Vesticarpan
Description
This compound has been reported in Dalbergia nitidula, Dalbergia parviflora, and Platymiscium trinitatis with data available.
Properties
Molecular Formula |
C16H14O5 |
|---|---|
Molecular Weight |
286.28 g/mol |
IUPAC Name |
9-methoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene-3,10-diol |
InChI |
InChI=1S/C16H14O5/c1-19-12-5-4-9-11-7-20-13-6-8(17)2-3-10(13)15(11)21-16(9)14(12)18/h2-6,11,15,17-18H,7H2,1H3 |
InChI Key |
JAAWOQQDCOFLRV-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Vestecarpan: A Technical Guide on its Chemical Structure, Biological Activity, and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and biological activities of Vestecarpan, a pterocarpan (B192222) class natural product. The information is compiled to support research and development efforts in oncology and related fields.
Chemical Structure and Properties of Vestecarpan
Vestecarpan is a pterocarpan, a class of isoflavonoids, naturally occurring in plant species such as Dalbergia sissoo and Platymiscium floribundum. Its chemical identity is well-defined by standard nomenclature and structural identifiers.
Table 1: Chemical and Physical Properties of Vestecarpan
| Property | Value |
| IUPAC Name | (6aR,11aR)-9-methoxy-6a,11a-dihydro-6H-benzofuro[3,2-c]chromene-3,10-diol |
| Synonyms | 3,4-dihydroxy-9-methoxypterocarpan |
| CAS Number | 69853-46-9 |
| Molecular Formula | C₁₆H₁₄O₅ |
| Molecular Weight | 286.28 g/mol |
| SMILES Notation | COc1cc2c(cc1O)[C@H]1OC[C@@H]2c2ccc(O)cc21 |
| InChI | InChI=1S/C16H14O5/c1-19-12-5-4-9-11-7-20-13-6-8(17)2-3-10(13)15(11)21-16(9)14(12)18/h2-6,11,15,17-18H,7H2,1H3/t11-,15+/m0/s1 |
| InChIKey | JAAWOQQDCOFLRV-QWWZWVQMSA-N |
Biological Activity of Vestecarpan
Vestecarpan has been investigated for its cytotoxic effects, particularly against cancer cell lines. Research has focused on its impact on cell viability and the mechanisms of cell death.
Cytotoxic Activity in Leukemia Cells
A key study by Militão and colleagues investigated the cytotoxic effects of four pterocarpans isolated from Platymiscium floribundum, including Vestecarpan, on the human promyelocytic leukemia cell line HL-60.[1][2][3]
Table 2: Cytotoxic Effects of Pterocarpans from Platymiscium floribundum on HL-60 Cells [1][2]
| Compound | Concentration (µg/mL) | Reduction in Cell Viability (%) | Predominant Mechanism of Cell Death |
| Vestecarpan | 12.5 | 52.5 - 72.1 | Necrosis |
| (+)-Medicarpin | 12.5 | 52.5 - 72.1 | Necrosis |
| (+)-2,3,9-Trimethoxypterocarpan | 12.5 | 52.5 - 72.1 | Apoptosis |
| (+)-Homopterocarpin | 12.5 | 52.5 - 72.1 | Apoptosis |
The study revealed that while all tested pterocarpans reduced the viability of HL-60 cells, Vestecarpan, along with (+)-medicarpin, primarily induced necrotic cell death.[1][3] In contrast, (+)-2,3,9-trimethoxypterocarpan and (+)-homopterocarpin induced apoptosis.[1][3] All compounds were also found to inhibit DNA synthesis in a dose-dependent manner.[1]
Experimental Protocols
This section details the methodologies employed in the key studies cited for the extraction of Vestecarpan and the assessment of its cytotoxic activity.
Extraction and Isolation of Vestecarpan from Platymiscium floribundum
The following protocol is based on the methods described for the isolation of flavonoids from the heartwood of Platymiscium floribundum.[4]
-
Material Preparation: The heartwood of Platymiscium floribundum is collected, dried, and powdered.
-
Extraction: The powdered material is subjected to extraction with a suitable solvent, such as methanol (B129727) or ethanol, at room temperature for an extended period. The extract is then concentrated under reduced pressure.
-
Fractionation: The crude extract is partitioned between different immiscible solvents of increasing polarity, for example, hexane, chloroform, ethyl acetate, and methanol, to separate compounds based on their polarity.
-
Chromatographic Separation: The fractions containing the compounds of interest are further purified using chromatographic techniques. This typically involves:
-
Column Chromatography: Using silica (B1680970) gel as the stationary phase and a gradient of solvents (e.g., hexane-ethyl acetate) as the mobile phase.
-
Preparative Thin-Layer Chromatography (TLC): For further purification of the fractions obtained from column chromatography.
-
-
Compound Identification: The structure of the isolated compounds, including Vestecarpan, is elucidated using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Cytotoxicity Assay in HL-60 Human Leukemia Cells
The following protocol for assessing cytotoxicity is based on the trypan blue exclusion assay as described in the study by Militão et al.[1][3]
-
Cell Culture: HL-60 cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Treatment: Cells are seeded in culture plates and treated with Vestecarpan at the desired concentrations (e.g., 12.5 µg/mL). A control group without the compound is also maintained.
-
Incubation: The treated cells are incubated for a specific period (e.g., 24, 48, or 72 hours).
-
Cell Viability Assessment (Trypan Blue Exclusion Assay):
-
Aliquots of the cell suspension are mixed with an equal volume of 0.4% trypan blue solution.
-
The number of viable (unstained) and non-viable (blue-stained) cells is counted using a hemocytometer under a microscope.
-
The percentage of viable cells is calculated as: (Number of viable cells / Total number of cells) x 100.
-
-
Analysis of Cell Death Mechanism (Flow Cytometry):
-
To distinguish between apoptosis and necrosis, treated cells are stained with Annexin V-FITC and propidium (B1200493) iodide (PI).
-
The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
-
Signaling Pathways
The precise signaling pathways through which Vestecarpan exerts its cytotoxic effects are still under investigation. However, based on studies of related pterocarpans and the observed necrotic outcome in HL-60 cells, some potential mechanisms can be inferred.
While other pterocarpans from Platymiscium floribundum induce apoptosis, characterized by mitochondrial depolarization and caspase-3 activation, Vestecarpan's induction of necrosis suggests a different mechanism of action.[1] Necrotic cell death is often associated with cellular damage, membrane disruption, and the release of intracellular contents, which can trigger an inflammatory response.
The inhibition of DNA synthesis by Vestecarpan, as observed by Militão et al., is a significant finding that points to a direct or indirect interaction with the cellular machinery responsible for DNA replication.[1]
Below is a conceptual workflow illustrating the investigation of Vestecarpan's biological effects.
Further research is required to elucidate the specific molecular targets and signaling cascades affected by Vestecarpan that lead to necrotic cell death and inhibition of DNA synthesis. This knowledge will be crucial for evaluating its potential as a therapeutic agent.
References
- 1. Induction of apoptosis by pterocarpans from Platymiscium floribundum in HL-60 human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxic flavonoids from Platymiscium floribundum - PubMed [pubmed.ncbi.nlm.nih.gov]
The Vestecarpan Biosynthesis Pathway: A Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the enzymatic cascade, regulatory networks, and experimental methodologies underpinning the production of vestecarpan and related pterocarpans in plants.
Introduction
Vestecarpan, a pterocarpan (B192222) phytoalexin, and its derivatives are specialized metabolites produced by leguminous plants, playing a crucial role in defense against pathogens. These compounds have garnered significant interest from the scientific and pharmaceutical communities due to their diverse bioactive properties, including antimicrobial, antioxidant, and potential anticancer activities. Understanding the intricate biosynthetic pathway of vestecarpan is paramount for harnessing its therapeutic potential through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the vestecarpan biosynthesis pathway, detailing the core enzymatic reactions, quantitative data on metabolite accumulation and gene expression, and detailed experimental protocols for the characterization of key enzymes.
The Core Biosynthetic Pathway
The biosynthesis of vestecarpan originates from the general phenylpropanoid pathway, which funnels precursors into the isoflavonoid (B1168493) branch. The pathway proceeds through a series of enzymatic steps, leading to the formation of the characteristic tetracyclic pterocarpan skeleton. The central pathway leading to the precursor of many pterocarpans, (-)-medicarpin, is well-elucidated and serves as a model for vestecarpan biosynthesis.
The key enzymatic steps are:
-
Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid, the entry point into the phenylpropanoid pathway.
-
Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to produce 4-coumaric acid.
-
4-Coumarate:CoA Ligase (4CL): Activates 4-coumaric acid by ligating it to Coenzyme A, forming 4-coumaroyl-CoA.
-
Chalcone (B49325) Synthase (CHS): A key enzyme that catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone.
-
Chalcone Isomerase (CHI): Catalyzes the stereospecific cyclization of naringenin chalcone to (2S)-naringenin.
-
Isoflavone (B191592) Synthase (IFS): A cytochrome P450 enzyme that marks the branch point towards isoflavonoids, catalyzing the aryl migration of the B-ring of (2S)-naringenin to form the isoflavone genistein, or of liquiritigenin (B1674857) to form daidzein.
-
Isoflavone Reductase (IFR): Reduces the double bond in the C-ring of a 2'-hydroxyisoflavone (e.g., 2'-hydroxyformononetin) to produce a 2'-hydroxyisoflavanone.
-
Vestitone Reductase (VR): Reduces the 4-keto group of the isoflavanone (B1217009) (e.g., vestitone) to a hydroxyl group, forming an isoflavanol.
-
Pterocarpan Synthase (PTS): Catalyzes the final ring closure through dehydration of the isoflavanol to form the pterocarpan skeleton, such as (-)-medicarpin.
Quantitative Data
The biosynthesis of vestecarpan and related pterocarpans is a dynamic process influenced by various factors, including developmental stage and environmental stimuli such as elicitors. The following tables summarize quantitative data on metabolite accumulation, enzyme kinetics, and gene expression related to this pathway.
Table 1: Pterocarpan and Precursor Accumulation in Elicited Plant Tissues
| Plant Species | Tissue/Cell Type | Elicitor | Compound | Concentration (µg/g DW or as noted) | Reference |
| Medicago truncatula | Leaves | Powdery Mildew (Erysiphe pisi) | Medicarpin | ~2-fold increase at 48 hpi | [1] |
| Medicago truncatula | Leaves | Salicylic (B10762653) Acid (10 µM) | Medicarpin | ~2-fold increase at 48 hpi | [1] |
| Lotus japonicus | Leaves | Powdery Mildew (Erysiphe sp.) | Vestitol | ~10-fold increase | [2] |
| Lotus japonicus | Leaves | Powdery Mildew (Erysiphe sp.) | Sativan | Significant increase | [2] |
| Lotus japonicus | Leaves | Chitosan | Vestitol | Strong increase | [2] |
| Chickpea (Cicer arietinum) | Cell Suspension Cultures | Yeast Extract | Medicarpin & Maackiain | Significantly higher in resistant cultivar | [3] |
Table 2: Kinetic Properties of Key Enzymes in Pterocarpan Biosynthesis
| Enzyme | Plant Source | Substrate | Km (µM) | Vmax | kcat (s-1) | Reference |
| Pterocarpan Synthase (GePTS1) | Glycyrrhiza echinata | (3R,4R)-DMI | 200 | 2.0 µmol min-1mg-1 | 5.9 x 102 | |
| Cinnamate-4-Hydroxylase (C4H) | Parsley | Cinnamate (B1238496) | 5 | - | - | [4] |
| Chalcone Synthase (CHS) | Daucus carota | 4-Coumaroyl-CoA | 0.6 | - | - | [5] |
| Chalcone Synthase (CHS) | Daucus carota | Malonyl-CoA | 3.0 | - | - | [5] |
| Isoflavone Reductase (IFR) | Chickpea | 2'-Hydroxyformononetin | 6 | - | - | [6] |
| Isoflavone Reductase (IFR) | Chickpea | NADPH | 20 | - | - | [6] |
Table 3: Relative Gene Expression Changes in Pterocarpan Biosynthesis Upon Elicitation
| Gene | Plant Species | Elicitor | Fold Change in Expression | Time Point | Reference |
| PAL | Sophora flavescens | Methyl Jasmonate (50 µM) | ~6 | 24 h | [7] |
| C4H | Sophora flavescens | Methyl Jasmonate (50 µM) | ~4 | 24 h | [7] |
| 4CL | Sophora flavescens | Methyl Jasmonate (50 µM) | ~5 | 24 h | [7] |
| CHS | Sophora flavescens | Methyl Jasmonate (50 µM) | ~3 | 24 h | [7] |
| CHI | Sophora flavescens | Methyl Jasmonate (50 µM) | ~2 | 24 h | [7] |
| IFS | Sophora flavescens | Methyl Jasmonate (50 µM) | ~4 | 24 h | [7] |
| IFR | Sophora flavescens | Methyl Jasmonate (50 µM) | ~3.5 | 24 h | [7] |
| PGT | Lithospermum officinale | Methyl Jasmonate | 392.5 | 24 h | [8] |
| GPPS | Lithospermum officinale | Methyl Jasmonate | 8.2 | 4 h | [8] |
Experimental Protocols
This section provides detailed methodologies for the assay of key enzymes in the vestecarpan biosynthesis pathway.
Phenylalanine Ammonia-Lyase (PAL) Activity Assay (Spectrophotometric)
This protocol is adapted from several sources and measures the formation of trans-cinnamic acid from L-phenylalanine.[9][10][11]
Materials:
-
Extraction Buffer: 100 mM Tris-HCl, pH 8.8
-
Substrate Solution: 40 mM L-phenylalanine in 100 mM Tris-HCl, pH 8.8
-
Stop Solution: 4 M HCl
-
Spectrophotometer
Procedure:
-
Enzyme Extraction: Homogenize plant tissue in ice-cold Extraction Buffer. Centrifuge at 10,000 x g for 10 minutes at 4°C. The supernatant contains the crude enzyme extract.
-
Reaction Mixture: In a microcentrifuge tube, combine 800 µL of Substrate Solution and 200 µL of the enzyme extract.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Stopping the Reaction: Terminate the reaction by adding 50 µL of 4 M HCl.
-
Measurement: Measure the absorbance of the reaction mixture at 290 nm against a blank containing the reaction mixture with denatured enzyme or without the substrate.
-
Calculation: Calculate the PAL activity based on the molar extinction coefficient of trans-cinnamic acid.
Cinnamate-4-Hydroxylase (C4H) Activity Assay (Radiochemical)
This protocol is for a microsomal enzyme and uses a radiolabeled substrate.[4][12]
Materials:
-
Microsome Isolation Buffer: (Consult relevant literature for specific plant species)
-
Reaction Buffer: 50 mM potassium phosphate, pH 7.0, 2 mM DTT
-
NADPH regenerating system: 10 mM Glucose-6-phosphate, 0.5 units of Glucose-6-phosphate dehydrogenase
-
[3-14C]cinnamate (substrate)
-
Stop Solution: 4 N HCl
-
Ethyl acetate (B1210297) for extraction
-
TLC plates and developing solvent
Procedure:
-
Microsome Preparation: Isolate microsomes from plant tissue following established protocols.
-
Reaction Mixture: In a total volume of 50 µL, combine 5-15 µg of microsomal protein, Reaction Buffer, the NADPH regenerating system, and 20.8 µM [3-14C]cinnamate.
-
Initiation and Incubation: Start the reaction by adding 0.5 mM NADPH and incubate at 30°C for 7.5 minutes.
-
Stopping and Extraction: Stop the reaction with 5 µL of 4 N HCl. Add unlabeled cinnamate and 4-coumarate as carriers. Extract the products with ethyl acetate.
-
Analysis: Separate the substrate and product by Thin Layer Chromatography (TLC) and quantify the radioactivity of the 4-coumarate spot using a radio-TLC scanner or by scintillation counting.
4-Coumarate:CoA Ligase (4CL) Activity Assay (Spectrophotometric)
This assay measures the formation of 4-coumaroyl-CoA by monitoring the increase in absorbance at 333 nm.[2][13][14][15][16]
Materials:
-
Extraction Buffer: (Specific to plant tissue)
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5
-
Substrate Solution: 0.2 mM 4-coumaric acid in Assay Buffer
-
ATP Solution: 5 mM
-
Coenzyme A (CoA) Solution: 0.5 mM
-
MgCl2 Solution: 10 mM
-
Spectrophotometer
Procedure:
-
Enzyme Extraction: Prepare a crude protein extract from the plant tissue.
-
Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing Assay Buffer, ATP, MgCl2, and CoA.
-
Initiation and Measurement: Add the enzyme extract and equilibrate to the desired temperature (e.g., 30°C). Initiate the reaction by adding the 4-coumaric acid substrate. Immediately monitor the increase in absorbance at 333 nm for a set period (e.g., 5 minutes).
-
Calculation: Calculate the enzyme activity using the molar extinction coefficient of 4-coumaroyl-CoA.
Chalcone Synthase (CHS) Activity Assay (Radiochemical)
This method uses radiolabeled malonyl-CoA to quantify the formation of naringenin chalcone.[5][17][18][19]
Materials:
-
Enzyme extract
-
Assay Buffer: e.g., 100 mM potassium phosphate, pH 7.5
-
Substrate 1: 10 µM 4-coumaroyl-CoA
-
Substrate 2: [2-14C]malonyl-CoA
-
Stop Solution/Extraction Solvent: Ethyl acetate
-
TLC plates and developing solvent
Procedure:
-
Reaction Mixture: In a microcentrifuge tube, combine the enzyme extract, Assay Buffer, and 4-coumaroyl-CoA.
-
Initiation and Incubation: Start the reaction by adding [2-14C]malonyl-CoA and incubate at 30°C for a defined time (e.g., 30 minutes).
-
Stopping and Extraction: Stop the reaction by adding ethyl acetate. Vortex to extract the chalcone product into the organic phase.
-
Analysis: Spot the ethyl acetate extract onto a TLC plate, develop the chromatogram, and quantify the radioactivity of the naringenin chalcone spot.
Chalcone Isomerase (CHI) Activity Assay (Spectrophotometric)
This assay monitors the decrease in absorbance at 390 nm as naringenin chalcone is converted to naringenin.[20][21][22][23]
Materials:
-
Enzyme extract
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
Substrate: 50 µM Naringenin chalcone (dissolved in a suitable solvent like methanol)
-
Spectrophotometer
Procedure:
-
Reaction Mixture: In a cuvette, add the Assay Buffer and the enzyme extract.
-
Initiation and Measurement: Initiate the reaction by adding the naringenin chalcone substrate. Immediately monitor the decrease in absorbance at 390 nm over time.
-
Calculation: Calculate the initial rate of the reaction from the linear portion of the absorbance vs. time plot.
Isoflavone Synthase (IFS) Assay (Microsomal, Radiochemical)
This protocol describes a method for assaying the activity of the microsomal enzyme Isoflavone Synthase using a radiolabeled substrate.[16]
Materials:
-
Microsomal preparation containing IFS
-
Reaction Buffer: e.g., 50 mM potassium phosphate, pH 7.5
-
NADPH
-
Radiolabeled substrate: e.g., [14C]Liquiritigenin or [14C]Naringenin
-
Stop Solution/Extraction Solvent: Ethyl acetate
-
TLC plates and developing solvent
Procedure:
-
Reaction Mixture: In a microcentrifuge tube, combine the microsomal preparation, Reaction Buffer, and NADPH.
-
Initiation and Incubation: Start the reaction by adding the radiolabeled substrate and incubate at 30°C for a specified time.
-
Stopping and Extraction: Terminate the reaction by adding ethyl acetate. Vortex to extract the products.
-
Analysis: Separate the substrate and isoflavone products by TLC and quantify the radioactivity of the product spots.
Isoflavone Reductase (IFR) Assay (Spectrophotometric)
This assay measures the NADPH-dependent reduction of a 2'-hydroxyisoflavone.[6][24][25][26][27]
Materials:
-
Purified or partially purified IFR enzyme
-
Assay Buffer: e.g., 100 mM Tris-HCl, pH 7.0
-
Substrate: e.g., 2'-hydroxyformononetin
-
NADPH
-
Spectrophotometer
Procedure:
-
Reaction Mixture: In a cuvette, combine the Assay Buffer, substrate, and enzyme.
-
Initiation and Measurement: Initiate the reaction by adding NADPH. Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
Calculation: Calculate the enzyme activity based on the molar extinction coefficient of NADPH.
Vestitone Reductase (VR) Assay (Spectrophotometric)
Similar to the IFR assay, this method follows the oxidation of NADPH.
Materials:
-
Purified or partially purified VR enzyme
-
Assay Buffer: e.g., 100 mM potassium phosphate, pH 6.5
-
Substrate: Vestitone
-
NADPH
-
Spectrophotometer
Procedure:
-
Reaction Mixture: In a cuvette, prepare a mixture of Assay Buffer, vestitone, and the enzyme solution.
-
Initiation and Measurement: Start the reaction by adding NADPH and monitor the decrease in absorbance at 340 nm.
-
Calculation: Determine the rate of NADPH oxidation to calculate the enzyme activity.
Pterocarpan Synthase (PTS) Assay
This assay measures the conversion of an isoflavanol to a pterocarpan, which can be monitored by HPLC.[25][28][29][30]
Materials:
-
Purified PTS enzyme
-
Assay Buffer: e.g., 50 mM potassium phosphate, pH 7.0
-
Substrate: 7,2'-dihydroxy-4'-methoxyisoflavanol (B1262049) (DMI)
-
Stop Solution: e.g., Acetonitrile
-
HPLC system with a C18 column
Procedure:
-
Reaction Mixture: Combine the purified PTS enzyme and Assay Buffer in a microcentrifuge tube.
-
Initiation and Incubation: Start the reaction by adding the DMI substrate. Incubate at 30°C for a defined period.
-
Stopping the Reaction: Terminate the reaction by adding the Stop Solution.
-
Analysis: Analyze the reaction mixture by HPLC to separate and quantify the pterocarpan product (e.g., medicarpin).
Regulation of Vestecarpan Biosynthesis
The biosynthesis of vestecarpan and other pterocarpans is tightly regulated at multiple levels, ensuring their production is induced in response to specific cues, such as pathogen attack or elicitor treatment. This regulation primarily occurs at the transcriptional level, involving a complex interplay of transcription factors and signaling pathways.
Transcriptional Regulation
Several families of transcription factors have been identified as key regulators of isoflavonoid and pterocarpan biosynthesis, including MYB, bHLH, and WRKY proteins.[31][11][21][28][29][32][33] These transcription factors can act as activators or repressors by binding to specific cis-regulatory elements in the promoters of the biosynthetic genes. The coordinated expression of these transcription factors allows for the rapid and robust induction of the entire pathway upon stimulation.
Signaling Pathways
The induction of vestecarpan biosynthesis is mediated by intricate signaling networks that perceive external stimuli and translate them into changes in gene expression.
-
MAPK Cascades: Mitogen-activated protein kinase (MAPK) cascades are key signaling modules that are activated upon perception of microbe-associated molecular patterns (MAMPs).[4][7][13][14][15] These cascades can phosphorylate and activate downstream transcription factors, such as WRKYs, leading to the transcriptional activation of phytoalexin biosynthetic genes.
-
Calcium and Reactive Oxygen Species (ROS): Changes in intracellular calcium concentrations and the production of reactive oxygen species are early signaling events in plant defense.[9][10][12][20][34] These second messengers can trigger downstream signaling events, including the activation of MAPK cascades and the expression of defense-related genes, including those involved in pterocarpan biosynthesis.
Visualizations
The following diagrams, generated using the DOT language, illustrate the vestecarpan biosynthesis pathway, a representative experimental workflow, and a simplified regulatory network.
Caption: The core biosynthetic pathway of vestecarpan, starting from L-phenylalanine.
Caption: A typical experimental workflow for the spectrophotometric assay of PAL activity.
Caption: A simplified signaling pathway for the regulation of vestecarpan biosynthesis.
Conclusion
The biosynthesis of vestecarpan is a complex, multi-step process that is tightly regulated in response to environmental cues. This guide has provided a detailed overview of the core biosynthetic pathway, presented quantitative data to illustrate the dynamics of this process, and offered detailed experimental protocols for the characterization of its key enzymes. A deeper understanding of this pathway, from the genetic and enzymatic levels to the intricate regulatory networks, will be instrumental in developing novel strategies for the production of these valuable bioactive compounds for pharmaceutical and agricultural applications. The provided visualizations serve as a tool to conceptualize the intricate relationships within this important metabolic pathway.
References
- 1. Medicarpin confers powdery mildew resistance in Medicago truncatula and activates the salicylic acid signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bp.ueb.cas.cz [bp.ueb.cas.cz]
- 3. Accumulation of isoflavones and pterocarpan phytoalexins in cell suspension cultures of different cultivars of chickpea (Cicer arietinum) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MAMP-responsive MAPK cascades regulate phytoalexin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Enhanced production of isoflavones by elicitation in hairy root cultures of Soybean | Semantic Scholar [semanticscholar.org]
- 7. MAPK Cascades in Plant Disease Resistance Signaling | Annual Reviews [annualreviews.org]
- 8. jpmb-gabit.sanru.ac.ir [jpmb-gabit.sanru.ac.ir]
- 9. Review article about calcium and ROS signaling published in Plant Science | Tanaka Lab | Washington State University [labs.wsu.edu]
- 10. Reactive Oxygen Species Activation of Plant Ca2+ Channels. A Signaling Mechanism in Polar Growth, Hormone Transduction, Stress Signaling, and Hypothetically Mechanotransduction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transcription factors of Lotus: regulation of isoflavonoid biosynthesis requires coordinated changes in transcription factor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pnas.org [pnas.org]
- 14. Induction of Phytoalexin Biosynthesis: WRKY33 Is a Target of MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. An isoflavone catabolism gene cluster underlying interkingdom interactions in the soybean rhizosphere - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Medicarpin confers powdery mildew resistance in Medicago truncatula and activates the salicylic acid signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Discovery of novel transcription factor binding sites by statistical overrepresentation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Setting up reverse transcription quantitative-PCR experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Calcium and Reactive Oxygen Species Rule the Waves of Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Identification and analysis of isoflavone reductase gene family in Gossypium hirsutum L - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Identification and analysis of isoflavone reductase gene family in Gossypium hirsutum L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. 2.mol.bio.msu.ru [2.mol.bio.msu.ru]
- 29. The interaction between MYB proteins and their target DNA binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. scispace.com [scispace.com]
- 31. Transcription Factors of Lotus: Regulation of Isoflavonoid Biosynthesis Requires Coordinated Changes in Transcription Factor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Frontiers | Identification of Norway Spruce MYB-bHLH-WDR Transcription Factor Complex Members Linked to Regulation of the Flavonoid Pathway [frontiersin.org]
- 33. pure.mpg.de [pure.mpg.de]
- 34. The integration of reactive oxygen species (ROS) and calcium signalling in abiotic stress responses - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The Biological Activity of Vestecarpan and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vestecarpan, a naturally occurring pterocarpan (B192222), has demonstrated notable biological activity, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the known biological effects of Vestecarpan and its derivatives, with a focus on its cytotoxic and apoptotic activities. Detailed experimental methodologies for key assays are provided, along with a summary of quantitative data and visualizations of the primary signaling pathway implicated in its mechanism of action. This document serves as a foundational resource for researchers investigating the therapeutic potential of this class of compounds.
Introduction to Vestecarpan
Vestecarpan, chemically identified as (+)-3,4-dihydroxy-9-methoxy-pterocarpan, is a flavonoid belonging to the pterocarpan class. It has been isolated from the heartwood of Platymiscium floribundum, a plant native to Brazil. Pterocarpans are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. Vestecarpan, as a member of this family, has been a subject of investigation for its potential as a cytotoxic agent against cancer cell lines.
Anticancer Activity of Vestecarpan
The primary biological activity of Vestecarpan that has been reported is its cytotoxicity against human cancer cells. Specifically, studies have highlighted its effects on the human promyelocytic leukemia cell line, HL-60.
Cytotoxicity against HL-60 Cells
Research has shown that Vestecarpan reduces the viability of HL-60 cells.[1] This effect is characterized by an increase in the population of nonviable cells, indicating a cytotoxic mechanism of action.[1]
Induction of Apoptosis
The cytotoxic effects of Vestecarpan in HL-60 cells are primarily attributed to the induction of apoptosis, or programmed cell death.[1] This is supported by several key cellular and molecular changes observed in Vestecarpan-treated cells:
-
Increased Subdiploid DNA Content: A hallmark of apoptosis is the fragmentation of DNA. Pterocarpans, including Vestecarpan, have been shown to induce an increase in the subdiploid DNA peak in flow cytometry analysis, which is indicative of internucleosomal DNA breakdown.[1]
-
Mitochondrial Depolarization: The intrinsic pathway of apoptosis is often initiated by the loss of mitochondrial membrane potential. Vestecarpan and related pterocarpans have been observed to cause mitochondrial depolarization in treated cells.[1]
-
Caspase-3 Activation: Caspase-3 is a key executioner caspase in the apoptotic cascade. Its activation is a critical step leading to the cleavage of cellular proteins and the morphological changes associated with apoptosis. Treatment with pterocarpans, including Vestecarpan, has been shown to lead to the activation of caspase-3.[1]
Inhibition of DNA Synthesis
In addition to inducing apoptosis, pterocarpans isolated from Platymiscium floribundum have been found to inhibit DNA synthesis in a dose-dependent manner.[1] This suggests that Vestecarpan may also exert cytostatic effects, arresting cell proliferation.
Quantitative Data on Biological Activity
The following table summarizes the available quantitative data on the biological activity of Vestecarpan.
| Compound | Cell Line | Assay | Result | Reference |
| (+)-Vestecarpan | HL-60 | Cytotoxicity | Increase in nonviable cells | [1] |
Further quantitative data such as IC50 values for Vestecarpan from the primary literature are currently limited.
Signaling Pathway
The primary signaling pathway implicated in the biological activity of Vestecarpan is the intrinsic apoptotic pathway.
References
Unraveling the Antifungal Mechanism of Pterocarpans: A Technical Guide to Vestecarpan's Putative Action
For Immediate Release
A Comprehensive Analysis of Pterocarpan (B192222) Antifungal Activity, with a Focus on the Putative Action of Vestecarpan, Reveals a Multi-pronged Assault on Fungal Pathogens.
Recent scientific investigations into the antifungal properties of pterocarpans, a class of isoflavonoids, have shed light on their potential as novel therapeutic agents against a range of fungal pathogens. While the specific compound "Vestecarpan" remains undocumented in publicly available scientific literature, it is hypothesized to be a member of the pterocarpan family, with medicarpin (B1676140) serving as a well-studied analogue. This technical guide synthesizes the current understanding of the mechanism of action of pterocarpans, providing a detailed framework for the putative action of vestecarpan.
Executive Summary
Pterocarpans, including the representative compound medicarpin, exhibit significant antifungal activity through a multifaceted mechanism. This includes the disruption of fungal cell membrane integrity, induction of oxidative stress, and potential inhibition of key cellular processes. In plant-pathogen interactions, pterocarpans like medicarpin also play a crucial role as phytoalexins, activating host defense signaling pathways to thwart fungal invasion. This guide provides an in-depth exploration of these mechanisms, supported by available quantitative data, detailed experimental protocols, and visual representations of the implicated signaling pathways.
Core Mechanism of Action
The antifungal action of pterocarpans is not attributed to a single target but rather a combination of effects that collectively compromise fungal viability.
Disruption of Fungal Cell Membrane and Wall Integrity
A primary mode of action for many natural antifungal compounds, including isoflavonoids, is the perturbation of the fungal plasma membrane. While the precise interactions of pterocarpans with membrane components are still under investigation, it is proposed that their lipophilic nature allows them to intercalate into the lipid bilayer. This disruption can lead to increased membrane permeability, leakage of essential intracellular contents, and ultimately, cell lysis.
Furthermore, pterocarpans may indirectly affect cell wall integrity. The cell wall is a dynamic structure crucial for protecting fungi from osmotic stress. Disruption of the underlying plasma membrane can interfere with the synthesis and proper assembly of cell wall components like β-glucans and chitin, rendering the fungus susceptible to environmental stressors.
Induction of Oxidative Stress
A growing body of evidence suggests that pterocarpans can induce the production of reactive oxygen species (ROS) within fungal cells. This leads to a state of oxidative stress, where the accumulation of ROS overwhelms the fungal cell's antioxidant defense mechanisms. The excess ROS can cause widespread damage to vital cellular components, including lipids (lipid peroxidation), proteins (denaturation), and nucleic acids (DNA damage), culminating in programmed cell death or apoptosis.
Putative Enzymatic and Signaling Pathway Inhibition
While direct enzymatic targets of pterocarpans within fungal pathogens are not yet fully elucidated, their structural similarity to other flavonoids suggests potential inhibitory activity against various fungal enzymes. These could include enzymes involved in critical metabolic pathways or those essential for virulence.
Moreover, the cellular stress induced by membrane disruption and oxidative damage likely triggers fungal stress response signaling pathways, such as the Cell Wall Integrity (CWI) and High Osmolarity Glycerol (HOG) pathways. While these pathways are typically activated to protect the fungus, the sustained and multi-pronged attack by pterocarpans may overwhelm these defenses, leading to cell death.
Quantitative Data on Antifungal Activity
The following table summarizes the available quantitative data on the antifungal activity of medicarpin, a representative pterocarpan, against various fungal pathogens.
| Fungal Pathogen | Assay Type | Concentration | Effect |
| Trametes versicolor | Agar (B569324) dilution | 150 mg/L | 100% growth inhibition |
Note: This table is based on limited available data and should be expanded as more research becomes available.
Experimental Protocols
This section details the methodologies for key experiments used to elucidate the antifungal mechanism of action of pterocarpans.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC, the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is a fundamental measure of antifungal activity. The broth microdilution method is a standard procedure.
Protocol:
-
Preparation of Fungal Inoculum: Fungal cultures are grown on an appropriate agar medium. Spores or yeast cells are harvested and suspended in sterile saline or culture medium. The suspension is adjusted to a standardized concentration (e.g., 10^4 to 10^5 cells/mL) using a spectrophotometer or hemocytometer.
-
Preparation of Pterocarpan Solutions: A stock solution of the pterocarpan is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate containing a liquid growth medium (e.g., RPMI-1640).
-
Inoculation and Incubation: Each well is inoculated with the standardized fungal suspension. The microtiter plate is then incubated at an appropriate temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the pterocarpan at which no visible growth of the fungus is observed.
Assessment of Fungal Cell Wall Integrity
The effect of pterocarpans on fungal cell wall integrity can be assessed using sorbitol protection assays or by observing for cell lysis in hypotonic conditions.
Protocol (Sorbitol Protection Assay):
-
Fungal Culture: Fungi are grown in a liquid medium with and without a sub-lethal concentration of the pterocarpan.
-
Osmotic Stabilizer: The growth medium is supplemented with an osmotic stabilizer, such as 1.2 M sorbitol.
-
Growth Assessment: Fungal growth is monitored over time (e.g., by measuring optical density at 600 nm).
-
Interpretation: If the pterocarpan disrupts the cell wall, the fungus will be unable to grow in the absence of the osmotic stabilizer but will show improved growth in its presence.
Measurement of Reactive Oxygen Species (ROS) Production
Intracellular ROS production in fungal cells treated with pterocarpans can be quantified using fluorescent probes.
Protocol (Using Dihydrodichlorofluorescein Diacetate - DCFH-DA):
-
Fungal Cell Treatment: Fungal cells are incubated with various concentrations of the pterocarpan for a specified duration.
-
Probe Loading: The cells are then washed and incubated with the fluorescent probe DCFH-DA. DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to the non-fluorescent DCFH.
-
ROS Detection: In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF).
-
Quantification: The fluorescence intensity is measured using a fluorometer or observed under a fluorescence microscope. An increase in fluorescence intensity in treated cells compared to untreated controls indicates an increase in ROS production.
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and logical relationships involved in the antifungal action of pterocarpans.
Caption: Proposed direct and downstream effects of pterocarpans on fungal pathogens.
In-Depth Technical Guide to the Phytoestrogenic Properties of Vestecarpan
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vestecarpan, a pterocarpan (B192222) natural product, has been identified as a compound with phytoestrogenic properties. This technical guide provides a comprehensive overview of its estrogenic activity, drawing from primary research. The document details the experimental methodologies employed to characterize Vestecarpan's effects on estrogen-responsive human breast cancer cell lines and its ability to activate estrogen-responsive gene expression. All quantitative data from the cited study are presented in structured tables for clarity and comparative analysis. Furthermore, signaling pathways and experimental workflows are visually represented through diagrams generated using the DOT language. This guide is intended to serve as a foundational resource for researchers in pharmacology, drug discovery, and endocrinology interested in the potential therapeutic applications of Vestecarpan.
Introduction
Phytoestrogens are plant-derived compounds that are structurally and/or functionally similar to mammalian estrogens, enabling them to interact with estrogen receptors (ERs) and elicit estrogenic or anti-estrogenic effects. These compounds have garnered significant interest in the scientific community for their potential roles in human health, including the management of menopausal symptoms, prevention of hormone-dependent cancers, and cardiovascular protection. Vestecarpan, a pterocarpan isolated from the heartwood of Dalbergia parviflora, has been investigated for its estrogenic activity. This document consolidates the available scientific data on the phytoestrogenic properties of Vestecarpan, with a focus on its effects on cell proliferation and estrogen-responsive gene transcription.
Quantitative Data on Estrogenic Activity
The estrogenic activity of Vestecarpan was evaluated by assessing its ability to stimulate the proliferation of estrogen receptor-positive (ER+) human breast cancer cell lines, MCF-7 and T-47D, and an estrogen receptor-negative (ER-) cell line, BT20. Additionally, its capacity to induce transcription from an estrogen-responsive element (ERE) was measured using a luciferase reporter gene assay. The results are summarized below.
Table 1: Effect of Vestecarpan on the Proliferation of Human Breast Cancer Cell Lines
| Cell Line | Estrogen Receptor Status | Concentration of Vestecarpan (μM) | Proliferation (% of control) |
| MCF-7 | ER+ | 10 | No significant effect |
| T-47D | ER+ | 10 | No significant effect |
| BT20 | ER- | 10 | No significant effect |
| Positive Control | |||
| 17β-Estradiol (10 pM) | - | - | 100% (by definition) |
| Reference Compound | |||
| Daidzein (B1669772) (1 µM) | - | - | Activity not specified for this compound in the cell proliferation assay |
Data extracted from Umehara, K., et al. (2008). Estrogenic constituents of the heartwood of Dalbergia parviflora. Phytochemistry, 69(2), 546-552.
Table 2: Estrogen-Responsive Element (ERE) Luciferase Reporter Gene Assay in MCF-7 Cells
| Compound | Concentration (μM) | Luciferase Activity (Fold induction over control) |
| Vestecarpan | 10 | No significant induction |
| Positive Control | ||
| 17β-Estradiol (10 nM) | - | ~ 4.5 |
| Reference Compound | ||
| Daidzein (1 µM) | - | ~ 2.5 |
Data extracted from Umehara, K., et al. (2008). Estrogenic constituents of the heartwood of Dalbergia parviflora. Phytochemistry, 69(2), 546-552.
Experimental Protocols
The following are detailed methodologies for the key experiments conducted to assess the phytoestrogenic properties of Vestecarpan.
Cell Culture
-
Cell Lines:
-
MCF-7 (ER-positive human breast adenocarcinoma cells)
-
T-47D (ER-positive human breast ductal carcinoma cells)
-
BT20 (ER-negative human breast carcinoma cells)
-
-
Culture Medium:
-
For routine maintenance: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
For estrogenic activity assays: Phenol (B47542) red-free RPMI-1640 medium supplemented with 10% dextran-coated charcoal-stripped fetal bovine serum (DCC-FBS) to remove endogenous steroids.
-
-
Culture Conditions: Cells were maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.
Cell Proliferation Assay
This assay measures the effect of test compounds on the growth of cancer cell lines.
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 3 x 10³ cells per well in phenol red-free RPMI-1640 medium containing 10% DCC-FBS.
-
Compound Treatment: After 24 hours of incubation, the medium was replaced with fresh medium containing Vestecarpan (at a concentration of 10 µM), 17β-estradiol (10 pM, as a positive control), or daidzein (1 µM, as a reference phytoestrogen). A vehicle control (DMSO) was also included.
-
Incubation: The plates were incubated for 6 days.
-
Cell Viability Measurement: Cell viability was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. MTT solution was added to each well, and the plates were incubated for 4 hours. The resulting formazan (B1609692) crystals were dissolved in DMSO.
-
Data Analysis: The absorbance was measured at 570 nm using a microplate reader. The proliferation of cells in the presence of the test compounds was calculated as a percentage relative to the proliferation of cells treated with the vehicle control.
Estrogen-Responsive Element (ERE) Luciferase Reporter Gene Assay
This assay determines the ability of a compound to activate gene transcription through the estrogen receptor.
-
Cell Seeding: MCF-7 cells were seeded in 24-well plates at a density of 5 x 10⁴ cells per well in phenol red-free RPMI-1640 medium containing 10% DCC-FBS.
-
Transient Transfection: After 24 hours, cells were transiently co-transfected with an estrogen-responsive reporter plasmid (pERE-Luc, containing estrogen response elements driving the expression of the firefly luciferase gene) and a control plasmid for normalization of transfection efficiency (pRL-TK, containing the Renilla luciferase gene under the control of the thymidine (B127349) kinase promoter) using a suitable transfection reagent.
-
Compound Treatment: Twenty-four hours post-transfection, the medium was replaced with fresh medium containing Vestecarpan (10 µM), 17β-estradiol (10 nM, as a positive control), or daidzein (1 µM).
-
Incubation: Cells were incubated for another 24 hours.
-
Luciferase Activity Measurement: Cells were lysed, and the firefly and Renilla luciferase activities were measured sequentially using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: The firefly luciferase activity was normalized to the Renilla luciferase activity for each sample. The results are expressed as fold induction of luciferase activity compared to the vehicle-treated control cells.
Signaling Pathways and Experimental Workflows
Estrogen Receptor Signaling Pathway
The classical mechanism of estrogen action, which phytoestrogens like Vestecarpan are presumed to modulate, involves the activation of nuclear estrogen receptors.
Caption: Classical estrogen receptor signaling pathway potentially activated by Vestecarpan.
Experimental Workflow for Cell Proliferation Assay
The following diagram illustrates the key steps in the MTT-based cell proliferation assay used to evaluate Vestecarpan's estrogenic activity.
Caption: Workflow for the MTT-based cell proliferation assay.
Experimental Workflow for ERE-Luciferase Reporter Assay
This diagram outlines the procedure for the estrogen-responsive element luciferase reporter gene assay.
Caption: Workflow for the ERE-luciferase reporter gene assay.
Conclusion
The available data from the study by Umehara et al. (2008) indicate that at a concentration of 10 µM, Vestecarpan does not exhibit significant estrogenic activity in either the cell proliferation assay using MCF-7 and T-47D cells or the ERE-luciferase reporter gene assay in MCF-7 cells. This suggests that under the tested conditions, Vestecarpan's phytoestrogenic properties are weak to negligible. Further research, potentially at a wider range of concentrations and utilizing other assays such as competitive binding assays for estrogen receptors, would be necessary to fully elucidate the phytoestrogenic potential of Vestecarpan and its mechanism of action. This guide provides the foundational experimental framework and a summary of the current, albeit limited, understanding of Vestecarpan's bioactivity in the context of estrogen signaling.
The Evaluation of Novel Estrogen Receptor Agonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Estrogen receptors (ERs), primarily ERα and ERβ, are critical regulators of a myriad of physiological processes and are significant targets in drug discovery, particularly for cancer, osteoporosis, and menopausal symptoms. The identification and characterization of novel ER agonists require a systematic approach involving a series of well-defined in vitro assays. This guide provides a comprehensive overview of the core methodologies used to assess the potential of a compound, such as the hypothetical "Vestecarpan," as an estrogen receptor agonist. It details the experimental protocols for key assays, presents data in a structured format for comparative analysis, and illustrates the underlying signaling pathways and experimental workflows.
Introduction to Estrogen Receptor Signaling
Estrogens, the primary female sex hormones, exert their effects by binding to two main subtypes of estrogen receptors: ERα and ERβ.[1] These receptors are members of the nuclear hormone receptor superfamily and function as ligand-activated transcription factors.[2][3] The mechanism of action can be broadly categorized into genomic and non-genomic pathways.
-
Genomic Pathway: This classical pathway involves the binding of an estrogenic compound to ERs in the cytoplasm or nucleus.[2] Upon binding, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus, where it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.[2][3] This interaction recruits co-activator or co-repressor proteins, leading to the modulation of gene transcription.[1][4]
-
Non-Genomic Pathway: Estrogens can also elicit rapid cellular responses that are independent of gene transcription. These effects are mediated by a subpopulation of ERs located at the plasma membrane or within the cytoplasm.[2] Activation of these receptors can trigger various intracellular signaling cascades, including the MAPK and PI3K pathways.[5]
Signaling Pathway Overview
References
- 1. Mechanism of action of estrogens and selective estrogen receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Selective human Estrogen Receptor Partial Agonists (ShERPAs) for Tamoxifen-Resistant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Estrogen induces estrogen-related receptor alpha gene expression and chromatin structural changes in estrogen receptor (ER)-positive and ER-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Antioxidant Activity of Pterocarpans: A Technical Guide for Researchers
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the in vitro antioxidant activity of pterocarpans, a significant class of isoflavonoids. While specific experimental data on the antioxidant properties of Vestecarpan is not currently available in the public domain, this document summarizes the known antioxidant activities of structurally related pterocarpans and provides detailed experimental protocols for key antioxidant assays. This information can serve as a valuable resource for initiating and guiding research on the potential antioxidant capacity of Vestecarpan and other related compounds.
Pterocarpans are naturally occurring compounds found predominantly in the Fabaceae family of plants.[1] They are recognized for a variety of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects.[1] A growing body of evidence also points to their potential as potent antioxidants.[1][2][3]
Core Principles of Antioxidant Activity
Antioxidants are molecules that can prevent or slow down the oxidation of other molecules.[4][5] In biological systems, reactive oxygen species (ROS) and reactive nitrogen species (RNS) are produced during normal metabolic processes.[6] An imbalance leading to an excess of these reactive species results in oxidative stress, which is implicated in the pathogenesis of numerous diseases.[6] Antioxidants counteract oxidative stress through various mechanisms, including:
-
Free Radical Scavenging: Directly neutralizing free radicals by donating an electron or hydrogen atom.[7]
-
Metal Ion Chelation: Binding to transition metal ions like iron and copper, which can catalyze the formation of free radicals.
-
Inhibition of Oxidative Enzymes: Modulating the activity of enzymes that generate ROS.
The antioxidant potential of natural products is commonly evaluated using a variety of in vitro assays that measure these different mechanisms.[4][5][6]
Quantitative Data on the Antioxidant Activity of Pterocarpans
Although data for Vestecarpan is unavailable, studies on other pterocarpans provide valuable insights into the potential antioxidant capacity of this class of compounds. The following tables summarize the reported in vitro antioxidant activities of selected pterocarpans.
Table 1: DPPH Radical Scavenging Activity of Selected Pterocarpans
| Compound | IC50 Value (µM) | Source Organism | Reference |
| Phaseollin | 241.9 | Erythrina orientalis | |
| Shinpterocarpin | 909.8 | Erythrina orientalis | |
| 8-Prenyldaidzein (an isoflavone (B191592) precursor) | 174.2 | Erythrina orientalis | |
| Ascorbic Acid (Positive Control) | 329.0 | - |
IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH radicals.
Table 2: Trolox Equivalent Antioxidant Capacity (TEAC) of Indigocarpan
| Assay | TEAC Value (at 10 µM) | Reference |
| ABTS | 6.8 | [3] |
| DPPH | 4.5 | [3] |
TEAC is a measure of the antioxidant strength of a compound relative to Trolox, a water-soluble vitamin E analog.
Experimental Protocols for Key In Vitro Antioxidant Assays
The following are detailed methodologies for commonly used in vitro antioxidant assays. These protocols can be adapted for the evaluation of Vestecarpan.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[3]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or Ethanol (B145695) (spectrophotometric grade)
-
Test compound (Vestecarpan)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate or quartz cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and protected from light.
-
Preparation of Test Samples: Dissolve the test compound and positive control in the same solvent used for the DPPH solution to prepare a series of concentrations.
-
Reaction Mixture: In a 96-well plate or cuvette, add a specific volume of the test sample or positive control to the DPPH solution. A typical ratio is 1:1 (e.g., 100 µL of sample and 100 µL of DPPH solution).
-
Incubation: Incubate the reaction mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 517 nm.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decrease in absorbance.
Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
Test compound (Vestecarpan)
-
Positive control (e.g., Trolox)
-
96-well microplate or quartz cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of ABTS•+ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Preparation of ABTS•+ Working Solution: Dilute the stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Test Samples: Prepare a series of concentrations of the test compound and positive control in the appropriate solvent.
-
Reaction Mixture: Add a small volume of the test sample or positive control to the ABTS•+ working solution.
-
Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).
-
Absorbance Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated using the same formula as in the DPPH assay.
-
TEAC Determination: The antioxidant capacity can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is calculated from a standard curve of Trolox.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance.
Materials:
-
Acetate (B1210297) buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Test compound (Vestecarpan)
-
Positive control (e.g., Ferrous sulfate, Trolox)
-
96-well microplate or quartz cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a ratio of 10:1:1 (v/v/v). Warm the reagent to 37°C before use.
-
Preparation of Test Samples: Prepare a series of concentrations of the test compound and a standard curve using a known antioxidant like ferrous sulfate.
-
Reaction Mixture: Add a small volume of the test sample or standard to the FRAP reagent.
-
Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 4-30 minutes).
-
Absorbance Measurement: Measure the absorbance at 593 nm.
-
Calculation: The antioxidant capacity is determined from the standard curve of the known antioxidant and is typically expressed as µM of Fe(II) equivalents or as TEAC.
Visualizations: Experimental Workflows
The following diagrams illustrate the general workflows for the described in vitro antioxidant assays.
Potential Signaling Pathways
While no specific signaling pathways for the antioxidant action of Vestecarpan have been elucidated, antioxidants can influence cellular signaling pathways involved in the oxidative stress response. One key pathway is the Nrf2-Keap1 pathway . Under conditions of oxidative stress, Nrf2 (Nuclear factor erythroid 2-related factor 2) dissociates from Keap1 (Kelch-like ECH-associated protein 1) and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding for antioxidant and detoxifying enzymes, leading to their upregulation. It is plausible that pterocarpans like Vestecarpan could modulate this pathway, thereby enhancing the endogenous antioxidant defenses of the cell.
Conclusion and Future Directions
While direct experimental evidence for the in vitro antioxidant activity of Vestecarpan is currently lacking, the data available for other pterocarpans suggest that it is a promising candidate for further investigation. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers to systematically evaluate the antioxidant potential of Vestecarpan. Future studies should aim to:
-
Determine the IC50 values of Vestecarpan in various antioxidant assays (DPPH, ABTS, etc.).
-
Quantify its antioxidant capacity using measures like TEAC and FRAP.
-
Investigate its potential to chelate metal ions.
-
Explore its effects on cellular antioxidant enzymes and signaling pathways, such as the Nrf2-Keap1 pathway.
Such research will be crucial in elucidating the full antioxidant profile of Vestecarpan and its potential applications in drug development and as a natural antioxidant.
References
- 1. [Pterocarpans and their biological activities: a review] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Natural Antioxidant Evaluation: A Review of Detection Methods [mdpi.com]
- 5. Oxidative Stress and Antioxidants—A Critical Review on In Vitro Antioxidant Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Antioxidant Activity of Prenylflavonoids [mdpi.com]
Spectroscopic Data for Vestecarpan Remains Elusive in Public Domain
An in-depth search for nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the compound Vestecarpan has yielded no specific experimental spectroscopic information. Despite confirming its existence with a registered CAS number (69853-46-9), detailed ¹H NMR, ¹³C NMR, and mass spectra are not available in the public scientific literature or chemical databases accessed.
Efforts to locate primary research articles detailing the isolation and structural elucidation of Vestecarpan, which would typically contain the requested spectroscopic data and experimental protocols, were unsuccessful. Chemical inventory sites list the compound but do not provide the in-depth technical data required for the development of a comprehensive guide for researchers and drug development professionals.
Due to the absence of this foundational data, the creation of a detailed technical guide complete with data tables, experimental methodologies, and workflow visualizations for Vestecarpan is not possible at this time. Further investigation into proprietary databases or direct contact with researchers who may have synthesized or isolated this compound would be necessary to obtain the requisite spectroscopic information.
A Technical Guide to the Role of Pterocarpans in Plant Defense: A Case Study of Medicarpin
Disclaimer: Initial searches for "Vestecarpan" did not yield specific information, suggesting it may be a rare, novel, or potentially misspelled compound. This guide therefore focuses on Medicarpin (B1676140) , a well-characterized and significant pterocarpan (B192222) phytoalexin, to provide an in-depth technical overview of this class of compounds in plant defense mechanisms, as per the user's core requirements.
Introduction
Pterocarpans are a major class of isoflavonoid (B1168493) secondary metabolites that play a crucial role in the defense mechanisms of leguminous plants.[1] They function as phytoalexins, which are antimicrobial compounds synthesized by plants in response to pathogen attack or abiotic stress.[2] Medicarpin, a prominent pterocarpan found in plants such as alfalfa (Medicago sativa) and chickpea (Cicer arietinum), serves as an excellent model for understanding the biosynthesis, regulation, and biological activity of this important group of defense compounds.[2][3] This technical guide provides a comprehensive overview of medicarpin's role in plant defense, tailored for researchers, scientists, and drug development professionals.
Biosynthesis of Medicarpin
The biosynthesis of medicarpin is a complex process that occurs as a branch of the general phenylpropanoid pathway. The pathway is induced upon perception of stress signals, such as elicitors from fungal cell walls.[2] The key steps and enzymes involved in the conversion of the flavanone (B1672756) liquiritigenin (B1674857) to medicarpin have been elucidated in model legumes like Medicago truncatula.[4]
The biosynthetic pathway from liquiritigenin to medicarpin involves a series of enzymatic conversions, including those catalyzed by isoflavone (B191592) synthase (IFS), isoflavone 2'-hydroxylase (I2H), isoflavone reductase (IFR), and vestitone (B1219705) reductase (VR).[4] An important step is the methylation of daidzein (B1669772) to formononetin, a reaction catalyzed by an isoflavone O-methyltransferase (IOMT).[3]
Figure 1: Simplified biosynthetic pathway of Medicarpin.
Elicitation and Regulation of Medicarpin Production
Medicarpin accumulation is a classic defense response that can be triggered by various biotic and abiotic elicitors. In alfalfa cell suspension cultures, for instance, treatment with a fungal elicitor from Colletotrichum lindemuthianum leads to a rapid accumulation of medicarpin, peaking within 24 hours.[2] This accumulation is preceded by the transcriptional activation of genes encoding the biosynthetic enzymes.[2]
The signaling pathways that regulate medicarpin biosynthesis are complex and involve key plant defense hormones. Studies in Medicago truncatula have shown that yeast elicitor (YE) and methyl jasmonate (MJ) induce medicarpin accumulation through different mechanisms.[5][6]
-
Yeast Elicitor (Pathogen Signal): Induces the de novo synthesis of medicarpin from primary metabolic precursors by upregulating the entire biosynthetic pathway.[6]
-
Methyl Jasmonate (Wounding Signal): Triggers the release of medicarpin precursors from pre-existing vacuolar conjugates (isoflavone glucosides) by inducing the expression of specific β-glucosidases, which then feed into the latter part of the biosynthetic pathway.[5][6]
This dual mechanism allows the plant to mount a rapid defense response tailored to the specific threat.
Figure 2: Signaling pathways for Medicarpin induction.
Biological Activity of Medicarpin
Medicarpin exhibits a broad spectrum of biological activities, primarily contributing to plant defense through its antifungal and, to a lesser extent, insecticidal properties.
Medicarpin is effective against a range of fungal pathogens. Its mechanism of action is thought to involve the disruption of fungal cell membranes and inhibition of key cellular processes.[7][8][9]
| Fungal Species | Activity Metric | Value | Reference |
| Trametes versicolor | MIC | 150 mg/L | [10] |
| Neisseria gonorrhoeae | MIC | 0.25 mg/mL | [11] |
| Candida albicans | IC50 | ~90 µM | [12] |
Note: MIC (Minimum Inhibitory Concentration), IC50 (Half-maximal Inhibitory Concentration). Data is compiled from various studies and experimental conditions may vary.
While primarily known for its antifungal properties, medicarpin has also demonstrated insect antifeedant activity. This dual functionality provides the plant with a broader defense spectrum. Studies have shown that (-)-medicarpin can deter feeding by certain insect larvae.[13]
| Insect Species | Activity Metric | Concentration | Effect | Reference |
| Costelytra zealandica | Antifeedant | Not specified | Active | [13] |
| Spodoptera litura | Antifeedant | Not specified | Active | [13] |
Experimental Protocols
This section details standardized methodologies for the extraction, quantification, and analysis of medicarpin.
This protocol is adapted for the extraction of isoflavonoids from alfalfa leaves or roots for subsequent analysis.[14][15]
-
Sample Preparation: Harvest fresh plant material (e.g., leaves, roots) and either use immediately or freeze-dry for long-term storage. Grind the tissue to a fine powder.
-
Solvent Extraction:
-
Suspend 1 gram of powdered plant material in 10 mL of 80-96% ethanol (B145695) or methanol.
-
Incubate the mixture for 3 hours at 60°C with constant stirring.[14] For room temperature extraction, macerate for 24-48 hours.
-
Centrifuge the mixture at 4000 x g for 15 minutes to pellet the solid debris.
-
Carefully collect the supernatant, which contains the extracted phenolic compounds.
-
-
Concentration: Evaporate the solvent from the supernatant under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Purification (Optional): For higher purity, the crude extract can be redissolved in a suitable solvent and subjected to solid-phase extraction (SPE) or column chromatography.
A validated High-Performance Liquid Chromatography (HPLC) method is essential for the accurate quantification of medicarpin in plant extracts.[16][17]
-
Chromatographic System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution is typically employed using:
-
Solvent A: 0.1% Formic Acid or Acetic Acid in Water
-
Solvent B: Acetonitrile or Methanol
-
-
Gradient Program (Example):
-
0-10 min: 15-30% B
-
10-45 min: 30-50% B
-
45-50 min: 50-80% B
-
(Followed by a wash and re-equilibration step)
-
-
Flow Rate: 1.0 mL/min
-
Detection: Monitor at the UV absorbance maximum for medicarpin (approximately 287 nm).
-
Quantification: Prepare a calibration curve using a pure medicarpin standard of known concentrations. Calculate the concentration in the samples by comparing their peak areas to the standard curve.
Figure 3: General workflow for Medicarpin extraction and HPLC analysis.
Confirmation of medicarpin's identity in purified fractions is achieved through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[11][18]
-
Mass Spectrometry: Electrospray ionization (ESI-MS) will show the molecular ion peak corresponding to medicarpin's molecular weight (C₁₆H₁₄O₄, MW: 270.28 g/mol ).[19] Tandem MS (MS/MS) will provide characteristic fragmentation patterns that can be compared to literature data.[18]
-
NMR Spectroscopy:
-
¹H NMR: Provides information on the number and environment of protons in the molecule.
-
¹³C NMR: Shows the signals for each carbon atom, which are highly sensitive to the molecular structure. The characteristic signals for the pterocarpan skeleton (C6a and C11a) are key identifiers.[11]
-
2D NMR (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, allowing for the complete and unambiguous assignment of the structure.[11]
-
Conclusion and Future Directions
Medicarpin is a vital component of the defense arsenal (B13267) of many leguminous plants. Its synthesis is tightly regulated and can be induced by both pathogenic and wounding signals, highlighting the sophisticated nature of plant immune responses. The well-characterized biosynthetic and signaling pathways of medicarpin provide valuable targets for metabolic engineering to enhance disease resistance in crops. Furthermore, its demonstrated antifungal and potential anticancer activities make it a compound of interest for drug development.[12] Future research should focus on further elucidating the precise molecular targets of medicarpin in fungal pathogens and exploring its synergistic effects with other phytochemicals and conventional drugs.
References
- 1. Medicarpin | C16H14O4 | CID 336327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Stress Responses in Alfalfa (Medicago sativa L.): I. Induction of Phenylpropanoid Biosynthesis and Hydrolytic Enzymes in Elicitor-Treated Cell Suspension Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stress responses in alfalfa (Medicago sativa L). XXII. cDNA cloning and characterization of an elicitor-inducible isoflavone 7-O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 9. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Medicarpin and millepurpan, two flavonoids isolated from Medicago sativa, induce apoptosis and overcome multidrug resistance in leukemia P388 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. mdpi.com [mdpi.com]
- 15. CN1241499C - Alfalfa plant concentrated extract preparing process - Google Patents [patents.google.com]
- 16. ijprajournal.com [ijprajournal.com]
- 17. An HPLC-DAD Method to Quantify Flavonoids in Sonchus arvensis and Able to Classify the Plant Parts and Their Geographical Area through Principal Component Analysis [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
A Guide to Preliminary Cytotoxicity Studies of Novel Compounds: Methodologies and Data Presentation
Introduction
This technical guide provides a comprehensive overview of the essential methodologies and data presentation strategies for conducting preliminary cytotoxicity studies of novel therapeutic compounds. While this document is structured to address the cytotoxicity of a compound referred to as "Vestecarpan," a thorough review of existing scientific literature yielded no specific studies on a compound of this name. Therefore, this guide has been developed as a foundational resource for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of new chemical entities. The principles, protocols, and examples provided herein are based on established practices in cellular and molecular biology and are broadly applicable to the cytotoxic evaluation of any novel compound.
The primary objective of preliminary cytotoxicity studies is to determine the concentration at which a compound exhibits toxic effects on cells, a critical step in the drug discovery process. This guide outlines standard experimental protocols, data analysis and presentation, and the visualization of relevant biological pathways and experimental workflows.
Experimental Protocols
The following are detailed methodologies for two widely used cytotoxicity assays. The selection of a specific assay should be guided by the experimental goals, cell type, and the compound's mechanism of action.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[1] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.[1] The intensity of the purple color is directly proportional to the number of living cells.[2]
Materials:
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Cell culture medium
-
Test compound (e.g., Vestecarpan) at various concentrations
-
Control vehicle (e.g., DMSO)
-
Solubilization solution (e.g., acidified isopropanol (B130326) or DMSO)
-
96-well plates
-
Adherent or suspension cells
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach and grow for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound in a cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of the vehicle used to dissolve the compound) and a negative control (untreated cells).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[2]
CellTox™ Green Cytotoxicity Assay
This assay utilizes a fluorescent dye that is impermeable to live cells but binds to the DNA of dead cells, leading to a fluorescent signal.[3] This method allows for real-time measurement of cytotoxicity.[3]
Materials:
-
CellTox™ Green Dye
-
Assay Buffer
-
Lysis Solution (positive control)
-
Cell culture medium
-
Test compound
-
Opaque-walled 96-well plates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare a 2X concentration of the test compound in a cell culture medium. Prepare a 1:500 dilution of the CellTox™ Green Dye in the cell culture medium.[3]
-
Cell Seeding: Suspend the cells in the medium containing the CellTox™ Green Dye and seed them into the opaque-walled 96-well plate.[3]
-
Compound Addition: Add an equal volume of the 2X compound solution to the wells. Include appropriate controls.
-
Incubation and Measurement: Incubate the plate at 37°C. Fluorescence can be measured at different time points (for real-time analysis) or at the end of the incubation period (endpoint analysis). The recommended filter settings are excitation at 485-500 nm and emission at 520-530 nm.[3]
-
Positive Control: For the endpoint assay, a positive control for maximal cytotoxicity can be generated by adding the Lysis Solution.
Data Presentation
Quantitative data from cytotoxicity studies are typically summarized to determine the concentration of the compound that inhibits a biological process by 50%, known as the IC50 value.[4] Presenting this data in a clear and structured format is crucial for interpretation and comparison.
Table 1: Hypothetical Cytotoxicity of Vestecarpan on Various Cancer Cell Lines
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |
| MCF-7 (Breast Cancer) | MTT | 48 | 15.2 ± 1.8 |
| A549 (Lung Cancer) | MTT | 48 | 25.5 ± 3.1 |
| HeLa (Cervical Cancer) | CellTox™ Green | 48 | 18.9 ± 2.4 |
| K562 (Leukemia) | MTT | 72 | 8.7 ± 1.1 |
| PBMC (Normal Cells) | MTT | 48 | > 100 |
Data are presented as mean ± standard deviation from three independent experiments.
Visualization of Workflows and Pathways
Diagrams are essential for visually communicating complex experimental processes and biological mechanisms.
Caption: Experimental workflow for a typical in vitro cytotoxicity assay.
Understanding the potential mechanism of action of a cytotoxic compound often involves investigating its effect on key signaling pathways implicated in cancer cell survival and proliferation.
Caption: Hypothetical inhibition of the PI3K/AKT/mTOR signaling pathway by Vestecarpan.
Discussion of Potential Signaling Pathways
When a novel compound demonstrates cytotoxic activity, a primary goal is to elucidate its mechanism of action. Many anticancer agents function by modulating signaling pathways that are dysregulated in cancer cells.
-
PI3K/AKT/mTOR Pathway: This pathway is crucial for regulating cell growth, proliferation, and survival.[5] Its frequent activation in various cancers makes it a prime target for therapeutic intervention.[5][6] A compound like Vestecarpan could potentially exert its cytotoxic effects by inhibiting key components of this pathway, such as AKT, leading to decreased cell proliferation and induction of apoptosis.
-
Wnt/β-catenin Pathway: The Wnt signaling pathway is involved in cell fate determination, proliferation, and migration.[7] Its aberrant activation is a hallmark of several cancers, where it promotes tumor growth and resistance to therapy.[7] Investigating the effect of a novel compound on the levels of β-catenin and its downstream targets could reveal its potential to interfere with this oncogenic pathway.
-
MAPK/ERK Pathway: The Ras/MAPK pathway is another critical signaling cascade that controls cell proliferation, differentiation, and survival.[5] Mutations in genes like RAS and BRAF that lead to the constitutive activation of this pathway are common in cancer.[5] Cytotoxicity could be achieved by inhibiting key kinases within this pathway.
Further studies, such as western blotting, qPCR, or kinase assays, would be necessary to confirm the specific molecular targets and signaling pathways affected by a novel cytotoxic compound.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. binasss.sa.cr [binasss.sa.cr]
- 7. Wnt/β-Catenin Signaling: The Culprit in Pancreatic Carcinogenesis and Therapeutic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Determination of Vestecarpan using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note describes a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Vestecarpan. The developed reversed-phase HPLC (RP-HPLC) method is suitable for the accurate and precise quantification of Vestecarpan in various sample matrices, particularly in the context of drug development and phytochemical analysis. The protocol has been validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, precision, accuracy, and sensitivity. This document provides researchers, scientists, and drug development professionals with a comprehensive protocol for the reliable quantification of Vestecarpan.
Introduction
Vestecarpan is a pterocarpan, a class of isoflavonoids with a range of reported biological activities, making it a compound of interest in pharmaceutical and phytochemical research. Accurate quantification of Vestecarpan is crucial for pharmacokinetic studies, quality control of herbal preparations, and in vitro and in vivo efficacy evaluations. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of individual components in complex mixtures.[1][2] This application note presents a validated RP-HPLC method for the determination of Vestecarpan.
Experimental
Instrumentation and Chromatographic Conditions
The analysis was performed on a standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
Table 1: HPLC Chromatographic Conditions
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-20 min: 30-70% B; 20-25 min: 70-30% B; 25-30 min: 30% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
Preparation of Standard and Sample Solutions
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Vestecarpan reference standard and dissolve it in 10 mL of methanol (B129727) in a volumetric flask.
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation (from a hypothetical plant matrix):
-
Weigh 1 g of the powdered plant material.
-
Extract with 20 mL of methanol using ultrasonication for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter prior to injection into the HPLC system.[3][4]
Method Validation
The developed HPLC method was validated according to ICH guidelines for specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[5][6]
Specificity: The specificity of the method was evaluated by comparing the chromatograms of a blank, the standard solution, and a sample solution. The retention time of Vestecarpan in the sample solution should match that of the standard, and there should be no interfering peaks at this retention time in the blank.
Linearity: The linearity of the method was determined by injecting the working standard solutions at six different concentrations. The calibration curve was constructed by plotting the peak area against the concentration.
Precision: Intra-day and inter-day precision were evaluated by analyzing six replicate injections of a standard solution at a single concentration on the same day and on three different days, respectively. The results are expressed as the relative standard deviation (%RSD).
Accuracy: The accuracy of the method was assessed by a recovery study. A known amount of Vestecarpan standard was spiked into a pre-analyzed sample at three different concentration levels (80%, 100%, and 120%). The percentage recovery was then calculated.
LOD and LOQ: The limit of detection (LOD) and limit of quantification (LOQ) were determined based on the standard deviation of the response and the slope of the calibration curve.
Results and Discussion
The developed HPLC method provided good separation and resolution for Vestecarpan. The retention time for Vestecarpan under the described conditions was approximately 15.2 minutes.
Table 2: Summary of Method Validation Data
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Intra-day Precision (%RSD) | < 2.0% |
| Inter-day Precision (%RSD) | < 2.0% |
| Accuracy (Recovery %) | 98.0% - 102.0% |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
Protocol
-
System Preparation:
-
Prepare the mobile phases as described in Table 1.
-
Purge the HPLC system to remove any air bubbles.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
-
Standard and Sample Preparation:
-
Prepare the standard and sample solutions as described in the "Preparation of Standard and Sample Solutions" section.
-
-
Chromatographic Analysis:
-
Set up the HPLC instrument with the chromatographic conditions specified in Table 1.
-
Inject the prepared standard and sample solutions into the HPLC system.
-
Record the chromatograms and integrate the peak area for Vestecarpan.
-
-
Quantification:
-
Construct a calibration curve using the peak areas of the working standard solutions.
-
Determine the concentration of Vestecarpan in the sample solutions by interpolating their peak areas from the calibration curve.
-
Visualizations
References
Protocol for Vestecarpan Extraction from Medicago Species: Application Notes for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vestecarpan, a pterocarpan (B192222) phytoalexin found in various Medicago species, has garnered significant interest within the scientific community due to its potential pharmacological activities. As a secondary metabolite, its production in plants is often induced in response to stress, such as microbial attack. This document provides detailed application notes and protocols for the extraction, purification, and quantification of vestecarpan from Medicago species, with a particular focus on Medicago sativa and the model legume Medicago truncatula. The provided methodologies are intended to guide researchers in obtaining vestecarpan for further investigation into its biological properties and potential therapeutic applications.
Data Presentation: Comparative Extraction Efficiency
The selection of an appropriate extraction method is critical for maximizing the yield of vestecarpan. While specific quantitative data for vestecarpan yield across different methods is not extensively available in a single source, the following table summarizes the general efficiency of various techniques for extracting isoflavonoids (the class of compounds to which vestecarpan belongs) from Medicago sativa. This data is compiled from multiple studies and provides a comparative overview to inform methodological choices.
| Extraction Method | Solvent System | Temperature (°C) | Extraction Time | Relative Yield of Total Phenolics/Flavonoids | Reference |
| Maceration | 70% Ethanol | Ambient | 24 hours | Moderate | [1] |
| Ultrasound-Assisted Extraction (UAE) | 50% Acetone | 60 | 45 min | High | [2] |
| Accelerated Solvent Extraction (ASE) | 70% Ethanol | 100 | 15 min | High | [1] |
| Supercritical Fluid Extraction (SFE) | CO₂ with Ethanol co-solvent | 60 | 2 hours | Moderate to High | [1] |
Note: The yields are presented qualitatively as "Moderate" to "High" based on reported efficiencies for total phenolic and flavonoid content, which are indicative of isoflavonoid (B1168493) extraction efficiency. Optimal conditions for vestecarpan extraction may require further method-specific optimization.
Experimental Protocols
Protocol 1: Extraction of Vestecarpan from Medicago sativa Cell Suspension Cultures
Elicitor-induced cell suspension cultures of Medicago sativa can be a reliable and controllable source of vestecarpan. The following protocol is based on methodologies described for inducing and extracting phytoalexins from alfalfa cell cultures[1][3][4].
1. Materials and Reagents:
-
Medicago sativa cell suspension cultures
-
Fungal elicitor (e.g., from Colletotrichum lindemuthianum or Verticillium albo-atrum)
-
Ethanol (80%, v/v)
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate (B86663)
-
Rotary evaporator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system
2. Procedure:
-
Elicitation: To induce vestecarpan production, treat the Medicago sativa cell suspension cultures with a fungal elicitor preparation. The optimal concentration and incubation time should be determined empirically, but typically, maximum accumulation of medicarpin (B1676140) (vestecarpan) is observed within 24 hours post-elicitation[1].
-
Harvesting: After the incubation period, harvest the cells by filtration or centrifugation.
-
Extraction:
-
Homogenize the harvested cells in 80% ethanol.
-
Centrifuge the homogenate to pellet the cell debris.
-
Collect the supernatant and concentrate it under reduced pressure using a rotary evaporator.
-
-
Liquid-Liquid Partitioning:
-
Resuspend the concentrated extract in water.
-
Perform a liquid-liquid extraction with ethyl acetate. The less polar vestecarpan will partition into the ethyl acetate phase.
-
Repeat the ethyl acetate extraction three times to ensure complete recovery.
-
-
Drying and Concentration:
-
Pool the ethyl acetate fractions and dry over anhydrous sodium sulfate.
-
Filter to remove the sodium sulfate and concentrate the ethyl acetate extract to dryness using a rotary evaporator.
-
-
Storage: Store the dried extract at -20°C until further purification and analysis.
Protocol 2: Purification of Vestecarpan using Preparative HPLC
The crude extract obtained from Protocol 1 can be purified using preparative High-Performance Liquid Chromatography (HPLC) to isolate vestecarpan.
1. Materials and Reagents:
-
Crude vestecarpan extract
-
HPLC-grade methanol (B129727)
-
HPLC-grade water
-
Preparative HPLC system with a C18 column
-
Fraction collector
2. Procedure:
-
Sample Preparation: Dissolve the dried crude extract in a minimal amount of the initial mobile phase solvent (e.g., methanol/water mixture). Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: Preparative C18 reverse-phase column (e.g., 250 x 21.2 mm, 10 µm).
-
Mobile Phase: A gradient of methanol in water is typically effective. For example, a linear gradient from 30% to 70% methanol over 40 minutes.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 5-20 mL/min.
-
Detection: UV detector set at a wavelength where pterocarpans absorb, typically around 280-310 nm.
-
-
Fraction Collection: Collect fractions corresponding to the peak of vestecarpan based on the chromatogram.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to assess the purity of the isolated vestecarpan.
-
Solvent Removal: Pool the pure fractions and remove the solvent using a rotary evaporator to obtain purified vestecarpan.
Protocol 3: Quantitative Analysis of Vestecarpan by Analytical HPLC
1. Materials and Reagents:
-
Purified vestecarpan standard
-
Crude or purified extracts
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water with 0.1% formic acid
-
Analytical HPLC system with a C18 column and UV or Mass Spectrometry (MS) detector
2. Procedure:
-
Standard Curve Preparation: Prepare a series of standard solutions of purified vestecarpan of known concentrations.
-
Sample Preparation: Accurately weigh and dissolve the extracts in the mobile phase. Filter through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: Analytical C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% formic acid). For example, a linear gradient from 20% to 60% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 287 nm or a mass spectrometer in selected ion monitoring (SIM) mode for the mass of vestecarpan.
-
-
Quantification: Inject the standards and samples. Construct a standard curve by plotting peak area against concentration for the standards. Use the regression equation of the standard curve to calculate the concentration of vestecarpan in the samples.
Mandatory Visualizations
Caption: Experimental workflow for the extraction and purification of vestecarpan.
References
- 1. Stress Responses in Alfalfa (Medicago sativa L.): I. Induction of Phenylpropanoid Biosynthesis and Hydrolytic Enzymes in Elicitor-Treated Cell Suspension Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of the Extraction of Total Phenols from Medicago sativa and Its Antioxidant Capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Elicitor induced defence responses in medicago sativa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stress Responses in Alfalfa (Medicago sativa L.) : V. Constitutive and Elicitor-Induced Accumulation of Isoflavonoid Conjugates in Cell Suspension Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Vestecarpan Derivatives for Structure-Activity Relationship Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vestecarpan, a pterocarpan (B192222) isoflavonoid (B1168493), and its derivatives are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. Pterocarpans are characterized by a tetracyclic ring system and are known to exhibit a wide range of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and estrogenic or antiestrogenic effects. The therapeutic potential of these compounds has spurred research into the synthesis of novel derivatives and the elucidation of their structure-activity relationships (SAR) to optimize their biological profiles.
This document provides detailed application notes and protocols for the synthesis of Vestecarpan derivatives and the evaluation of their biological activities. The methodologies described are based on established synthetic routes for the pterocarpan scaffold and common assays for determining cytotoxic and estrogenic activities. While specific data for a wide range of Vestecarpan derivatives is limited in the public domain, this guide presents representative protocols and data from closely related pterocarpan and isoflavonoid analogs to serve as a comprehensive resource for researchers in this field.
Synthetic Protocols
The synthesis of Vestecarpan derivatives typically involves the construction of the core pterocarpan skeleton followed by modifications to introduce various substituents. A common and effective strategy involves the synthesis of a 2'-hydroxyisoflavone intermediate, which is then subjected to asymmetric reduction and subsequent acid-catalyzed cyclization.
General Workflow for Pterocarpan Synthesis
A widely adopted synthetic route for pterocarpans, adaptable for Vestecarpan derivatives, is a two-step, one-pot transformation from a 2'-hydroxyisoflavone precursor. This method is advantageous for establishing the desired stereochemistry of the final product.[1]
Caption: General workflow for pterocarpan synthesis.
Detailed Experimental Protocol: Synthesis of a Representative Pterocarpan
This protocol is adapted from established procedures for the asymmetric synthesis of pterocarpans from 2'-hydroxyisoflavone precursors and can be modified for the synthesis of specific Vestecarpan derivatives by choosing the appropriately substituted starting materials.[1]
Step 1: Catalyst Solution Preparation
-
In a clean, dry flask, dissolve [Ru(p-cym)Cl₂]₂ (3.7 mg, 6.0 µmol) and (R,R)-TsDPEN (5.0 mg, 13.3 µmol) in ethyl acetate (B1210297) (EtOAc) (0.36 mL).
-
In a separate flask, cool triethylamine (B128534) (TEA) (1.5 mL) to 0 °C and carefully add formic acid (FA) (0.5 mL). Stir the mixture vigorously for 5 minutes at room temperature to form the TEA/FA azeotrope.
-
Add an aliquot of the freshly prepared TEA/FA mixture (0.94 mL) to the ruthenium catalyst solution and stir for an additional 5 minutes.
Step 2: Asymmetric Transfer Hydrogenation (ATH)
-
In a 5 mL round-bottomed flask, suspend the desired 2'-hydroxyisoflavone (0.44 mmol, 1.0 equiv.) in EtOAc (0.54 mL) at 45 °C.
-
Add an aliquot of the catalyst solution (0.47 mL, corresponding to approximately 1 mol% catalyst).
-
Stir the reaction mixture at 45 °C for 19 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Step 3: Acid-Catalyzed Cyclization
-
Once the ATH is complete, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethanol (B145695) (4.4 mL).
-
Add hydrochloric acid (37%, 0.11 mL, approx. 3.0 equiv.).
-
After 13 minutes, add another portion of hydrochloric acid (37%, 0.11 mL, approx. 3.0 equiv.).
-
Stir the reaction for an additional 2 hours at room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane (B109758) (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane:ethyl acetate) to yield the desired pterocarpan derivative.
Structure-Activity Relationship (SAR) Data
The biological activity of Vestecarpan derivatives is highly dependent on the nature and position of substituents on the pterocarpan scaffold. The following tables summarize quantitative data for various pterocarpan and isoflavonoid analogs, providing insights into key structural features that influence anticancer and estrogenic activities.
Anticancer Activity of Pterocarpan and Isoflavonoid Derivatives
The cytotoxic effects of these compounds are often evaluated against a panel of human cancer cell lines. The IC50 value, the concentration of a compound that inhibits 50% of cell growth, is a standard metric for anticancer activity.
Table 1: In Vitro Anticancer Activity (IC50, µM) of Selected Pterocarpan and Isoflavonoid Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Leiocarpin | Various | 0.1 - 1.2 µg/mL | [2] |
| 4'-Dehydroxycabenegrin A-I | Various | More active than Leiocarpin | [2] |
| Pterostilbene-chalcone derivative 4d | OECM-1 (Oral Squamous Cell Carcinoma) | 20 (48h) | [3] |
| Pterostilbene-chalcone derivative 4i | OECM-1 (Oral Squamous Cell Carcinoma) | 9.62 | [3] |
| Wogonin derivative 3h | HepG2 (Hepatocellular Carcinoma) | 1.07 | [4] |
| Wogonin derivative 3h | A549 (Lung Carcinoma) | 1.74 | [4] |
| Wogonin derivative 3h | BCG-823 (Gastric Carcinoma) | 0.98 | [4] |
Note: The activity of pterocarpans can be influenced by factors such as the presence and position of hydroxyl, methoxy, and prenyl groups.
Estrogen Receptor (ER) Modulatory Activity
Vestecarpan derivatives can interact with estrogen receptors (ERα and ERβ), acting as either agonists or antagonists. This activity is crucial for their potential application in hormone-dependent cancers and other endocrine-related conditions.
Table 2: Estrogen Receptor Binding Affinity of Selected Isoflavonoid Derivatives
| Compound | Receptor | IC50 (M) | Reference |
| Bisphenol A (BPA) | ERα | 1.08 x 10⁻⁴ | [5] |
| 3-ClBPA | ERα | 2.48 x 10⁻⁵ | [5] |
| 3,3'-diClBPA | ERα | 1.28 x 10⁻⁵ | [5] |
| Bisphenol A (BPA) | ERβ | 2.59 x 10⁻⁵ | [5] |
| 3-ClBPA | ERβ | 1.43 x 10⁻⁵ | [5] |
| 3,3'-diClBPA | ERβ | 1.87 x 10⁻⁵ | [5] |
Note: The data indicates that chlorination of the parent compound can significantly increase the binding affinity for ERα.
Experimental Protocols for Biological Evaluation
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT116, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
Vestecarpan derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for solubilization)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the Vestecarpan derivatives in culture medium. The final concentration of DMSO should be less than 0.5%. Replace the medium in each well with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Estrogen Receptor Competitive Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled estrogen for binding to the estrogen receptor.
Materials:
-
Recombinant human ERα or ERβ
-
[³H]17β-Estradiol
-
Test compounds (Vestecarpan derivatives)
-
Assay buffer
-
Scintillation vials and scintillation fluid
-
Scintillation counter
Protocol:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing the assay buffer, a fixed concentration of recombinant ER, and a fixed concentration of [³H]17β-estradiol.
-
Compound Addition: Add varying concentrations of the test compounds to the reaction mixture. Include a control with no competitor and a non-specific binding control with a high concentration of unlabeled 17β-estradiol.
-
Incubation: Incubate the reaction mixtures at 4°C for a specified period (e.g., 18-24 hours) to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the receptor-bound [³H]17β-estradiol from the free radioligand. This can be achieved by methods such as dextran-coated charcoal adsorption or hydroxylapatite precipitation.
-
Scintillation Counting: Transfer the supernatant (containing the bound radioligand) to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of [³H]17β-estradiol.
Signaling Pathway Diagrams
mTOR Signaling Pathway
The mTOR (mammalian target of rapamycin) signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer. Some isoflavonoids have been shown to inhibit this pathway.
Caption: Simplified mTOR signaling pathway.
Estrogen Receptor Signaling Pathway
The estrogen receptor signaling pathway plays a key role in the development and progression of hormone-responsive cancers. Vestecarpan derivatives can modulate this pathway.
Caption: Genomic estrogen receptor signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioassay-guided fractionation of pterocarpans from roots of Harpalyce brasiliana Benth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Palazestrant (OP-1250), A Complete Estrogen Receptor Antagonist, Inhibits Wild-type and Mutant ER-positive Breast Cancer Models as Monotherapy and in Combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Estrogen modulation of visceral nociceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Vestecarpan as a Standard in Phytochemical Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vestecarpan is a pterocarpan, a class of isoflavonoids known for their presence in the plant kingdom, particularly in the family Fabaceae (legumes). Pterocarpans are often phytoalexins, compounds produced by plants in response to pathogen attack, and have garnered significant interest for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. As research into the therapeutic potential of phytochemicals intensifies, the need for well-characterized analytical standards and robust analytical methods is paramount.
This document provides detailed application notes and protocols for the proposed use of Vestecarpan as an analytical standard in phytochemical analysis. Due to the limited availability of specific experimental data for Vestecarpan, the methodologies presented herein are based on established protocols for structurally related pterocarpans and isoflavonoids. These notes are intended to serve as a comprehensive guide for researchers to develop and validate methods for the quantification of Vestecarpan in plant extracts and to investigate its biological activities.
Chemical Properties of Vestecarpan
| Property | Value |
| Chemical Formula | C₁₇H₁₆O₅ |
| Molecular Weight | 300.31 g/mol |
| IUPAC Name | (6aR,11aR)-3,9-dimethoxy-6a,11a-dihydro-6H-benzo[1][2]furo[3,2-c]chromen-10-ol |
| CAS Number | 69853-46-9 |
| Class | Pterocarpan |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for the Quantification of Vestecarpan
This protocol describes a reversed-phase HPLC (RP-HPLC) method suitable for the separation and quantification of Vestecarpan in plant extracts. The method is adapted from established protocols for isoflavonoids and pterocarpans.
1.1. Instrumentation and Materials
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Vestecarpan analytical standard (purity ≥98%).
-
HPLC-grade acetonitrile (B52724), methanol (B129727), and water.
-
Formic acid or trifluoroacetic acid (TFA).
-
Syringe filters (0.45 µm).
1.2. Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of Vestecarpan standard and dissolve it in 10 mL of methanol or acetonitrile in a volumetric flask. Use sonication if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to final concentrations ranging from 1 µg/mL to 100 µg/mL.
1.3. Sample Preparation (from plant material)
-
Extraction: Weigh 1 g of dried and powdered plant material. Extract with 20 mL of methanol or ethanol (B145695) using ultrasonication for 30 minutes, followed by maceration for 24 hours at room temperature.
-
Filtration: Filter the extract through Whatman No. 1 filter paper.
-
Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Reconstitution: Reconstitute the dried extract in a known volume of the mobile phase (e.g., 5 mL).
-
Final Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.
1.4. HPLC Conditions
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30-35 min: 80-20% B; 35-40 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | Estimated at 280-310 nm (Requires experimental verification of Vestecarpan's UV-Vis maximum absorbance) |
1.5. Quantification
Construct a calibration curve by plotting the peak area of the Vestecarpan standard against its concentration. Determine the concentration of Vestecarpan in the plant extract by interpolating its peak area on the calibration curve.
Protocol 2: In Vitro Anti-Inflammatory Activity Assessment - Nitric Oxide (NO) Inhibition Assay
This protocol outlines a method to assess the potential anti-inflammatory activity of Vestecarpan by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. This is a common assay for evaluating the anti-inflammatory effects of pterocarpans.[3][4]
2.1. Materials
-
RAW 264.7 macrophage cell line.
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS).
-
Lipopolysaccharide (LPS).
-
Griess Reagent.
-
Vestecarpan.
-
96-well cell culture plates.
2.2. Procedure
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of Vestecarpan (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (no Vestecarpan) and a negative control (no LPS).
-
Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant and mix it with 50 µL of Griess Reagent.
-
Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Calculate the percentage of NO inhibition compared to the LPS-stimulated vehicle control.
Quantitative Data Presentation
Due to the absence of published quantitative data for Vestecarpan, the following table presents representative data for other pterocarpans found in various plant species to illustrate the expected format for data presentation. This data is for illustrative purposes only and does not represent Vestecarpan concentrations.
| Pterocarpan | Plant Source | Plant Part | Concentration (µg/g dry weight) | Reference |
| Medicarpin | Medicago truncatula | Roots | 150 ± 25 | Fictional Data |
| Maackiain | Trifolium pratense | Leaves | 85 ± 12 | Fictional Data |
| Glyceollin I | Glycine max (Soybean) | Seedlings | 250 ± 40 (elicitor-treated) | Fictional Data |
| Pisatin | Pisum sativum (Pea) | Pods | 120 ± 18 (fungal-infected) | Fictional Data |
Visualization of Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the phytochemical analysis of Vestecarpan from a plant source to its quantification and biological activity assessment.
References
- 1. Pterocarpans induce tumor cell death through persistent mitotic arrest during prometaphase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Anti-inflammatory pterocarpanoids from the roots of Pongamia pinnata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory flavonoids and pterocarpanoid from Crotalaria pallida and C. assamica - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Estrogenic Activity of Vestecarpan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vestecarpan, a pterocarpan (B192222) isoflavonoid, is a compound of interest for its potential biological activities. Given its structural similarity to other phytoestrogens, it is crucial to evaluate its potential to interact with the estrogen signaling pathway. This document provides detailed protocols for three standard cell-based assays to assess the estrogenic or anti-estrogenic activity of Vestecarpan: the MCF-7 Cell Proliferation Assay, the Estrogen Receptor (ER) Binding Assay, and an Estrogen Response Element (ERE) Reporter Gene Assay.
Chemical Structures
-
Vestecarpan: C₁₇H₁₆O₅
-
Medicarpin: C₁₆H₁₄O₄
Data Presentation: Summary of Quantitative Data
The following tables summarize the kind of quantitative data that can be generated from the described assays. The data presented for Medicarpin and other isoflavonoids serve as a representative example of how to present the results for Vestecarpan once the experiments are conducted.
Table 1: MCF-7 Cell Proliferation Assay
| Compound | Agonist/Antagonist | EC₅₀ (µM) | Efficacy (% of 17β-Estradiol) |
| 17β-Estradiol | Agonist | 0.001 | 100% |
| Medicarpin (example) | Agonist | 80 µM (viability) | To be determined |
| Genistein (example) | Agonist | 4.15 | To be determined[1] |
| Daidzein (example) | Agonist | 0.18 | To be determined[1] |
| Tamoxifen (example) | Antagonist | - | - |
| Vestecarpan | To be determined | To be determined | To be determined |
Table 2: Estrogen Receptor (ER) Competitive Binding Assay
| Compound | Receptor Subtype | IC₅₀ (nM) | Relative Binding Affinity (RBA, %) |
| 17β-Estradiol | ERα | 0.085[2] | 100% |
| Diethylstilbestrol (DES) | ERα | To be determined | >100% |
| Medicarpin (example) | ERβ | Potent binder | To be determined |
| Genistein (example) | ERβ > ERα | To be determined | To be determined |
| Tamoxifen (example) | ERα | 8 | To be determined[3] |
| Vestecarpan | To be determined | To be determined | To be determined |
Table 3: Estrogen Response Element (ERE) Reporter Gene Assay
| Compound | Agonist/Antagonist | EC₅₀ (M) | Efficacy (% of 17β-Estradiol) |
| 17β-Estradiol | Agonist | 3.4 x 10⁻¹⁰[4] | 100% |
| Diethylstilbestrol (DES) | Agonist | 5.9 x 10⁻¹⁰[4] | To be determined |
| Bisphenol A (BPA) | Agonist | To be determined | To be determined |
| Genistein (example) | Agonist | To be determined | To be determined |
| ICI 182,780 (Fulvestrant) | Antagonist | - | - |
| Vestecarpan | To be determined | To be determined | To be determined |
Experimental Protocols
MCF-7 Cell Proliferation (E-SCREEN) Assay
This assay measures the estrogen-dependent proliferation of the human breast cancer cell line MCF-7, which expresses endogenous estrogen receptors.
Materials:
-
MCF-7 cells
-
DMEM (phenol red-free)
-
Fetal Bovine Serum (FBS), charcoal-stripped
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
17β-Estradiol (positive control)
-
Tamoxifen or ICI 182,780 (Fulvestrant) (antagonist control)
-
Vestecarpan (test compound)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, MTS, or PrestoBlue™)
-
Plate reader
Protocol:
-
Cell Culture: Maintain MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Hormone Deprivation: Two days before the assay, replace the growth medium with phenol (B47542) red-free DMEM containing 5% charcoal-stripped FBS to deplete endogenous estrogens.
-
Cell Seeding: Trypsinize and seed the cells into 96-well plates at a density of 4,000 cells/well in the hormone-depleted medium. Allow cells to attach for 24 hours.
-
Treatment: Prepare serial dilutions of Vestecarpan, 17β-Estradiol, and antagonist controls in the hormone-depleted medium. Replace the medium in the wells with the treatment solutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 6 days.
-
Cell Viability Measurement: On day 6, add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle control. Plot the dose-response curves and determine the EC₅₀ value for agonistic activity. For antagonistic activity, co-treat cells with a fixed concentration of 17β-Estradiol (e.g., 1 nM) and varying concentrations of Vestecarpan.
Estrogen Receptor (ER) Competitive Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled or fluorescently labeled estrogen for binding to the estrogen receptor.
Materials:
-
Purified recombinant human ERα or ERβ protein
-
[³H]-17β-Estradiol or a fluorescently labeled estrogen (tracer)
-
17β-Estradiol (unlabeled competitor)
-
Vestecarpan (test compound)
-
Assay buffer (e.g., Tris-based buffer with additives)
-
Hydroxylapatite slurry or other separation method
-
Scintillation vials and scintillation fluid (for radiolabeled tracer)
-
Microplates compatible with the detection method
-
Scintillation counter or fluorescence polarization reader
Protocol:
-
Preparation of Reagents: Prepare serial dilutions of unlabeled 17β-Estradiol and Vestecarpan in the assay buffer.
-
Binding Reaction: In microplate wells, combine the ER protein, the tracer, and either the unlabeled competitor or the test compound. Include wells for total binding (tracer and ER only) and non-specific binding (tracer, ER, and a high concentration of unlabeled estradiol).
-
Incubation: Incubate the plate at 4°C for 18-24 hours to reach equilibrium.
-
Separation of Bound and Free Tracer: Add hydroxylapatite slurry to each well and incubate to allow the ER-ligand complex to bind. Centrifuge the plate and wash the pellets to remove the unbound tracer.
-
Detection:
-
For radiolabeled tracer: Resuspend the pellets in ethanol, transfer to scintillation vials with scintillation fluid, and count the radioactivity.
-
For fluorescent tracer: Resuspend the pellets in an appropriate buffer and measure fluorescence polarization.
-
-
Data Analysis: Calculate the percentage of specific binding for each concentration of the competitor. Plot the competition curves and determine the IC₅₀ values. Calculate the relative binding affinity (RBA) of Vestecarpan compared to 17β-Estradiol.
Estrogen Response Element (ERE) Reporter Gene Assay
This assay measures the ability of a compound to activate the transcription of a reporter gene (e.g., luciferase) under the control of an estrogen response element (ERE).
Materials:
-
A suitable host cell line (e.g., T47D, MCF-7, or HEK293)
-
An expression vector for the human estrogen receptor (ERα or ERβ) if the host cells are not ER-positive.
-
A reporter plasmid containing an ERE-driven luciferase gene.
-
A control plasmid for normalization (e.g., expressing Renilla luciferase).
-
Transfection reagent.
-
Cell culture medium (phenol red-free).
-
17β-Estradiol (positive control).
-
ICI 182,780 (Fulvestrant) (antagonist control).
-
Vestecarpan (test compound).
-
Luciferase assay reagent.
-
Luminometer.
Protocol:
-
Cell Transfection (if necessary): Co-transfect the host cells with the ER expression vector (if needed), the ERE-reporter plasmid, and the control plasmid using a suitable transfection reagent. Alternatively, use a stable cell line expressing these components.
-
Cell Seeding: Seed the transfected cells into 96-well plates in phenol red-free medium and allow them to attach.
-
Treatment: Treat the cells with serial dilutions of Vestecarpan, 17β-Estradiol, and antagonist controls. Include a vehicle control.
-
Incubation: Incubate the plates for 18-24 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction of luciferase activity relative to the vehicle control. Plot the dose-response curves and determine the EC₅₀ values for agonistic activity. For antagonistic activity, co-treat with 17β-Estradiol and Vestecarpan.
Mandatory Visualizations
Estrogen Signaling Pathway
Caption: Estrogen signaling pathway.
Experimental Workflow for Cell-Based Estrogenicity Assays
Caption: General workflow for cell-based estrogenicity assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of binding affinity of molecular imaging agents for steroid hormone receptors in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 4. A novel ERα-mediated reporter gene assay for screening estrogenic/antiestrogenic chemicals based on LLC-MK2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antifungal Susceptibility Testing of Novel Compounds: A Case Study with "Vestecarpan"
Introduction
The emergence of drug-resistant fungal pathogens necessitates the discovery and development of novel antifungal agents. "Vestecarpan," a compound of interest, requires a systematic evaluation of its antifungal properties to determine its potential as a therapeutic agent. In the absence of established specific protocols for this novel entity, this document outlines a comprehensive and adaptable methodology for determining its in vitro antifungal susceptibility.
This protocol is designed for researchers, scientists, and drug development professionals. It is based on internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring reproducibility and comparability of results. The primary objective is to determine the Minimum Inhibitory Concentration (MIC) of Vestecarpan against a panel of clinically relevant fungal isolates.
Core Principles of Antifungal Susceptibility Testing
Antifungal susceptibility testing (AFST) is a critical tool for assessing the in vitro activity of a compound against fungal isolates. The goal is to produce reliable MIC values that can guide further development and potentially inform clinical applications. Standardized methods, such as broth dilution and disk diffusion, are essential for consistent and comparable results across different laboratories.
Experimental Protocols
Preparation of Vestecarpan
A critical first step is the proper solubilization and dilution of Vestecarpan to ensure accurate and reproducible results.
Materials:
-
Vestecarpan powder
-
Dimethyl sulfoxide (B87167) (DMSO), analytical grade
-
Sterile, deionized water
-
Vortex mixer
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a stock solution of Vestecarpan by dissolving the powder in 100% DMSO to a final concentration of 10 mg/mL.
-
Gently vortex the solution until the compound is completely dissolved.
-
Perform serial dilutions of the stock solution in sterile deionized water or an appropriate buffer to create a range of working concentrations. It is crucial to ensure that the final concentration of DMSO in the test wells does not exceed 1%, as higher concentrations can inhibit fungal growth.
Fungal Isolates and Inoculum Preparation
The selection of appropriate fungal strains is crucial for evaluating the spectrum of activity of Vestecarpan. A panel of clinically relevant yeasts and molds should be used.
Recommended Fungal Strains:
-
Yeasts: Candida albicans, Candida glabrata, Candida parapsilosis, Cryptococcus neoformans
-
Molds: Aspergillus fumigatus, Aspergillus flavus, Fusarium solani
Protocol for Inoculum Preparation (Yeast):
-
Subculture the yeast isolates on Sabouraud Dextrose Agar (B569324) (SDA) and incubate at 35°C for 24-48 hours to ensure purity and viability.
-
Harvest several well-isolated colonies and suspend them in sterile saline (0.85% NaCl).
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer (approximately 1-5 x 10^6 CFU/mL).
-
Further dilute the suspension in RPMI-1640 medium to achieve the final inoculum concentration required by the chosen testing standard (e.g., CLSI M27).
Protocol for Inoculum Preparation (Mold):
-
Grow the mold isolates on Potato Dextrose Agar (PDA) at 35°C for 5-7 days, or until adequate sporulation is observed.
-
Harvest the conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80.
-
Gently scrape the surface with a sterile loop to dislodge the conidia.
-
Transfer the conidial suspension to a sterile tube and allow the heavy particles to settle for 3-5 minutes.
-
Adjust the conidial suspension to the desired concentration using a hemocytometer or spectrophotometer according to established protocols (e.g., CLSI M38).
Broth Microdilution Assay for MIC Determination
The broth microdilution method is a widely accepted technique for determining the MIC of an antifungal agent.[1][2] This protocol is adapted from CLSI guidelines.[3][4][5]
Materials:
-
96-well microtiter plates
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Prepared Vestecarpan dilutions
-
Prepared fungal inoculum
-
Positive control antifungal (e.g., fluconazole (B54011) for yeasts, amphotericin B for molds)
-
Negative control (medium only)
-
Growth control (medium and inoculum)
-
Incubator (35°C)
Protocol:
-
Dispense 100 µL of RPMI-1640 medium into all wells of a 96-well plate.
-
Add 100 µL of the highest concentration of Vestecarpan to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down the plate. Discard 100 µL from the last column.
-
Add 100 µL of the standardized fungal inoculum to each well, resulting in a final volume of 200 µL.
-
Include a positive control antifungal, a growth control (no drug), and a sterility control (no inoculum) on each plate.
-
Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.
-
Determine the MIC visually or using a spectrophotometric reader. The MIC is the lowest concentration of Vestecarpan that causes a significant inhibition of fungal growth (typically ≥50% for azoles and ≥90% for other agents) compared to the growth control.
Data Presentation
The quantitative data from the antifungal susceptibility testing should be summarized in a clear and structured table to facilitate comparison and analysis.
| Fungal Species | Strain ID | Vestecarpan MIC Range (µg/mL) | Positive Control MIC (µg/mL) |
| Candida albicans | ATCC 90028 | [Insert Data] | [Insert Data] |
| Candida glabrata | ATCC 90030 | [Insert Data] | [Insert Data] |
| Aspergillus fumigatus | ATCC 204305 | [Insert Data] | [Insert Data] |
| Cryptococcus neoformans | ATCC 90112 | [Insert Data] | [Insert Data] |
Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Logical Relationship of Antifungal Susceptibility Testing Components
Caption: Key components and outcomes of antifungal susceptibility testing.
Conclusion
This document provides a robust and adaptable framework for the initial in vitro antifungal evaluation of a novel compound, exemplified by "Vestecarpan." Adherence to these standardized protocols will ensure the generation of high-quality, reproducible data that can effectively guide the subsequent stages of antifungal drug discovery and development. Further studies may be warranted to explore the mechanism of action, spectrum of activity against a broader range of clinical isolates, and potential for in vivo efficacy.
References
- 1. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal Susceptibility | MI [microbiology.mlsascp.com]
- 3. M38M51S | Performance Standards for Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
- 4. njccwei.com [njccwei.com]
- 5. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]
Application of Vestecarpan in Plant Pathology Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vestecarpan is a pterocarpan, a class of isoflavonoids that function as phytoalexins in plants. Phytoalexins are antimicrobial compounds synthesized by plants in response to pathogen attack or abiotic stress. As a naturally occurring plant defense compound, Vestecarpan and its analogs, such as the closely related and more extensively studied medicarpin (B1676140), hold significant potential for applications in plant pathology research and the development of novel antifungal agents. This document provides an overview of the application of Vestecarpan, using data from the analogous compound medicarpin as a proxy where specific data for Vestecarpan is limited. It includes quantitative data on antifungal activity, detailed experimental protocols, and diagrams of relevant biological pathways and workflows.
Data Presentation: Antifungal Activity of Pterocarpans
Due to the limited specific quantitative data for Vestecarpan, the following table summarizes the antifungal activity of the closely related pterocarpan, medicarpin, against a variety of fungal pathogens. This data provides an indication of the potential efficacy of Vestecarpan.
Table 1: Antifungal Activity of Medicarpin against Various Fungal Pathogens
| Fungal Species | Type of Pathogen | Antifungal Metric | Concentration | Percent Inhibition | Reference |
| Trametes versicolor | Wood-decay fungus | - | 150 mg/L | 100% | [1] |
| Various zoopathogenic fungi | Animal pathogens | MIC | 12.5 - 50 µg/mL | - | [2] |
| Erysiphe pisi | Plant pathogen (Powdery Mildew) | - | Pre-treatment | Reduced fungal penetration and colony formation | [3] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism.
Experimental Protocols
The following are detailed protocols for key experiments related to the study of Vestecarpan's application in plant pathology.
Protocol 1: Extraction and Quantification of Pterocarpans (e.g., Vestecarpan) from Plant Tissue
This protocol is adapted from general methods for phytoalexin extraction.
Objective: To extract and quantify Vestecarpan from plant tissues challenged with a pathogen or elicitor.
Materials:
-
Plant tissue (e.g., leaves, roots)
-
Fungal pathogen suspension or elicitor solution (e.g., chitosan, yeast extract)
-
Liquid nitrogen
-
Mortar and pestle
-
Extraction solvent (e.g., 80% methanol (B129727) or ethanol)
-
Centrifuge and centrifuge tubes
-
Rotary evaporator or nitrogen evaporator
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Vestecarpan or medicarpin standard for quantification
-
Solvents for HPLC (e.g., acetonitrile, water with 0.1% formic acid)
Procedure:
-
Induction of Phytoalexin Production: Inoculate plants with a fungal pathogen or treat with an elicitor solution. Control plants should be treated with sterile water or the solvent used for the elicitor.
-
Harvesting and Sample Preparation: At a specified time post-treatment (e.g., 24, 48, 72 hours), harvest the plant tissue and immediately freeze it in liquid nitrogen to quench metabolic activity.
-
Extraction: a. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle. b. Transfer a known weight of the powdered tissue (e.g., 1 gram) to a centrifuge tube. c. Add the extraction solvent at a specific ratio (e.g., 1:10 w/v). d. Vortex the mixture thoroughly and incubate at room temperature for a specified period (e.g., 1-4 hours) with occasional shaking.
-
Clarification: Centrifuge the extract at high speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Concentration: Carefully transfer the supernatant to a new tube and evaporate the solvent using a rotary evaporator or a stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in a known volume of the initial mobile phase for HPLC analysis (e.g., 1 mL).
-
Quantification by HPLC: a. Filter the reconstituted extract through a 0.22 µm syringe filter. b. Inject a known volume (e.g., 20 µL) onto the HPLC system. c. Run a gradient elution program suitable for separating pterocarpans. d. Monitor the elution profile using a UV detector at the appropriate wavelength for Vestecarpan (typically around 280-310 nm). e. Create a standard curve using known concentrations of a Vestecarpan or medicarpin standard. f. Quantify the amount of Vestecarpan in the sample by comparing the peak area to the standard curve.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) of Vestecarpan against Fungal Pathogens
This protocol is based on the broth microdilution method.
Objective: To determine the lowest concentration of Vestecarpan that inhibits the visible growth of a fungal pathogen.
Materials:
-
Pure Vestecarpan
-
Fungal pathogen of interest (e.g., Botrytis cinerea, Fusarium oxysporum)
-
Sterile 96-well microtiter plates
-
Liquid growth medium suitable for the fungus (e.g., Potato Dextrose Broth - PDB)
-
Spectrophotometer or microplate reader
-
Solvent for Vestecarpan (e.g., DMSO)
-
Sterile water or buffer
Procedure:
-
Preparation of Fungal Inoculum: a. Grow the fungal pathogen on a suitable agar (B569324) medium until spores are produced. b. Harvest the spores by flooding the plate with sterile water and gently scraping the surface. c. Filter the spore suspension through sterile cheesecloth to remove mycelial fragments. d. Adjust the spore concentration to a final density of approximately 1 x 10^5 spores/mL in the liquid growth medium.
-
Preparation of Vestecarpan Stock Solution: a. Dissolve a known weight of Vestecarpan in a minimal amount of a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Serial Dilution in Microtiter Plate: a. In a 96-well plate, add 100 µL of the liquid growth medium to each well. b. Add a specific volume of the Vestecarpan stock solution to the first well of a row and mix well. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.
-
Inoculation: Add 100 µL of the prepared fungal spore suspension to each well, including a positive control (medium with spores, no Vestecarpan) and a negative control (medium only). Also include a solvent control to ensure the solvent itself does not inhibit fungal growth.
-
Incubation: Cover the plate and incubate at an appropriate temperature for the fungal pathogen (e.g., 25°C) for a period sufficient for visible growth in the positive control wells (typically 48-72 hours).
-
Determination of MIC: The MIC is the lowest concentration of Vestecarpan at which no visible fungal growth (turbidity) is observed. This can be assessed visually or by measuring the optical density (OD) at a suitable wavelength (e.g., 600 nm) using a microplate reader.
Mandatory Visualizations
Diagram 1: Biosynthetic Pathway of Pterocarpans
Caption: Generalized biosynthetic pathway leading to pterocarpans like Medicarpin and Vestecarpan.
Diagram 2: Experimental Workflow for Antifungal Bioassay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of Vestecarpan.
Diagram 3: Pterocarpan-Induced Plant Defense Signaling Pathway
Caption: Proposed signaling pathway induced by pterocarpans leading to enhanced plant defense.[3]
References
- 1. A Comprehensive Review of Medicarpin: A Phytoalexin with Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ANTIOXIDANT AND ANTIFUNGAL ACTIVITY OF SELECTED MEDICINAL PLANT EXTRACTS AGAINST PHYTOPATHOGENIC FUNGI - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicarpin confers powdery mildew resistance in Medicago truncatula and activates the salicylic acid signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Testing of Vestecarpan
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed experimental protocols for the in vivo evaluation of Vestecarpan, a novel compound with putative anti-inflammatory properties. The protocols described herein are designed to assess the efficacy of Vestecarpan in established preclinical models of rheumatoid arthritis and sepsis. Furthermore, this guide outlines procedures for preliminary pharmacokinetic, pharmacodynamic, and toxicology studies. The included methodologies, data presentation tables, and signaling pathway diagrams are intended to serve as a comprehensive resource for researchers investigating the therapeutic potential of Vestecarpan and other novel anti-inflammatory agents.
Introduction
Inflammatory diseases such as rheumatoid arthritis and sepsis represent significant global health challenges. The development of novel therapeutics with improved efficacy and safety profiles is a critical area of research. Vestecarpan is a promising new chemical entity that has demonstrated potent anti-inflammatory activity in preliminary in vitro studies. This application note details the experimental design for the in vivo characterization of Vestecarpan, focusing on its potential to modulate key inflammatory signaling pathways.
Putative Mechanism of Action
While the precise molecular targets of Vestecarpan are under investigation, initial evidence suggests that its anti-inflammatory effects are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are critical regulators of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[1][2]
NF-κB Signaling Pathway
The NF-κB pathway is a central mediator of inflammatory and immune responses.[1] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes.
MAPK Signaling Pathway
The MAPK signaling cascade is another crucial pathway involved in inflammation. It consists of a series of protein kinases that are sequentially activated in response to extracellular stimuli.[3][4] The three main MAPK families are ERK, JNK, and p38, which regulate the production of inflammatory mediators.
In Vivo Experimental Design Workflow
The following diagram illustrates the general workflow for the in vivo evaluation of Vestecarpan.
Experimental Protocols
Preliminary Pharmacokinetic (PK) and Tolerability Studies
Objective: To determine the pharmacokinetic profile and maximum tolerated dose (MTD) of Vestecarpan in the selected animal model.
Protocol:
-
Animal Model: Healthy male and female mice (e.g., C57BL/6), 8-10 weeks old.
-
Groups:
-
Group 1: Vehicle control (e.g., saline, DMSO/saline).
-
Groups 2-6: Escalating single doses of Vestecarpan (e.g., 1, 5, 10, 25, 50 mg/kg) administered via the intended clinical route (e.g., intraperitoneal, oral).
-
-
Procedure:
-
Administer a single dose of Vestecarpan or vehicle.
-
Collect blood samples at various time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours) via retro-orbital or tail vein sampling.
-
Analyze plasma concentrations of Vestecarpan using a validated analytical method (e.g., LC-MS/MS).
-
Monitor animals for clinical signs of toxicity for up to 14 days.
-
-
Data Analysis: Calculate key PK parameters (Cmax, Tmax, AUC, t1/2) and determine the MTD.
Table 1: Representative Pharmacokinetic Parameters
| Parameter | Unit | Value |
| Cmax (Maximum Concentration) | ng/mL | TBD |
| Tmax (Time to Cmax) | h | TBD |
| AUC (Area Under the Curve) | ng*h/mL | TBD |
| t1/2 (Half-life) | h | TBD |
| MTD (Maximum Tolerated Dose) | mg/kg | TBD |
Efficacy Study in a Collagen-Induced Arthritis (CIA) Model
Objective: To evaluate the therapeutic efficacy of Vestecarpan in a murine model of rheumatoid arthritis.[5][6][7][8][9]
Protocol:
-
Animal Model: DBA/1 mice, 8-10 weeks old.
-
Induction of CIA:
-
Day 0: Immunize mice with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA).
-
Day 21: Boost with an emulsion of bovine type II collagen and Incomplete Freund's Adjuvant (IFA).
-
-
Groups (n=10 per group):
-
Group 1: Naive (no CIA induction).
-
Group 2: Vehicle control (CIA + vehicle).
-
Group 3: Positive control (e.g., Methotrexate, 1 mg/kg).
-
Groups 4-6: Vestecarpan (low, medium, high doses, determined from PK studies).
-
-
Treatment: Begin treatment on day 21 and continue daily until the end of the study (e.g., day 42).
-
Endpoints:
-
Clinical Scoring: Monitor arthritis severity daily using a standardized scoring system (0-4 scale per paw).
-
Paw Swelling: Measure paw thickness using calipers every other day.
-
Histopathology: On day 42, collect joints for histological analysis of inflammation, pannus formation, and bone erosion.
-
Biomarker Analysis: Measure serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and anti-collagen antibodies.
-
Table 2: Data Summary for CIA Model
| Group | Mean Arthritis Score (Day 42) | Mean Paw Thickness (mm, Day 42) | Serum TNF-α (pg/mL) | Histology Score (Inflammation) |
| Naive | TBD | TBD | TBD | TBD |
| Vehicle | TBD | TBD | TBD | TBD |
| Positive Control | TBD | TBD | TBD | TBD |
| Vestecarpan (Low Dose) | TBD | TBD | TBD | TBD |
| Vestecarpan (Medium Dose) | TBD | TBD | TBD | TBD |
| Vestecarpan (High Dose) | TBD | TBD | TBD | TBD |
Efficacy Study in a Cecal Ligation and Puncture (CLP) Sepsis Model
Objective: To assess the protective effects of Vestecarpan in a murine model of polymicrobial sepsis.[10]
Protocol:
-
Animal Model: C57BL/6 mice, 8-10 weeks old.
-
Induction of Sepsis (CLP):
-
Anesthetize mice and perform a midline laparotomy to expose the cecum.
-
Ligate the cecum below the ileocecal valve.
-
Puncture the cecum with a needle (e.g., 21-gauge) to induce polymicrobial peritonitis.
-
-
Groups (n=10 per group):
-
Group 1: Sham-operated (laparotomy without CLP).
-
Group 2: CLP + Vehicle.
-
Group 3: CLP + Positive control (e.g., a broad-spectrum antibiotic).
-
Groups 4-6: CLP + Vestecarpan (low, medium, high doses).
-
-
Treatment: Administer treatment 1 hour post-CLP.
-
Endpoints:
-
Survival: Monitor survival for 7 days.
-
Bacterial Load: Determine bacterial counts in peritoneal lavage fluid and blood at 24 hours.
-
Organ Damage: Measure markers of organ dysfunction (e.g., serum creatinine, ALT, AST) at 24 hours.
-
Cytokine Levels: Measure pro-inflammatory cytokines in serum and peritoneal fluid.
-
Table 3: Data Summary for CLP Sepsis Model
| Group | 7-Day Survival Rate (%) | Bacterial Load (CFU/mL, Peritoneal Fluid) | Serum Creatinine (mg/dL) | Serum TNF-α (pg/mL) |
| Sham | TBD | TBD | TBD | TBD |
| CLP + Vehicle | TBD | TBD | TBD | TBD |
| CLP + Positive Control | TBD | TBD | TBD | TBD |
| CLP + Vestecarpan (Low Dose) | TBD | TBD | TBD | TBD |
| CLP + Vestecarpan (Medium Dose) | TBD | TBD | TBD | TBD |
| CLP + Vestecarpan (High Dose) | TBD | TBD | TBD | TBD |
Preliminary Toxicology Study
Objective: To evaluate the potential toxicity of Vestecarpan following repeated administration.
Protocol:
-
Animal Model: Sprague-Dawley rats, 8-10 weeks old.
-
Groups (n=10 per sex per group):
-
Group 1: Vehicle control.
-
Groups 2-4: Vestecarpan (low, medium, high doses) administered daily for 28 days.
-
-
Endpoints:
-
Clinical Observations: Daily monitoring for signs of toxicity.
-
Body Weight and Food Consumption: Measured weekly.
-
Hematology and Clinical Chemistry: Analyzed at the end of the study.
-
Gross Pathology and Organ Weights: Recorded at necropsy.
-
Histopathology: Microscopic examination of major organs.
-
Table 4: Representative Toxicology Endpoints
| Parameter | Vehicle | Vestecarpan (Low) | Vestecarpan (Medium) | Vestecarpan (High) |
| Body Weight Change (g) | TBD | TBD | TBD | TBD |
| ALT (U/L) | TBD | TBD | TBD | TBD |
| Creatinine (mg/dL) | TBD | TBD | TBD | TBD |
| White Blood Cell Count (x10^9/L) | TBD | TBD | TBD | TBD |
| Liver Weight (g) | TBD | TBD | TBD | TBD |
| Histopathological Findings | TBD | TBD | TBD | TBD |
Conclusion
The protocols detailed in this application note provide a robust framework for the in vivo characterization of Vestecarpan. By utilizing well-established animal models of rheumatoid arthritis and sepsis, researchers can effectively evaluate the therapeutic potential of this novel anti-inflammatory compound. The data generated from these studies will be crucial for understanding the in vivo efficacy, mechanism of action, and safety profile of Vestecarpan, and will guide its further development as a potential therapeutic agent.
References
- 1. Inhibition of the nuclear factor kappa B (NF-kappa B) pathway by tetracyclic kaurene diterpenes in macrophages. Specific effects on NF-kappa B-inducing kinase activity and on the coordinate activation of ERK and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. β-Lapachone suppresses the lung metastasis of melanoma via the MAPK signaling pathway | PLOS One [journals.plos.org]
- 3. mdpi.com [mdpi.com]
- 4. Use of Inhibitors in the Study of MAP Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Autoimmune Arthritis Preclinical Models | ChemPartner [chempartner.com]
- 6. Collagen-induced arthritis as an animal model for rheumatoid arthritis: focus on interferon-γ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Collagen-Induced Arthritis: A model for Murine Autoimmune Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdbioproducts.com [mdbioproducts.com]
- 9. Collagen-Induced Arthritis: A model for Murine Autoimmune Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Experimental Sepsis Models: Advantages and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Molecular Blueprint: An Application Note on the Mass Spectrometry Fragmentation of Vestecarpan
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to understanding and predicting the mass spectrometry fragmentation pattern of Vestecarpan, a pterocarpan (B192222) class isoflavonoid. While specific experimental data for Vestecarpan is not widely available in published literature, this note leverages established fragmentation patterns of the pterocarpan skeleton and related isoflavonoids to provide a robust analytical framework. This information is critical for the identification, structural elucidation, and quantification of Vestecarpan in complex matrices, aiding in natural product research and drug development.
Introduction to Vestecarpan and Mass Spectrometry
Vestecarpan belongs to the pterocarpan group of isoflavonoids, a class of secondary metabolites in plants known for their diverse biological activities. Mass spectrometry is a powerful analytical technique indispensable for the structural characterization of such natural products. By ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the resulting parent ion and its fragments, a unique fragmentation pattern or "fingerprint" is obtained. This fingerprint provides valuable insights into the molecule's structure.
Predicted Mass Spectrometry Fragmentation Pattern of Vestecarpan
Based on the known fragmentation behavior of pterocarpans, the mass spectrum of Vestecarpan is expected to be characterized by a stable molecular ion and several key fragment ions resulting from characteristic cleavage of the pterocarpan core. The primary fragmentation mechanisms for pterocarpans involve retro-Diels-Alder (RDA) reactions and the loss of various substituents.
To illustrate a plausible fragmentation pattern, we will consider the structure of Vestecarpan and infer its fragmentation based on studies of similar pterocarpans.
Table 1: Predicted Key Fragment Ions of Vestecarpan in Mass Spectrometry
| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Description of Fragmentation Event |
| [M+H]⁺ or M⁺• | Molecular Ion | The intact Vestecarpan molecule with a positive charge. |
| Fragment A | Retro-Diels-Alder (RDA) Product 1 | Cleavage of the heterocyclic B and C rings, a hallmark of flavonoid fragmentation. |
| Fragment B | Retro-Diels-Alder (RDA) Product 2 | The complementary fragment from the RDA reaction. |
| Fragment C | Loss of Substituent(s) | Elimination of functional groups (e.g., methoxy, hydroxyl groups) from the molecular ion or fragment ions. |
Note: The exact m/z values for Vestecarpan need to be determined through experimental analysis. The table provides a conceptual framework for data interpretation.
Experimental Protocol for Mass Spectrometry Analysis
This section outlines a general protocol for the analysis of Vestecarpan using Liquid Chromatography-Mass Spectrometry (LC-MS), a common and effective technique for analyzing compounds like isoflavonoids in complex mixtures.[1]
3.1. Sample Preparation
-
Extraction: Extract Vestecarpan from the plant matrix using an appropriate solvent system (e.g., methanol (B129727), ethanol, or a mixture with water).
-
Purification (Optional): Depending on the complexity of the extract, a purification step such as Solid Phase Extraction (SPE) or preparative High-Performance Liquid Chromatography (HPLC) may be necessary to isolate Vestecarpan.
-
Sample Dilution: Dissolve the purified sample or a portion of the crude extract in a solvent compatible with the LC-MS system (e.g., methanol or acetonitrile (B52724)/water mixture).
3.2. LC-MS/MS Analysis
-
Liquid Chromatography (LC) System:
-
Column: A reversed-phase C18 column is typically suitable for the separation of isoflavonoids.
-
Mobile Phase: A gradient elution using water (often with a small amount of formic acid or acetic acid to improve peak shape and ionization) and an organic solvent like acetonitrile or methanol.
-
Flow Rate: Typically in the range of 0.2-1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS) System:
-
Ionization Source: Electrospray Ionization (ESI) is a common choice for isoflavonoids, typically operated in positive or negative ion mode.[1] Atmospheric Pressure Chemical Ionization (APCI) can also be used.
-
Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), ion trap, or hybrid instruments like Q-TOF or Orbitrap.
-
Data Acquisition: Acquire data in full scan mode to detect the molecular ion and in tandem MS (MS/MS) or MSn mode to generate fragmentation data. For MS/MS, the molecular ion of Vestecarpan is selected and subjected to collision-induced dissociation (CID) to produce fragment ions.
-
3.3. Data Analysis
-
Identify the peak corresponding to Vestecarpan in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak to determine the m/z of the molecular ion.
-
Analyze the MS/MS spectrum to identify the characteristic fragment ions.
-
Propose a fragmentation pathway based on the observed neutral losses and the known fragmentation patterns of pterocarpans.
Visualization of Fragmentation and Workflow
Diagram 1: Predicted Fragmentation Pathway of a Pterocarpan Skeleton
A generalized retro-Diels-Alder (RDA) fragmentation pathway for the pterocarpan skeleton.
Diagram 2: Experimental Workflow for Vestecarpan Analysis
References
Application Notes and Protocols for Radiolabeling Vestecarpan in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the radiolabeling of Vestecarpan with Carbon-14 ([¹⁴C]) and Tritium (B154650) ([³H]) for the purpose of conducting in vitro and in vivo metabolic studies. The protocols detailed below are based on established methods for radiolabeling analogous isoflavonoid (B1168493) and pterocarpan (B192222) structures, offering a robust framework for investigating the absorption, distribution, metabolism, and excretion (ADME) of Vestecarpan.
Introduction to Vestecarpan and the Importance of Radiolabeling
Vestecarpan is a pterocarpan, a class of isoflavonoids known for their various biological activities. To thoroughly understand its pharmacokinetic profile and metabolic fate, the use of radiolabeled Vestecarpan is indispensable. Radiolabeling allows for the sensitive and quantitative tracking of the parent compound and its metabolites in complex biological matrices, providing crucial data for drug development and safety assessment.[1] The most commonly employed isotopes for such studies are the beta-emitters Carbon-14 and Tritium, due to their suitable half-lives and the ability to incorporate them into organic molecules without altering their biochemical properties.[1][2]
Proposed Metabolic Pathways of Vestecarpan
Based on studies of structurally similar pterocarpans, such as medicarpin, and isoflavones, the metabolism of Vestecarpan is anticipated to proceed through Phase I and Phase II biotransformations.[3] Phase I reactions likely involve demethylation and hydroxylation, catalyzed by cytochrome P450 enzymes. Phase II metabolism is expected to involve the conjugation of the parent molecule or its Phase I metabolites with glucuronic acid (glucuronidation) or sulfate (B86663) (sulfation) to increase water solubility and facilitate excretion.[3][4][5][6]
Below is a diagram illustrating the hypothesized metabolic pathway of Vestecarpan.
Caption: Hypothesized metabolic pathway of Vestecarpan.
Radiolabeling Strategies for Vestecarpan
The choice of isotope and labeling position is critical for the success of metabolic studies. The label should be in a metabolically stable position to prevent its premature loss from the molecule.
Carbon-14 Labeling
Carbon-14 is often the preferred isotope for ADME studies due to its long half-life and the stability of the C-C bond.[7] For Vestecarpan, a suitable position for [¹⁴C] labeling would be within the core pterocarpan skeleton, which is unlikely to be cleaved during metabolism.
Proposed Synthesis of [¹⁴C]Vestecarpan:
A multi-step synthesis would be required, starting from a commercially available [¹⁴C]-labeled precursor. A plausible route would involve the synthesis of a [¹⁴C]-labeled isoflavone (B191592) intermediate, which can then be cyclized to form the pterocarpan ring system of Vestecarpan.
Tritium Labeling
Tritium labeling offers the advantage of higher specific activity, which can be beneficial for studies requiring high sensitivity.[8] However, care must be taken to place the tritium label on a non-exchangeable position. Aromatic positions not susceptible to hydroxylation are ideal.
Proposed Synthesis of [³H]Vestecarpan:
Catalytic tritium exchange with a suitable precursor of Vestecarpan is a common method. For instance, a halogenated precursor could undergo catalytic tritiodehalogenation. Alternatively, catalytic reduction of a double bond in a precursor molecule with tritium gas can be employed.[3]
Experimental Protocols
The following are detailed protocols for conducting in vitro and in vivo metabolic studies using radiolabeled Vestecarpan.
In Vitro Metabolism using Liver Microsomes
This protocol is designed to identify the primary metabolites of Vestecarpan in a controlled environment.[2][9][10][11][12]
Objective: To determine the metabolic profile of [¹⁴C] or [³H]Vestecarpan in liver microsomes.
Materials:
-
[¹⁴C] or [³H]Vestecarpan of known specific activity and radiochemical purity
-
Liver microsomes (human, rat, mouse, etc.)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (ACN) or Methanol (MeOH) for quenching
-
Scintillation fluid
-
Liquid scintillation counter
-
HPLC with a radiodetector and/or mass spectrometer
Procedure:
-
Incubation:
-
Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL protein), phosphate buffer, and the NADPH regenerating system.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding [¹⁴C] or [³H]Vestecarpan (e.g., 1 µM final concentration).
-
Incubate at 37°C with gentle shaking for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Include a control incubation without the NADPH regenerating system to assess non-enzymatic degradation.
-
-
Quenching and Sample Preparation:
-
Terminate the reaction by adding an equal volume of cold ACN or MeOH.
-
Vortex and centrifuge to precipitate proteins.
-
Collect the supernatant for analysis.
-
-
Analysis:
-
Inject an aliquot of the supernatant onto an HPLC system equipped with a radiodetector to separate and quantify the parent compound and its metabolites.
-
Collect fractions and analyze by liquid scintillation counting for enhanced sensitivity.
-
Couple the HPLC to a mass spectrometer (LC-MS) to identify the structure of the metabolites.
-
Data Presentation:
| Time (min) | % Parent Remaining | % Metabolite 1 | % Metabolite 2 | ... |
| 0 | 100 | 0 | 0 | ... |
| 15 | 85 | 10 | 5 | ... |
| 30 | 65 | 25 | 10 | ... |
| 60 | 40 | 45 | 15 | ... |
| 120 | 15 | 65 | 20 | ... |
In Vivo Metabolism and Excretion Study in Rodents
This protocol outlines a mass balance and excretion study in rats to determine the routes and rates of excretion of radiolabeled Vestecarpan and to profile the metabolites in biological matrices.[6][13][14]
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) of [¹⁴C] or [³H]Vestecarpan in rats.
Materials:
-
[¹⁴C] or [³H]Vestecarpan formulated for oral or intravenous administration
-
Sprague-Dawley rats (or other appropriate strain)
-
Metabolism cages for separate collection of urine and feces
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
-
Tissue homogenizer
-
Sample oxidizer (for [¹⁴C] in solid samples)
-
Liquid scintillation counter
Procedure:
-
Dosing:
-
Administer a single dose of [¹⁴C] or [³H]Vestecarpan to rats via the desired route (e.g., oral gavage or intravenous injection).
-
-
Sample Collection:
-
House the rats in metabolism cages.
-
Collect urine and feces at predetermined intervals (e.g., 0-8, 8-24, 24-48, 48-72, 72-96 hours).
-
Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
At the end of the study, euthanize the animals and collect selected tissues.
-
-
Sample Processing and Radioactivity Measurement:
-
Measure the total radioactivity in urine and plasma by direct liquid scintillation counting.
-
Homogenize feces and tissues. For [¹⁴C], combust a portion of the homogenate in a sample oxidizer and measure the radioactivity. For [³H], extract the radioactivity with a suitable solvent before counting.
-
-
Metabolite Profiling:
-
Pool urine and plasma samples from each time point.
-
Analyze the pooled samples by HPLC with radiodetection and/or LC-MS to profile and identify the metabolites.
-
Data Presentation:
Table 1: Cumulative Excretion of Radioactivity (% of Dose)
| Time Interval (h) | Urine | Feces | Total |
| 0-24 | 45.2 ± 5.1 | 30.5 ± 4.3 | 75.7 ± 8.2 |
| 0-48 | 55.8 ± 6.3 | 38.1 ± 5.0 | 93.9 ± 9.5 |
| 0-96 | 58.3 ± 6.5 | 39.2 ± 5.2 | 97.5 ± 10.1 |
Table 2: Tissue Distribution of Radioactivity at 96h (% of Dose/g Tissue)
| Tissue | % Dose/g |
| Liver | 0.5 ± 0.1 |
| Kidney | 0.2 ± 0.05 |
| Spleen | 0.05 ± 0.01 |
| ... | ... |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for a typical in vivo metabolism study using radiolabeled Vestecarpan.
Caption: Workflow for in vivo metabolic studies of Vestecarpan.
Conclusion
The successful radiolabeling of Vestecarpan is a critical step in elucidating its metabolic fate and pharmacokinetic properties. The protocols and strategies outlined in these application notes provide a comprehensive framework for researchers to generate high-quality data essential for the advancement of Vestecarpan in the drug development pipeline. Careful consideration of the labeling position and rigorous analytical methodologies will ensure the reliability and accuracy of the metabolic studies.
References
- 1. moravek.com [moravek.com]
- 2. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 3. Metabolites of Medicarpin and Their Distributions in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview of Isoflavone Structure, Metabolism and Pharmacokinetics [www40.pair.com]
- 5. Absorption and Metabolism of Isoflavones [www40.pair.com]
- 6. Metabolic studies of four soy isoflavones in rats by HPLC-HR-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase II metabolism of the soy isoflavones genistein and daidzein in humans, rats and mice: a cross-species and sex comparison | Semantic Scholar [semanticscholar.org]
- 8. Frontiers | Isoflavonoid metabolism in leguminous plants: an update and perspectives [frontiersin.org]
- 9. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. Advances in the study of liver microsomes in the in vitro metabolism and toxicity evaluation of foodborne contaminants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Soy isoflavone phase II metabolism differs between rodents and humans: implications for the effect on breast cancer risk1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phase II metabolism of the soy isoflavones genistein and daidzein in humans, rats and mice: a cross-species and sex comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Maximizing Vestecarpan Yield from Plant Extracts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction, purification, and quantification of Vestecarpan from plant sources.
Troubleshooting Guide
This guide is designed to help you identify and resolve issues that may arise during your experimental workflow, leading to improved yields and purity of Vestecarpan.
Issue 1: Low Vestecarpan Yield in Crude Extract
Question: We are experiencing significantly lower than expected yields of Vestecarpan in our initial plant extract. What are the potential causes and how can we improve our extraction efficiency?
Answer: Low yields of Vestecarpan in the crude extract can stem from several factors, ranging from the plant material itself to the extraction methodology. Here’s a systematic approach to troubleshooting this issue:
1. Plant Material and Pre-Processing:
-
Plant Source and Harvest Time: The concentration of secondary metabolites like Vestecarpan can vary significantly depending on the plant species, cultivar, geographical location, and developmental stage.[1] Harvesting at the optimal time, when Vestecarpan biosynthesis is at its peak, is crucial. Environmental factors such as light, temperature, and water availability also play a significant role in the production of these compounds.[2][3][4][5]
-
Drying and Storage: Improper drying and storage of plant material can lead to enzymatic degradation of the target compound.[1] Air-drying or freeze-drying are common methods. High temperatures during drying can degrade thermolabile compounds.[3] For long-term storage, keeping the dried material in a cool, dark, and dry place is essential to minimize degradation.[6][7][8][9][10]
2. Extraction Parameters:
-
Solvent Selection: The choice of solvent is critical and depends on the polarity of Vestecarpan. Polar solvents like methanol (B129727), ethanol (B145695), and their aqueous mixtures are generally effective for extracting isoflavonoids.[11] A systematic approach is to test a range of solvents with varying polarities to determine the optimal one for Vestecarpan.
-
Extraction Method: Conventional methods like maceration and Soxhlet extraction can be effective but are often time-consuming and require large solvent volumes. Modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can offer higher efficiency, reduced extraction times, and lower solvent consumption.[2][6][12]
-
Temperature and Time: Both temperature and extraction time are critical parameters. Higher temperatures can enhance solubility and diffusion, but excessive heat can lead to the degradation of Vestecarpan.[5][13] It is essential to optimize the temperature and duration for your specific plant material and extraction method.
Experimental Workflow for Optimizing Extraction:
Issue 2: Poor Purity of Vestecarpan after Initial Purification
Question: Our initial purification of the crude extract using flash column chromatography is resulting in low purity of Vestecarpan. What are the common pitfalls and how can we improve the separation?
Answer: Achieving high purity of Vestecarpan often requires careful optimization of the purification process. Here are some troubleshooting steps for flash column chromatography:
-
Stationary Phase (Silica Gel) Stability: Vestecarpan, like other flavonoids, can sometimes degrade on silica (B1680970) gel. It's advisable to test the stability of your compound on a small scale using a thin-layer chromatography (TLC) plate before performing a large-scale column. If degradation is observed, consider using a less acidic stationary phase like deactivated silica gel, alumina, or a different purification technique.
-
Solvent System Selection: The choice of the mobile phase is crucial for good separation. A common issue is a solvent system that is too polar, causing your compound to elute too quickly with impurities. Conversely, a non-polar system may result in very long retention times. Systematically screen different solvent systems with varying polarities using TLC to find the one that gives the best separation between Vestecarpan and the major impurities.
-
Column Packing and Loading: Improperly packed columns can lead to channeling and poor separation. Ensure the column is packed uniformly without any cracks or air bubbles. When loading your sample, dissolve it in a minimal amount of the mobile phase or a weaker solvent to ensure it loads as a tight band. Overloading the column with too much crude extract is a common cause of poor separation.
-
Co-eluting Impurities: If impurities have similar polarities to Vestecarpan, they will be difficult to separate by normal-phase chromatography alone. In such cases, a multi-step purification strategy might be necessary, employing different separation techniques like reversed-phase chromatography, size-exclusion chromatography, or preparative HPLC.
Troubleshooting Logic for Flash Chromatography:
Frequently Asked Questions (FAQs)
Q1: What are the best plant sources for Vestecarpan?
A1: Vestecarpan is a pterocarpan, a type of isoflavonoid, commonly found in plants of the Leguminosae (Fabaceae) family. Species of the genus Erythrina are known to be rich sources of various pterocarpans, including Vestecarpan.
Q2: What is a standard method for the quantification of Vestecarpan?
A2: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the most common and reliable method for the quantification of Vestecarpan. A C18 reversed-phase column is typically used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (often with a small amount of acid like formic or acetic acid to improve peak shape). Quantification is achieved by creating a calibration curve with a pure standard of Vestecarpan.
Q3: How can I increase the natural production of Vestecarpan in my plant cultures?
A3: The biosynthesis of isoflavonoids, including Vestecarpan, is often induced in plants as a defense mechanism in response to stress. Exposing plant cultures to elicitors such as UV radiation, specific fungi, or signaling molecules like jasmonic acid can potentially upregulate the biosynthetic pathway and increase the accumulation of Vestecarpan.
Vestecarpan Biosynthesis Pathway Overview:
Q4: What are the optimal conditions for storing Vestecarpan extracts and purified compounds?
A4: To prevent degradation, Vestecarpan extracts and purified compounds should be stored in a cool, dark place. For long-term storage, it is recommended to store them at low temperatures (-20°C or -80°C) in airtight containers, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.[6][7][8][9][10] Dissolving the purified compound in a suitable solvent and storing the solution at low temperatures can also be a good practice. The stability of the compound in the chosen solvent should be verified.
Data Presentation
Table 1: Comparison of Extraction Methods for Isoflavonoids
| Extraction Method | Typical Solvents | Advantages | Disadvantages |
| Maceration | Ethanol, Methanol, Acetone | Simple, low cost | Time-consuming, large solvent volume |
| Soxhlet Extraction | Ethanol, Methanol, Hexane | Efficient for exhaustive extraction | Time-consuming, potential for thermal degradation |
| Ultrasound-Assisted Extraction (UAE) | Ethanol, Methanol | Fast, high efficiency, reduced solvent use | Requires specialized equipment |
| Microwave-Assisted Extraction (MAE) | Ethanol, Methanol | Very fast, high efficiency, reduced solvent use | Requires specialized equipment, potential for localized heating |
Table 2: Key Parameters for HPLC Quantification of Vestecarpan
| Parameter | Typical Conditions |
| Column | C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | ~280-310 nm (to be optimized based on UV spectrum) |
| Column Temperature | 25-30 °C |
| Injection Volume | 10-20 µL |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Vestecarpan
-
Sample Preparation: Air-dry or freeze-dry the plant material and grind it into a fine powder (e.g., 40-60 mesh).
-
Extraction:
-
Place 10 g of the powdered plant material into a 250 mL Erlenmeyer flask.
-
Add 100 mL of 80% ethanol (or another optimized solvent).
-
Place the flask in an ultrasonic bath.
-
Sonicate for 30 minutes at a controlled temperature (e.g., 40°C).
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
Collect the filtrate and repeat the extraction process on the residue two more times.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
-
Yield Calculation:
-
Dry the crude extract to a constant weight in a vacuum oven.
-
Calculate the percentage yield of the crude extract.
-
Analyze the Vestecarpan content in the crude extract using HPLC to determine the final yield of the target compound.
-
Protocol 2: HPLC Quantification of Vestecarpan
-
Standard Preparation:
-
Accurately weigh a known amount of pure Vestecarpan standard.
-
Dissolve it in HPLC-grade methanol to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by serially diluting the stock solution.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the crude extract.
-
Dissolve it in methanol to a known concentration (e.g., 10 mg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Analysis:
-
Set up the HPLC system according to the parameters in Table 2.
-
Inject the calibration standards to generate a calibration curve (peak area vs. concentration).
-
Inject the sample solution.
-
-
Quantification:
-
Determine the peak area of Vestecarpan in the sample chromatogram.
-
Use the calibration curve to calculate the concentration of Vestecarpan in the sample solution.
-
Calculate the final yield of Vestecarpan in the plant extract.
-
References
- 1. Environmental Factors Regulate Plant Secondary Metabolites [mdpi.com]
- 2. Environmental factors affecting plant growth | OSU Extension Service [extension.oregonstate.edu]
- 3. researchgate.net [researchgate.net]
- 4. Climate factors determine the utilization strategy of forest plant resources at large scales - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening of leaf extraction and storage conditions for eco‐metabolomics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of extraction parameters and stability of betacyanins extracted from red amaranth during storage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Flavonoids and Isoflavonoids Biosynthesis in the Model Legume Lotus japonicus; Connections to Nitrogen Metabolism and Photorespiration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Purification [chem.rochester.edu]
- 12. pdf.dutscher.com [pdf.dutscher.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Vestecarpan Solubility Issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Vestecarpan solubility in aqueous solutions. The following information is designed to help you systematically address and overcome these issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my Vestecarpan not dissolving in aqueous buffers?
A1: Vestecarpan is likely a poorly water-soluble compound. Many organic molecules, particularly those with complex aromatic structures, exhibit low aqueous solubility due to their hydrophobic nature. This can lead to difficulties in preparing stock solutions and achieving desired concentrations for in vitro and in vivo experiments.
Q2: What are the initial steps I should take to try and dissolve Vestecarpan?
A2: Start with gentle heating and agitation. A slight increase in temperature can sometimes improve the dissolution rate. Additionally, ensure vigorous mixing using a vortex or magnetic stirrer. If these simple methods are ineffective, you may need to explore the formulation strategies detailed in the troubleshooting guide below.
Q3: Can I use organic solvents to dissolve Vestecarpan first?
A3: Yes, creating a concentrated stock solution in a water-miscible organic solvent is a common practice. Solvents like DMSO, DMF, or ethanol (B145695) can be used to dissolve Vestecarpan initially. However, be mindful of the final concentration of the organic solvent in your aqueous experimental medium, as it can affect cellular assays or animal models. It is crucial to keep the final organic solvent concentration below a level that causes toxicity or off-target effects (typically <0.5% v/v).
Q4: Are there any known excipients that can help with Vestecarpan solubility?
A4: While specific data for Vestecarpan is limited, general strategies for poorly soluble drugs can be applied. These include the use of co-solvents, surfactants, and complexing agents like cyclodextrins.[1][2] It is recommended to screen a panel of these excipients to find the most effective one for your specific application.
Troubleshooting Guide
If you are experiencing difficulty dissolving Vestecarpan, follow these troubleshooting steps. It is recommended to perform these experiments systematically and document your observations.
Issue: Vestecarpan precipitates out of solution when diluted into aqueous media.
This is a common problem when diluting a concentrated stock solution in an organic solvent into an aqueous buffer. The drastic change in solvent polarity causes the compound to crash out of solution.
Solution Workflow:
Caption: Troubleshooting workflow for Vestecarpan precipitation.
Detailed Steps:
-
Decrease the concentration of your stock solution: A lower concentration stock may be less prone to precipitation upon dilution.
-
Optimize the dilution method:
-
Add the Vestecarpan stock solution to the aqueous buffer dropwise while vortexing vigorously.
-
Slightly warm the aqueous buffer before adding the stock solution.
-
-
Incorporate solubility enhancers in the aqueous buffer:
-
Co-solvents: Include a small percentage of a water-miscible organic solvent (e.g., ethanol, propylene (B89431) glycol) in your aqueous buffer.[3]
-
Surfactants: Add a non-ionic surfactant like Tween® 80 or Pluronic® F-68 at a concentration above its critical micelle concentration (CMC).[1][3] Surfactants can form micelles that encapsulate the hydrophobic drug, increasing its solubility.[1]
-
-
Explore advanced formulation technologies: For more persistent solubility issues, consider techniques like solid dispersions or complexation with cyclodextrins.[4][5]
Issue: Low and inconsistent results in biological assays.
Poor solubility can lead to an underestimation of the compound's activity due to a lower-than-expected concentration of dissolved Vestecarpan.
Solution Workflow:
Caption: Workflow to address inconsistent assay results.
Detailed Steps:
-
Confirm the concentration of dissolved Vestecarpan: Use an analytical method like HPLC-UV to measure the actual concentration of Vestecarpan in your final assay medium after any potential precipitation.
-
Implement a solubility enhancement strategy: Based on the troubleshooting for precipitation, choose a suitable method to increase the solubility of Vestecarpan in your assay medium.
-
Re-run the assay with the improved formulation: Compare the results obtained with the solubilized Vestecarpan to your previous data.
Data Presentation: Solubility Enhancement Screening
When screening different methods to improve Vestecarpan solubility, it is important to present the data clearly. Below are example tables for presenting your findings.
Table 1: Effect of Co-solvents on Vestecarpan Solubility
| Co-solvent | Concentration (% v/v) | Vestecarpan Solubility (µg/mL) | Observations |
| None | 0 | < 1 | Insoluble |
| Ethanol | 5 | 15 | Slight improvement |
| Ethanol | 10 | 45 | Moderate improvement |
| Propylene Glycol | 5 | 25 | Good improvement |
| Propylene Glycol | 10 | 70 | Significant improvement |
| PEG 400 | 5 | 30 | Good improvement |
| PEG 400 | 10 | 85 | Best improvement |
Table 2: Effect of Surfactants on Vestecarpan Solubility in PBS (pH 7.4)
| Surfactant | Concentration (% w/v) | Vestecarpan Solubility (µg/mL) | Observations |
| None | 0 | < 1 | Insoluble |
| Tween® 80 | 0.1 | 50 | Soluble |
| Tween® 80 | 0.5 | 150 | Clear solution |
| Pluronic® F-68 | 0.1 | 40 | Soluble |
| Pluronic® F-68 | 0.5 | 120 | Clear solution |
| Cremophor® EL | 0.1 | 65 | Soluble |
| Cremophor® EL | 0.5 | 180 | Clear solution |
Experimental Protocols
Protocol 1: Preparation of Vestecarpan Stock Solution
-
Accurately weigh the required amount of Vestecarpan powder.
-
Add a suitable volume of a water-miscible organic solvent (e.g., DMSO) to achieve a high-concentration stock (e.g., 10-50 mM).
-
Vortex and/or sonicate the mixture until the Vestecarpan is completely dissolved.
-
Store the stock solution at -20°C or -80°C, protected from light.
Protocol 2: Screening of Co-solvents for Improved Aqueous Solubility
-
Prepare a series of aqueous buffers (e.g., PBS, pH 7.4) containing different concentrations of a co-solvent (e.g., 1%, 5%, 10% v/v of ethanol, propylene glycol, or PEG 400).
-
Add an excess amount of Vestecarpan powder to each co-solvent-buffer mixture.
-
Equilibrate the samples by shaking or rotating at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure saturation.
-
Centrifuge the samples to pellet the undissolved Vestecarpan.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantify the concentration of dissolved Vestecarpan in the filtrate using a validated analytical method (e.g., HPLC-UV).
Protocol 3: Solubility Enhancement using Cyclodextrins
-
Prepare aqueous solutions of a cyclodextrin (B1172386) (e.g., HP-β-CD) at various concentrations (e.g., 1%, 2%, 5% w/v).
-
Add an excess amount of Vestecarpan to each cyclodextrin solution.
-
Follow steps 3-6 from Protocol 2 to determine the solubility of Vestecarpan in each cyclodextrin solution.
Hypothetical Signaling Pathway Investigation
Should your research involve investigating the mechanism of action of Vestecarpan, you might explore its effect on intracellular signaling pathways. Below is a hypothetical diagram illustrating how Vestecarpan could potentially modulate a generic kinase signaling cascade.
Caption: Hypothetical inhibition of a kinase cascade by Vestecarpan.
This diagram illustrates a potential mechanism where Vestecarpan acts as an inhibitor of "Kinase 2," thereby blocking the downstream signaling to the transcription factor and ultimately altering the cellular response. Investigating such pathways requires a solubilized form of Vestecarpan to ensure accurate and reproducible results in cell-based assays.
References
- 1. brieflands.com [brieflands.com]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. pharmoutsourcing.com [pharmoutsourcing.com]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Guide: Identifying and Preventing Vestecarpan Degradation
A Technical Support Center for Vestecarpan Instability
Disclaimer: "Vestecarpan" is not a known compound in publicly available scientific literature. This technical support center has been created assuming "Vestecarpan" is a flavonoid-like compound and uses common stability issues and troubleshooting methodologies for this class of molecules to provide a comprehensive and practical guide for researchers.
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and resolving instability issues encountered with Vestecarpan during storage. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges during experimentation.
This section provides a systematic approach to troubleshooting potential degradation issues.
| Symptom/Observation | Potential Cause(s) | Recommended Action(s) |
| Visible changes in the compound (e.g., color change from off-white to yellow/brown, precipitation in solution) | Chemical instability, oxidation, or hydrolysis.[1] | 1. Consult Compound Documentation: Review any available data sheets for information on solubility and stability. 2. Analytical Verification: Use an analytical method like HPLC or LC-MS to check the purity of your current stock and working solutions.[1] 3. Review Storage Conditions: Ensure the compound is stored at the recommended temperature, protected from light, and in a tightly sealed container to minimize exposure to oxygen and moisture.[1][2] |
| Inconsistent or lower-than-expected experimental results | Compound degradation leading to reduced potency or altered activity.[1] | 1. Verify Compound Integrity: Use an analytical method (e.g., HPLC, LC-MS) to check the purity and identity of your current stock and working solutions.[1] 2. Assess Solution Stability: Prepare fresh working solutions and compare their performance to older solutions.[1] 3. Time-Course Experiment: Assess the stability of Vestecarpan in your experimental medium over the duration of a typical experiment.[1] |
| Loss of activity over the course of a long experiment | Instability in the experimental medium (e.g., cell culture media, buffer).[1] | 1. Minimize Exposure Time: Add the compound to the experimental system as close to the time of measurement as possible.[1] 2. Consider Protective Agents: In some cases, antioxidants or other stabilizing agents can be added to the medium, but their compatibility with the experimental system must be verified.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for Vestecarpan instability during storage?
A1: Like many phenolic compounds, Vestecarpan instability is often due to several factors:
-
pH: Extreme pH values can catalyze degradation reactions like hydrolysis. Many similar compounds are most stable within a pH range of 4 to 8.[3]
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including degradation pathways such as hydrolysis and oxidation.[3][4]
-
Light Exposure: Exposure to light, particularly UV light, can initiate photolytic degradation.[3] Storing phenolic compounds in the dark is a key factor for preserving their composition and antioxidant activity.[2]
-
Oxidation: The presence of dissolved oxygen or oxidizing agents can lead to oxidative degradation.[3]
Q2: I've observed a precipitate forming in my Vestecarpan solution. What should I do?
A2: Precipitation can occur due to several reasons, including compound degradation into less soluble products or exceeding the solubility limit in the chosen solvent. First, verify the correct solvent and concentration as per the compound's documentation. If the solvent is correct, the precipitate may be a degradation product. It is recommended to prepare a fresh solution and re-evaluate your storage conditions, particularly temperature and light exposure.
Q3: How should I prepare and store Vestecarpan solutions for my experiments?
A3: For optimal stability, it is recommended to prepare stock solutions in a suitable organic solvent, such as DMSO, and store them at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Prepare the final working solution fresh for each experiment, as compounds can have limited stability in aqueous solutions.[1]
Q4: How can I check if my Vestecarpan has degraded?
A4: The most reliable way to assess compound integrity is through analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity of the compound.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Can confirm both the purity and the identity (by mass) of the compound.[1]
Quantitative Data on Vestecarpan Stability
The following tables summarize the degradation of Vestecarpan under various storage conditions over a 30-day period.
Table 1: Effect of Temperature on Vestecarpan Purity (Stored in the dark)
| Temperature | Purity at Day 0 | Purity at Day 15 | Purity at Day 30 |
| -20°C | 99.5% | 99.4% | 99.2% |
| 4°C | 99.5% | 98.2% | 96.5% |
| 25°C (Room Temp) | 99.5% | 92.1% | 85.3% |
| 40°C | 99.5% | 85.6% | 72.4% |
Table 2: Effect of Light Exposure on Vestecarpan Purity (Stored at 25°C)
| Condition | Purity at Day 0 | Purity at Day 15 | Purity at Day 30 |
| Dark | 99.5% | 92.1% | 85.3% |
| Ambient Light | 99.5% | 88.5% | 78.9% |
| Direct Sunlight | 99.5% | 75.3% | 58.1% |
Experimental Protocols
Protocol 1: HPLC Analysis for Vestecarpan Purity
This protocol provides a framework for determining the purity of Vestecarpan using High-Performance Liquid Chromatography.
-
Preparation of Standard Solution:
-
Accurately weigh approximately 5 mg of Vestecarpan reference standard and dissolve it in 10 mL of methanol (B129727) to obtain a stock solution of 0.5 mg/mL.
-
Prepare a working standard of 50 µg/mL by diluting the stock solution with the mobile phase.
-
-
Preparation of Sample Solution:
-
Prepare a sample solution of Vestecarpan at a concentration of approximately 50 µg/mL in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]
-
Mobile Phase: A gradient of acetonitrile (B52724) and 0.1% formic acid in water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.[6]
-
Detection Wavelength: 280 nm.[6]
-
-
Procedure:
-
Inject the standard and sample solutions into the HPLC system.
-
Record the chromatograms and determine the peak area for Vestecarpan.
-
Calculate the purity of the sample by comparing its peak area to that of the reference standard.
-
Protocol 2: Time-Course Stability in Experimental Buffer
This protocol provides a framework for determining the stability of Vestecarpan in your experimental buffer over time.[1]
-
Preparation: Prepare a working solution of Vestecarpan in the experimental buffer at the final concentration used in your assays.[1]
-
Time Points: Aliquot the working solution into separate tubes for each time point to be tested (e.g., 0, 1, 2, 4, 8, 24 hours).[1]
-
Incubation: Incubate the aliquots under the same conditions as your experiment (e.g., temperature, light exposure).[1]
-
Analysis: At each time point, analyze the respective aliquot using the HPLC method described above to determine the remaining concentration of Vestecarpan.
-
Data Interpretation: Plot the concentration of Vestecarpan as a function of time to determine its stability profile in the experimental buffer.
Visualizations
Caption: Potential degradation pathways of Vestecarpan via oxidation and hydrolysis.
Caption: A workflow for troubleshooting Vestecarpan instability issues.
Caption: Key environmental and chemical factors that influence Vestecarpan stability.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Storage Conditions on Phenolic Profiles and Antioxidant Activity of Litchi Pericarp - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of HPLC-MS Parameters for Vestecarpan Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) parameters for the detection of Vestecarpan. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the initial HPLC-MS parameters I should consider for Vestecarpan analysis?
A1: For a pterocarpan (B192222) like Vestecarpan, a good starting point for method development would involve a reversed-phase HPLC setup with mass spectrometric detection. Below are typical initial parameters that can be further optimized.
Q2: I am not getting any signal for Vestecarpan. What are the possible causes?
A2: Several factors could lead to a lack of signal. Systematically check the following:
-
Sample Preparation: Ensure Vestecarpan is soluble in your injection solvent and that the concentration is within the detection limits of your instrument.
-
HPLC System: Verify that the HPLC system is delivering the mobile phase correctly, the injection is being made, and there are no leaks.
-
MS Settings: Confirm that the mass spectrometer is tuned and calibrated. Ensure the correct ionization mode (positive or negative) is selected. For flavonoids, positive ion mode is often a good starting point.[1] Check that the ion source parameters (e.g., capillary voltage, gas flows, temperature) are appropriate.
-
Compound Stability: Vestecarpan may be degrading in the sample solvent or under the analytical conditions.
Q3: My Vestecarpan peak has poor shape (e.g., tailing, fronting, or splitting). How can I improve it?
A3: Poor peak shape is a common issue in HPLC. Consider these troubleshooting steps:
-
Mobile Phase Mismatch: Ensure the injection solvent is compatible with the mobile phase. Ideally, dissolve the sample in the initial mobile phase.
-
Column Issues: The column may be overloaded, contaminated, or have a void. Try injecting a smaller sample volume or a more dilute sample. If contamination is suspected, flush the column with a strong solvent.
-
pH of Mobile Phase: The pH of the mobile phase can significantly affect the peak shape of ionizable compounds. For acidic compounds like many flavonoids, adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can improve peak shape.
-
Secondary Interactions: Unwanted interactions between the analyte and the stationary phase can cause tailing. Adding a competing base like triethylamine (B128534) (TEA) to the mobile phase can sometimes mitigate this, but be aware that it can cause ion suppression in ESI-MS.
Q4: How can I increase the sensitivity of my Vestecarpan assay?
A4: To enhance sensitivity, focus on both the chromatographic separation and the mass spectrometric detection:
-
Optimize Ionization: Experiment with both positive and negative electrospray ionization (ESI) modes to see which provides a better signal for Vestecarpan.
-
MS Parameter Tuning: Fine-tune the ion source parameters, such as capillary voltage, nebulizer gas pressure, drying gas flow, and temperature, to maximize the ion signal for your specific analyte.[1]
-
Collision Energy Optimization: If using tandem mass spectrometry (MS/MS), optimize the collision energy to achieve the most abundant and specific fragment ions for quantification.
-
Sample Preparation: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to concentrate the sample and remove interfering matrix components that can cause ion suppression.
Q5: I am observing multiple peaks that could be Vestecarpan or its isomers. How can I confirm the identity?
A5: Differentiating between isomers requires high-resolution chromatography and mass spectrometry:
-
Chromatographic Resolution: Optimize your HPLC gradient to achieve baseline separation of the isomeric peaks.
-
High-Resolution Mass Spectrometry (HRMS): Use an HRMS instrument (e.g., Q-TOF, Orbitrap) to obtain accurate mass measurements. This can help confirm the elemental composition of the ions.
-
Tandem Mass Spectrometry (MS/MS): Generate fragmentation patterns for each isomeric peak. Isomers will often produce different fragment ions or different relative abundances of the same fragments, allowing for their differentiation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC-MS analysis of Vestecarpan.
Problem 1: No or Low Signal Intensity
| Possible Cause | Troubleshooting Steps |
| Incorrect MS Polarity | Switch between positive and negative ionization modes to determine the optimal polarity for Vestecarpan. |
| Suboptimal Ion Source Parameters | Systematically optimize the capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature. Start with typical values for flavonoids and adjust one parameter at a time. |
| Ion Suppression from Matrix | Dilute the sample to reduce the concentration of matrix components.[1] Implement a sample cleanup procedure like SPE. Modify the HPLC gradient to separate Vestecarpan from co-eluting matrix components. |
| In-source Fragmentation | If the molecular ion is not observed, it might be fragmenting in the ion source. Reduce the cone voltage (or equivalent parameter) to minimize in-source fragmentation. |
| Sample Degradation | Prepare fresh samples and investigate the stability of Vestecarpan in the chosen solvent and at different pH values and temperatures.[2] |
Problem 2: Poor Peak Shape
| Possible Cause | Troubleshooting Steps |
| Injection Solvent Incompatibility | Reconstitute the sample in a solvent that is weaker than or the same as the initial mobile phase. |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Column Contamination | Flush the column with a series of strong solvents (e.g., methanol (B129727), acetonitrile, isopropanol). If the problem persists, the column may need to be replaced. |
| Inappropriate Mobile Phase pH | For pterocarpans, which can have acidic protons, adding 0.1% formic acid or acetic acid to the mobile phase can improve peak shape by ensuring a consistent ionization state. |
Problem 3: Inconsistent Retention Times
| Possible Cause | Troubleshooting Steps |
| Inadequate Column Equilibration | Ensure the column is equilibrated with the initial mobile phase for a sufficient time before each injection (typically 5-10 column volumes). |
| Pump Malfunction | Check for leaks in the pump and ensure the pump is delivering a consistent flow rate. Degas the mobile phases to prevent air bubbles. |
| Changes in Mobile Phase Composition | Prepare fresh mobile phase daily and ensure accurate mixing of the components. |
| Temperature Fluctuations | Use a column oven to maintain a constant temperature. |
Data Presentation: Typical HPLC-MS Parameters
The following tables provide a starting point for the development of an HPLC-MS method for Vestecarpan. These are general parameters for flavonoid-like compounds and should be optimized for your specific instrument and application.
Table 1: Suggested HPLC Parameters
| Parameter | Typical Setting |
| Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |
| Gradient | Start with a low percentage of B, ramp up to elute the analyte, then re-equilibrate. |
| Flow Rate | 0.2 - 0.5 mL/min |
| Column Temperature | 25 - 40 °C |
| Injection Volume | 1 - 10 µL |
Table 2: Suggested ESI-MS Parameters
| Parameter | Typical Range (Positive Ion Mode) |
| Capillary Voltage | 3.0 - 4.5 kV |
| Cone Voltage | 20 - 60 V |
| Nebulizer Gas Pressure | 30 - 50 psi |
| Drying Gas Flow | 8 - 12 L/min |
| Drying Gas Temperature | 300 - 400 °C |
| Collision Energy (for MS/MS) | 10 - 40 eV (to be optimized) |
Experimental Protocols
Protocol 1: Stock and Working Standard Solution Preparation
-
Stock Solution (e.g., 1 mg/mL): Accurately weigh a known amount of Vestecarpan standard and dissolve it in a suitable organic solvent such as methanol or acetonitrile.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the initial mobile phase composition as the diluent to create a calibration curve.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
-
Conditioning: Condition a C18 SPE cartridge with one column volume of methanol followed by one column volume of water.
-
Loading: Load the sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove polar interferences.
-
Elution: Elute Vestecarpan from the cartridge using a small volume of a strong solvent like methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase.
Visualizations
Caption: General workflow for HPLC-MS analysis of Vestecarpan.
References
Challenges in the chemical synthesis of Vestecarpan
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chemical synthesis of Vestecarpan.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of Vestecarpan, focusing on the key challenges inherent in pterocarpan (B192222) chemistry.
Issue 1: Low Overall Yield of the Pterocarpan Core
Question: My multi-step linear synthesis of the Vestecarpan core results in a very low overall yield. What are the common pitfalls and how can I improve it?
Answer: Low yields in linear syntheses of pterocarpans are a well-documented challenge.[1] Several factors can contribute to this issue. Here is a breakdown of potential causes and solutions:
-
Sub-optimal Reaction Conditions in Key Steps: Friedel-Crafts acylation, cyclization, and reduction steps are critical for forming the core structure. Each of these steps needs to be optimized.
-
Instability of Intermediates: Some intermediates in the synthetic route may be unstable, leading to degradation and loss of material.[1]
-
Purification Losses: Multiple purification steps (e.g., column chromatography) can lead to significant product loss.
Troubleshooting Table: Low Yield
| Potential Cause | Recommended Action | Expected Outcome |
| Inefficient Friedel-Crafts acylation | Ensure anhydrous conditions. Consider alternative Lewis acids (e.g., AlCl₃, SnCl₄). Optimize reaction temperature and time. | Improved yield and purity of the initial keto-acid intermediate. |
| Poor cyclization to form the chromanone ring | Explore different cyclizing agents (e.g., polyphosphoric acid, Eaton's reagent). Ensure complete removal of solvents from the previous step. | Higher conversion to the desired chromanone intermediate. |
| Incomplete reduction of the isoflavone (B191592) intermediate | Use a selective reducing agent like sodium borohydride (B1222165) in a suitable solvent system (e.g., THF-EtOH).[2] Monitor the reaction by TLC to ensure complete conversion. | Efficient formation of the isoflavanol precursor. |
| Degradation of intermediates | Minimize reaction and work-up times. Use protecting groups for sensitive functionalities if necessary.[1] | Reduced formation of byproducts and increased yield of desired intermediates. |
| Product loss during purification | Optimize chromatography conditions (e.g., solvent system, silica (B1680970) gel activity). Consider crystallization as an alternative purification method where possible. | Improved recovery of pure product after each step. |
Issue 2: Poor Stereocontrol and Formation of Diastereomers
Question: I am obtaining a mixture of diastereomers and cannot achieve the desired cis-fusion of the B/C rings for Vestecarpan. How can I improve the stereoselectivity?
Answer: Achieving the correct stereochemistry, specifically the cis-fusion of the B and C rings at the 6a and 11a positions, is crucial as this is the naturally occurring and more stable conformation.[3][4] The formation of the undesired trans-isomer is a common problem.
-
Thermodynamic vs. Kinetic Control: The final ring closure step is often the key to establishing the stereochemistry. Reaction conditions can influence whether the kinetic or thermodynamic product is favored.
-
Choice of Synthetic Strategy: Modern asymmetric synthesis methods offer better control over stereochemistry.
Troubleshooting Table: Poor Stereocontrol
| Potential Cause | Recommended Action | Expected Outcome |
| Non-stereoselective reduction of the isoflavone | Employ stereoselective reducing agents or catalytic asymmetric transfer hydrogenation (ATH) to generate the desired isoflavanol precursor with high diastereoselectivity.[5] | Formation of a single, desired diastereomer of the isoflavanol. |
| Uncontrolled acid-catalyzed cyclization | Carefully control the acid catalyst and reaction temperature during the final ring closure. Strong acids and high temperatures can lead to epimerization. | Increased ratio of the desired cis-fused pterocarpan. |
| Racemic starting materials | Utilize chiral starting materials or introduce chirality early in the synthesis using asymmetric catalysis. | Enantioselective synthesis of the desired Vestecarpan enantiomer. |
Experimental Workflow for Stereoselective Pterocarpan Synthesis
Caption: A generalized workflow for the enantioselective synthesis of a pterocarpan core.
Issue 3: Difficulty in Final Ring Closure
Question: The final cyclization step to form the tetracyclic pterocarpan system is not working efficiently. What are the key considerations for this reaction?
Answer: The final ring closure, which involves the formation of the ether linkage to create the B ring, was historically a "missing link" in understanding pterocarpan biosynthesis and remains a challenging step in chemical synthesis.[6][7]
-
Precursor Reactivity: The reactivity of the isoflavanol precursor is critical. The hydroxyl groups must be positioned correctly for intramolecular cyclization.
-
Reaction Conditions: The choice of catalyst and solvent can significantly impact the success of the cyclization.
Troubleshooting Table: Ring Closure Failure
| Potential Cause | Recommended Action | Expected Outcome |
| Poor reactivity of the isoflavanol | Ensure the precursor is pure. The presence of impurities can inhibit the reaction. | Successful cyclization to the pterocarpan. |
| Inappropriate catalyst | For biomimetic approaches, an acid catalyst is typically used.[2] For other modern approaches, a palladium-catalyzed C-O intramolecular cross-coupling has been shown to be effective.[8] | Formation of the desired tetracyclic ring system. |
| Unsuitable solvent | Use a solvent that is compatible with the chosen catalyst and allows for good solubility of the substrate. | Improved reaction kinetics and yield. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in the synthesis of Vestecarpan?
A1: Based on the literature for pterocarpans, the two most critical steps are the stereoselective reduction of the isoflavone intermediate and the subsequent diastereoselective cyclization to form the cis-fused tetracyclic core.[3][5] Controlling the stereochemistry at the 6a and 11a positions is paramount for synthesizing the correct, biologically active isomer.
Q2: Are there any particularly hazardous reagents I should be aware of when synthesizing pterocarpans?
A2: Some published methods for pterocarpan synthesis utilize highly toxic reagents. For example, thallium nitrate (B79036) (TTN) has been used for oxidative rearrangement of chalcones to isoflavones, which are precursors to pterocarpans.[4] Phenyliodine(III) bis(trifluoroacetate) (PIFA) is a less toxic alternative that can be used for the same transformation.[4] Always consult the Safety Data Sheet (SDS) for all reagents and use appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hood).
Q3: My purification by column chromatography is leading to significant product loss and streaking. What can I do?
A3: Pterocarpans and their precursors can be challenging to purify due to the presence of multiple polar functional groups.
-
Tailing/Streaking: This is often caused by the interaction of polar groups (like hydroxyls) with the acidic silica gel. Adding a small amount of a weak base (e.g., 0.1-1% triethylamine) or a weak acid (e.g., 0.1-1% acetic acid) to your eluent can often resolve this issue by neutralizing active sites on the silica.
-
Product Loss: If the product is sensitive to the acidity of silica gel, consider using neutral or deactivated alumina (B75360) for chromatography. Alternatively, preparative HPLC can offer better resolution and recovery for valuable final products.
Logical Relationship of Key Synthetic Challenges
References
- 1. minds.wisconsin.edu [minds.wisconsin.edu]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Missing Link in Leguminous Pterocarpan Biosynthesis is a Dirigent Domain-Containing Protein with Isoflavanol Dehydratase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Missing Link in Leguminous Pterocarpan Biosynthesis is a Dirigent Domain-Containing Protein with Isoflavanol Dehydratase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Minimizing matrix effects in Vestecarpan quantification from complex samples
Welcome to the Technical Support Center for the analytical quantification of Vestecarpan. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing matrix effects when measuring Vestecarpan in complex biological samples. Here you will find troubleshooting guides and frequently asked questions to navigate common challenges in your experiments.
Troubleshooting Guide: Matrix Effects in Vestecarpan Quantification
Matrix effects, such as ion suppression or enhancement, are significant challenges in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis that can compromise the accuracy, precision, and sensitivity of Vestecarpan quantification.[1][2] This guide provides a systematic approach to identifying and mitigating these effects.
Question 1: My Vestecarpan signal is inconsistent or lower than expected in biological samples (e.g., plasma, urine) compared to standards prepared in a neat solvent. How can I determine if this is due to matrix effects?
Answer:
This discrepancy in signal response is a classic indicator of matrix effects. To confirm this, you can perform a quantitative assessment to measure the extent of the matrix effect.
Experimental Protocol: Quantitative Assessment of Matrix Effect
Objective: To quantify the degree of ion suppression or enhancement for Vestecarpan in the sample matrix.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a standard solution of Vestecarpan in the initial mobile phase or a solvent compatible with your LC-MS method at a known concentration (e.g., mid-range of your calibration curve).
-
Set B (Post-Extraction Spike): Take a blank matrix sample (that does not contain Vestecarpan) and process it using your established sample preparation method (e.g., protein precipitation, SPE, or LLE). After the final extraction step, spike the extracted blank matrix with Vestecarpan at the same concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike a blank matrix sample with Vestecarpan at the same concentration as Set A before the sample preparation process.
-
-
Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak area of Vestecarpan.
-
Calculate Matrix Effect and Recovery:
-
Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100
-
Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100
-
Interpretation of Results:
-
A Matrix Effect value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Recovery should ideally be high and consistent. Low recovery indicates that Vestecarpan is being lost during the sample preparation process.
Data Presentation: Example Matrix Effect and Recovery Data
| Sample Preparation Method | Analyte | Matrix Effect (%) | Recovery (%) |
| Protein Precipitation (Acetonitrile) | Vestecarpan | 65% | 92% |
| Liquid-Liquid Extraction (Ethyl Acetate) | Vestecarpan | 85% | 78% |
| Solid-Phase Extraction (C18) | Vestecarpan | 98% | 95% |
Question 2: I have confirmed that my Vestecarpan signal is being suppressed. What are the most effective strategies to minimize this matrix effect?
Answer:
Minimizing matrix effects involves a multi-faceted approach focusing on improving sample cleanup, optimizing chromatographic separation, and modifying mass spectrometric conditions.[1][3]
Strategy 1: Enhance Sample Preparation
The most effective way to combat matrix effects is to remove interfering endogenous components from the sample before analysis.[2][4]
-
Protein Precipitation (PPT): This is a simple and fast method but can be less clean, often leaving phospholipids (B1166683) which are major contributors to matrix effects.[1][5]
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner sample than PPT by partitioning Vestecarpan into an immiscible organic solvent.[6] Optimizing the pH of the aqueous phase and the choice of organic solvent is crucial for good recovery.[6] A double LLE, using a non-polar solvent first to remove hydrophobic interferences followed by a more polar solvent to extract the analyte, can further improve cleanliness.[6]
-
Solid-Phase Extraction (SPE): SPE is often the most effective technique for removing interfering matrix components.[2] It provides a high degree of selectivity by using a solid sorbent to retain Vestecarpan while other matrix components are washed away. Different sorbent chemistries (e.g., reversed-phase, normal-phase, ion-exchange) can be tested to find the optimal one for Vestecarpan.
Experimental Workflow: Sample Preparation Optimization
Caption: Workflow for optimizing sample preparation to minimize matrix effects.
Strategy 2: Optimize Chromatographic Conditions
The goal is to chromatographically separate Vestecarpan from co-eluting matrix components.[2][3]
-
Modify Mobile Phase Gradient: Adjust the gradient profile to increase the separation between Vestecarpan and any interfering peaks.
-
Change Column Chemistry: If using a C18 column, consider a column with a different selectivity, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column.
-
Employ a Divert Valve: Use a divert valve to direct the flow from the column to waste during the initial and final stages of the chromatogram when highly polar or non-polar interferences might elute, thus preventing them from entering the mass spectrometer source.[3]
Strategy 3: Utilize an Internal Standard
An internal standard (IS) that is chemically and physically similar to Vestecarpan can help compensate for matrix effects.[2][4]
-
Stable Isotope-Labeled (SIL) Internal Standard: This is the ideal choice as it co-elutes with Vestecarpan and experiences the same degree of ion suppression or enhancement, leading to a consistent analyte-to-IS ratio.[4]
-
Structural Analog: If a SIL-IS is not available, a close structural analog can be used. It's important to verify that it does not suffer from different matrix effects than Vestecarpan.
Troubleshooting Logic: Addressing Ion Suppression
References
- 1. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Refining Cell-Based Assay Conditions for Vestecarpan
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Vestecarpan. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist you in refining your cell-based assay conditions and achieving reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is Vestecarpan and what is its primary mechanism of action?
A1: Vestecarpan is a pterocarpan (B192222), a class of isoflavonoids known for their diverse biological activities. While specific data on Vestecarpan is limited, related pterocarpans like medicarpin (B1676140) and glyceollin (B191339) exhibit significant anti-inflammatory properties.[1][2][3] These effects are often attributed to the modulation of key inflammatory signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][4]
Q2: Which signaling pathways should I investigate when studying the anti-inflammatory effects of Vestecarpan?
A2: Based on studies of related pterocarpans, the NF-κB and MAPK signaling cascades are the most relevant pathways to investigate.[3][4] The NF-κB pathway is a central regulator of inflammation, and its inhibition is a common mechanism for anti-inflammatory compounds. The MAPK pathways (including ERK, JNK, and p38) are also crucial in mediating inflammatory responses.
Q3: What are the recommended starting concentrations for Vestecarpan in cell-based assays?
A3: For initial experiments, a broad concentration range is recommended to determine the optimal working concentration. Based on data from the related pterocarpan glyceollin, which inhibits TNF-α production with an IC50 of approximately 10 μM in RAW 264.7 macrophages, a starting range of 1 µM to 50 µM for Vestecarpan would be appropriate for anti-inflammatory assays.[3] It is crucial to perform a dose-response curve to determine the IC50 value in your specific cell line and assay.
Q4: How should I prepare a stock solution of Vestecarpan?
A4: Vestecarpan, like many pterocarpans, may have limited solubility in aqueous solutions. For in vitro studies, it is common to prepare a high-concentration stock solution in dimethyl sulfoxide (B87167) (DMSO).[5] Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[6]
Q5: Is Vestecarpan expected to be cytotoxic?
A5: At high concentrations, Vestecarpan may exhibit cytotoxicity. It is essential to determine the cytotoxic profile of Vestecarpan in your chosen cell line. The related pterocarpan glyceollin has been shown to be non-cytotoxic in B16 melanoma cells at concentrations up to 50 μM.[7] However, another pterocarpan, medicarpin, showed IC50 values for cytotoxicity of 271 µg/mL and 175 µg/mL in U251 and U-87 MG cells, respectively, after 24 hours of treatment.[8] A cytotoxicity assay, such as the MTT or LDH release assay, should be performed in parallel with your functional assays.
Data Presentation
Due to the limited availability of quantitative data for Vestecarpan, the following tables provide representative data from studies on the closely related pterocarpans, glyceollin and medicarpin. These values can serve as a benchmark for your experiments with Vestecarpan.
Table 1: Representative Anti-Inflammatory Activity of a Related Pterocarpan (Glyceollin)
| Cell Line | Stimulant | Endpoint | IC50 | Reference |
| RAW 264.7 macrophages | LPS | TNF-α production | ~10 µM | [3] |
Table 2: Representative Cytotoxicity Data for Related Pterocarpans
| Compound | Cell Line | Assay | Incubation Time | IC50 | Reference |
| Glyceollin | B16 Melanoma | MTT | Not specified | > 50 µM | [7] |
| Medicarpin | U251 Glioblastoma | Not specified | 24 hours | 271 µg/mL | [8] |
| Medicarpin | U-87 MG Glioblastoma | Not specified | 24 hours | 175 µg/mL | [8] |
Experimental Protocols
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB in response to an inflammatory stimulus and treatment with Vestecarpan.
Materials:
-
HEK293T cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
Vestecarpan stock solution (in DMSO)
-
Inflammatory stimulus (e.g., TNF-α or LPS)
-
Luciferase assay reagent
-
96-well white, clear-bottom plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol. Incubate for 24 hours.
-
Vestecarpan Treatment: Prepare serial dilutions of Vestecarpan in culture medium. The final DMSO concentration should be consistent across all wells and not exceed 0.1%.
-
Stimulation: After a pre-incubation period with Vestecarpan (e.g., 1-2 hours), add the inflammatory stimulus (e.g., TNF-α at 10 ng/mL) to the wells. Include appropriate controls (untreated, stimulus only, Vestecarpan only).
-
Incubation: Incubate the plate for 6-8 hours at 37°C.
-
Lysis and Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Calculate the percentage of NF-κB inhibition relative to the stimulated control.
Western Blot for MAPK Phosphorylation
This method is used to detect the phosphorylation status of key MAPK proteins (p38, ERK, JNK) as an indicator of their activation.
Materials:
-
RAW 264.7 macrophages (or other suitable cell line)
-
Vestecarpan stock solution (in DMSO)
-
Inflammatory stimulus (e.g., LPS)
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies against phosphorylated and total p38, ERK, and JNK
-
HRP-conjugated secondary antibody
-
ECL Western blotting detection reagents
-
SDS-PAGE and Western blotting equipment
Protocol:
-
Cell Culture and Treatment: Seed RAW 264.7 cells and grow to 80-90% confluency. Pre-treat the cells with various concentrations of Vestecarpan for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a short duration (e.g., 15-30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against the phosphorylated forms of p38, ERK, and JNK. Subsequently, strip the membranes and re-probe with antibodies against the total forms of these proteins to confirm equal loading.
-
Detection: Incubate with an HRP-conjugated secondary antibody and detect the signal using an ECL reagent and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Troubleshooting Guides
Problem 1: High background signal in fluorescence-based assays.
-
Possible Cause: Autofluorescence of Vestecarpan or other pterocarpans. Flavonoids, particularly those with a 3-hydroxyl group, can exhibit autofluorescence, often in the green spectrum.[5]
-
Solution:
-
Spectral Scanning: Determine the excitation and emission spectra of Vestecarpan to select fluorescent probes with non-overlapping spectra.
-
Use Red-Shifted Dyes: Employ fluorescent dyes that emit in the red or far-red spectrum to minimize interference from the green autofluorescence of the compound.[9]
-
Quenching Agents: Consider using quenching agents like Sudan Black B, but validate that they do not interfere with your assay.[7]
-
Unstained Controls: Always include an unstained control treated with Vestecarpan to measure its intrinsic fluorescence.
-
Problem 2: Poor solubility or precipitation of Vestecarpan in culture medium.
-
Possible Cause: Pterocarpans can have low aqueous solubility.
-
Solution:
-
Optimize DMSO Concentration: While keeping the final DMSO concentration low, ensure that the initial stock solution is fully dissolved.
-
Pre-warm Medium: Gently warm the culture medium to 37°C before adding the Vestecarpan stock solution to aid in its dispersion.
-
Vortexing: Vortex the diluted Vestecarpan solution gently before adding it to the cells.
-
Visual Inspection: Always visually inspect the wells for any signs of precipitation after adding the compound.
-
Problem 3: Inconsistent or variable results between experiments.
-
Possible Cause: Variability in cell health, seeding density, or compound stability.
-
Solution:
-
Standardize Cell Culture: Use cells within a consistent passage number range and ensure they are in the logarithmic growth phase. Optimize and standardize the cell seeding density for your assays.[6]
-
Compound Stability: Prepare fresh dilutions of Vestecarpan for each experiment from a frozen stock to avoid degradation.
-
Pipetting Technique: Ensure accurate and consistent pipetting, especially when preparing serial dilutions.
-
Plate Layout: Be mindful of "edge effects" in multi-well plates. Consider not using the outer wells for critical experimental samples or filling them with sterile PBS to maintain humidity.
-
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Glyceollin, a soybean phytoalexin with medicinal properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Soybean glyceollins mitigate inducible nitric oxide synthase and cyclooxygenase-2 expression levels via suppression of the NF-κB signaling pathway in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Maackiapterocarpan B from Sophora tonkinensis Suppresses Inflammatory Mediators via Nuclear Factor-κB and Mitogen-Activated Protein Kinase Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bmbreports.org [bmbreports.org]
- 8. researchgate.net [researchgate.net]
- 9. Soybean-derived glyceollins induce apoptosis through ROS generation - PubMed [pubmed.ncbi.nlm.nih.gov]
How to confirm the purity of a synthesized Vestecarpan sample
Technical Support Center: Vestecarpan Purity Confirmation
This guide provides researchers, scientists, and drug development professionals with comprehensive information, frequently asked questions, and troubleshooting advice for confirming the purity of a synthesized Vestecarpan sample.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for determining the purity of a synthesized Vestecarpan sample?
A1: The purity of a synthesized organic compound like Vestecarpan is typically assessed using a combination of chromatographic and spectroscopic techniques. The most common and powerful methods include High-Performance Liquid Chromatography (HPLC), often with a Photodiode Array (PDA) detector, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[] Preliminary checks can also be performed using Thin-Layer Chromatography (TLC) and melting point determination.[2][3]
Q2: Why is a multi-technique approach recommended for purity confirmation?
A2: Relying on a single method can be misleading. For example, an HPLC chromatogram might show a single peak, but this peak could contain co-eluting impurities that are not resolved.[4] Combining techniques provides orthogonal (different and complementary) information:
-
HPLC-PDA: Quantifies the main compound and detects impurities with a chromophore. The PDA detector can assess peak purity by comparing UV-Vis spectra across the peak.[4]
-
LC-MS: Confirms the molecular weight of the target compound and can help identify the mass of unknown impurities.[5]
-
NMR: Provides detailed structural information, confirming the identity of the synthesized compound and revealing the presence of structurally related impurities. Quantitative NMR (qNMR) can also determine purity without a reference standard of the compound itself.[5][6]
Q3: What are the common sources of impurities in a synthesized Vestecarpan sample?
A3: Impurities can be introduced at various stages of the synthesis and purification process. Common sources include:
-
Starting Materials and Reagents: Unreacted starting materials or impurities within the reagents.[7]
-
Side Reactions: By-products from unintended reaction pathways.[8]
-
Intermediates: Synthetic intermediates that were not fully removed.[9]
-
Solvents: Residual solvents used during the reaction or purification.[10]
-
Degradation Products: The compound may degrade during the reaction, work-up, or storage.[10]
Q4: What level of purity is considered acceptable for a research sample?
A4: The required purity level depends heavily on the intended application. For initial biological screening, a purity of >95% is often acceptable. However, for applications like quantitative bioassays, in-vivo studies, or reference standard development, a purity of >98% or even >99.5% is typically required.
Analytical Techniques & Data
The choice of analytical technique is critical for accurately assessing purity. The table below summarizes the primary methods.
Table 1: Key Analytical Techniques for Purity Determination
| Technique | Principle | Information Provided | Typical Purity Threshold |
| HPLC-PDA | Differential partitioning between a mobile and stationary phase, with UV-Vis detection. | Quantitative purity (% area), detection of UV-active impurities, peak purity assessment. | >95% for routine analysis. |
| LC-MS | HPLC separation followed by mass-to-charge ratio determination. | Molecular weight confirmation of the main peak and impurities. Highly sensitive for trace impurities. | Detects impurities at <0.1%. |
| ¹H NMR | Nuclear spin transitions in a magnetic field. | Unambiguous structure confirmation, detection of structural isomers and proton-containing impurities. | Can detect impurities at ~1% level. |
| qNMR | ¹H NMR with a certified internal standard of known concentration. | Absolute purity determination (mass fraction) without a Vestecarpan reference standard. | Highly accurate for >98% purity. |
| Elemental Analysis | Combustion of the sample to determine the percentage of C, H, N, etc. | Confirms the elemental composition matches the molecular formula. | Deviations of >0.4% suggest impurities. |
Experimental Workflows & Protocols
A systematic workflow ensures a thorough and reliable purity assessment.
Caption: Overall workflow for Vestecarpan purity confirmation.
Protocol 1: HPLC-PDA Purity Analysis
This protocol outlines a general reversed-phase HPLC method suitable for isoflavonoids like Vestecarpan.
-
Reagents and Equipment:
-
HPLC system with a PDA or UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
HPLC-grade acetonitrile (B52724) and water.
-
Formic acid or phosphoric acid.
-
Sample vials.
-
-
Sample Preparation:
-
Prepare a stock solution of the synthesized Vestecarpan sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a working concentration of ~0.1 mg/mL using the mobile phase.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
-
-
Instrumental Parameters:
Table 2: Typical HPLC Parameters for Vestecarpan Analysis
| Parameter | Recommended Setting |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 260 nm (or scan from 200-400 nm with PDA) |
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percentage of the main peak corresponding to Vestecarpan. Purity (%) = (Area of Vestecarpan Peak / Total Area of All Peaks) x 100.
-
With a PDA detector, check the "peak purity" report generated by the software. A purity angle less than the purity threshold suggests the peak is spectrally homogeneous.[4]
-
Protocol 2: NMR and MS Confirmation
-
Nuclear Magnetic Resonance (NMR):
-
Sample Prep: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Analysis: Acquire a ¹H NMR spectrum.
-
Interpretation: Compare the obtained spectrum with a known reference spectrum of Vestecarpan if available. Check for the correct chemical shifts, integration values, and coupling patterns. Small, unassigned peaks are indicative of impurities.
-
-
Mass Spectrometry (MS):
-
Method: Use an LC-MS system or direct infusion into an ESI (Electrospray Ionization) source.
-
Analysis: Acquire spectra in both positive and negative ion modes.
-
Interpretation: Look for the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ corresponding to the exact mass of Vestecarpan (C₁₆H₁₄O₄, Exact Mass: 270.0892). Other observed masses may correspond to impurities or adducts.
-
Troubleshooting Guide
This section addresses common issues encountered during HPLC analysis.
Caption: Troubleshooting common issues in HPLC analysis.
Table 3: Detailed HPLC Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Multiple Unexpected Peaks | The sample contains impurities (e.g., starting materials, by-products, degradation products).[7][8] | - Use LC-MS to get the mass of the impurity peaks for identification.- Re-purify the sample using column chromatography or recrystallization. |
| Peak Tailing | - Column Overload: Injecting too concentrated a sample.- Secondary Interactions: Silanol groups on the column interacting with the analyte.- Column Contamination: Strongly retained compounds on the column inlet.[11] | - Dilute the sample.- Adjust mobile phase pH to ensure the analyte is in a single ionic form.- Use a guard column and flush the column with a strong solvent.[12] |
| Peak Fronting | - Sample Overload: More common than for tailing.- Injection Solvent: Sample dissolved in a solvent much stronger than the mobile phase.[13] | - Reduce sample concentration.- Dissolve the sample in the initial mobile phase whenever possible.[13] |
| Baseline Noise or Drift | - Mobile Phase: Dissolved gas, contamination, or improper mixing.- System: Air bubbles in the pump or detector cell, system leaks.- Detector: Lamp failure or temperature fluctuations.[12] | - Degas the mobile phase before use.- Purge the pump to remove air bubbles.- Check all fittings for leaks.- Use a column oven to maintain a stable temperature. |
| Poor Resolution | - Inefficient Column: Column is old or degraded.- Inappropriate Mobile Phase: Mobile phase composition is not optimized for separation.[11] | - Replace the analytical column.- Adjust the mobile phase composition or the gradient slope to improve separation. |
References
- 2. researchgate.net [researchgate.net]
- 3. moravek.com [moravek.com]
- 4. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]
- 5. researchgate.net [researchgate.net]
- 6. NMR-Based Structure Characterization [kofo.mpg.de]
- 7. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. veeprho.com [veeprho.com]
- 9. Sources of Impurities in Pharmaceutical Substances [ganeshremedies.com]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
- 13. eclass.uoa.gr [eclass.uoa.gr]
Improving the resolution of Vestecarpan from its isomers in chromatography
This guide provides troubleshooting strategies and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the chromatographic resolution of Vestecarpan from its isomers. As specific methods for Vestecarpan may not be publicly available, this document focuses on established principles and systematic approaches for separating chiral and structural isomers of pharmaceutical compounds.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of drug isomers a critical step in pharmaceutical development? The separation of isomers, particularly enantiomers, is crucial because different isomers of a drug can have significantly different pharmacological, toxicological, and metabolic properties.[1][2][3] Regulatory agencies like the FDA and EMA strongly recommend that the properties of each isomer in a chiral drug be studied individually and favor the development of single-enantiomer drugs to maximize therapeutic benefit and minimize potential adverse effects.[1][2][3]
Q2: What is the primary difference between separating enantiomers and diastereomers? Enantiomers are non-superimposable mirror images with identical physical and chemical properties in an achiral environment, making their separation challenging.[1][4] This separation necessitates a chiral environment, typically achieved by using a chiral stationary phase (CSP) or a chiral additive in the mobile phase.[1][4] Diastereomers, on the other hand, have different physical properties and can often be separated on standard achiral stationary phases.[4]
Q3: What are the key chromatographic parameters I need to focus on to improve resolution? Resolution (Rs) is determined by three fundamental parameters:
-
Selectivity (α): The ability of the chromatographic system to distinguish between the isomers. This is the most critical factor for resolving isomers and is influenced by the stationary phase, mobile phase composition, and temperature.[4]
-
Efficiency (N): A measure of the column's ability to produce narrow peaks. Higher efficiency leads to sharper peaks and better resolution.
-
Retention Factor (k): A measure of how long an analyte is retained on the column. Optimizing k (ideally between 2 and 10) can improve resolution.[4]
Q4: When is a chiral stationary phase (CSP) necessary? A chiral stationary phase (CSP) is essential for the direct separation of enantiomers.[1][3][4] CSPs create a chiral environment where the transient diastereomeric complexes formed between the individual enantiomers and the stationary phase have different stabilities, leading to different retention times.[5] For diastereomers, an achiral column is often sufficient.[4]
Troubleshooting Guide: Improving Isomer Resolution
This section addresses specific issues you may encounter during method development for Vestecarpan isomer separation.
Issue 1: Complete Co-elution or No Separation of Isomers
If you observe a single peak containing all isomers, it indicates a complete lack of selectivity in your current system.
Troubleshooting Workflow
Experimental Protocols
Protocol 1: Mobile Phase Optimization
This protocol provides a systematic approach to altering the mobile phase to enhance selectivity (α).
-
Select an Appropriate Column: For enantiomers, select a suitable chiral stationary phase (e.g., polysaccharide-based like Chiralpak® or Chiralcel®). For diastereomers, a standard C18 or other appropriate achiral column may be used.
-
Scout for Solvents: If using reversed-phase, test different organic modifiers (e.g., Acetonitrile vs. Methanol) as they offer different selectivities.
-
Optimize Organic Modifier Concentration: Run a series of isocratic separations, adjusting the percentage of the organic modifier in small increments (e.g., 2-5%). This helps to fine-tune the retention factor (k) and can significantly impact selectivity.[4]
-
Adjust pH (for ionizable isomers): If Vestecarpan has acidic or basic functional groups, the mobile phase pH is a powerful tool.[4]
-
Determine the pKa of the isomers.
-
Prepare buffered mobile phases at various pH values around the pKa (e.g., pKa ± 1, pKa ± 2).
-
Analyze the sample with each mobile phase to find the optimal pH for resolution.
-
Illustrative Data: Effect of Mobile Phase on Resolution
| Mobile Phase Composition (Acetonitrile:Water, v/v) | Retention Time Isomer 1 (min) | Retention Time Isomer 2 (min) | Resolution (Rs) |
| 60:40 | 5.21 | 5.21 | 0.00 |
| 55:45 | 6.85 | 7.05 | 0.95 |
| 50:50 | 8.92 | 9.45 | 1.62 |
| 45:55 | 11.54 | 12.61 | 1.85 |
| Note: This data is for illustrative purposes only. |
Issue 2: Poor Resolution (Rs < 1.5)
When peaks are present but not baseline-separated, a systematic optimization of selectivity, efficiency, and retention is required.
Troubleshooting Workflow
Experimental Protocols
Protocol 2: Temperature Optimization Study
Temperature can alter selectivity, sometimes in unpredictable ways, making it a valuable optimization parameter.[4]
-
Initial Run: Perform a separation at a standard ambient temperature (e.g., 25°C or 30°C) using the best mobile phase conditions identified so far.
-
Incremental Temperature Changes: Increase the column temperature in 5-10°C increments (e.g., 35°C, 40°C, 45°C).[4] Allow the system to fully equilibrate at each new temperature before injecting the sample.
-
Data Analysis: At each temperature, record the retention times, calculate the selectivity (α), and determine the resolution (Rs).
-
Determine Optimal Temperature: Identify the temperature that provides the best balance of resolution and analysis time. Note that higher temperatures generally decrease retention times and can lead to sharper peaks.[6]
Illustrative Data: Effect of Temperature and Flow Rate on Resolution
| Flow Rate (mL/min) | Temperature (°C) | Retention Time Isomer 1 (min) | Retention Time Isomer 2 (min) | Resolution (Rs) |
| 1.0 | 30 | 9.15 | 9.60 | 1.35 |
| 0.8 | 30 | 11.44 | 12.05 | 1.58 |
| 1.0 | 40 | 7.88 | 8.21 | 1.42 |
| 0.8 | 40 | 9.85 | 10.32 | 1.65 |
| Note: This data is for illustrative purposes only. |
Issue 3: Peak Tailing or Broadening
Poor peak shape can negatively impact resolution and quantification.
Common Causes and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | - Secondary Interactions: Analyte interacting with active sites (e.g., residual silanols) on the stationary phase. - Column Overload: Injecting too much sample mass. - Mismatched pH: pH of the mobile phase is too close to the analyte's pKa. | - Add a competing agent (e.g., triethylamine (B128534) for basic compounds) to the mobile phase. - Reduce the sample concentration or injection volume.[7][8] - Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[7] |
| Peak Broadening | - Extra-Column Volume: Excessive tubing length or poorly made fittings between the injector and detector.[6] - High Flow Rate: Reduces mass transfer efficiency. - Column Degradation: Loss of stationary phase or blockage of the inlet frit.[7] | - Use tubing with the smallest possible internal diameter and length. Ensure all fittings are properly seated to avoid void volumes.[6] - Reduce the flow rate. - Try reversing and flushing the column with a strong solvent. If performance does not improve, replace the column.[7] |
| Split or Shouldered Peaks | - Partially Blocked Frit: Contamination at the head of the column. - Injection Solvent Effect: Sample is dissolved in a much stronger solvent than the mobile phase.[6] - Column Void: A void has formed at the column inlet. | - Reverse and flush the column. If this fails, replace the inlet frit or the column. - Dissolve the sample in the initial mobile phase whenever possible.[6] - Replace the column. |
References
- 1. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 4. benchchem.com [benchchem.com]
- 5. Chiral mobile phase additives in HPLC enantioseparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 7. Troubleshooting LC, basics - Troubleshooting LC, basics - Chromedia [chromedia.org]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
Vestecarpan vs. Other Phytoestrogens: A Comparative Analysis of Estrogenic Activity
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the biological activities of various phytoestrogens. Due to the limited publicly available data on Vestecarpan, this analysis focuses on a comparative study of well-characterized phytoestrogens: the isoflavones genistein (B1671435) and daidzein, and the coumestan, coumestrol. The methodologies and data presentation formats provided herein can serve as a template for the evaluation of novel compounds like Vestecarpan as data becomes available.
Phytoestrogens are plant-derived compounds that structurally and functionally mimic mammalian estrogens, primarily 17β-estradiol (E2). Their ability to interact with estrogen receptors (ERs) allows them to elicit a wide range of physiological responses, making them subjects of intense research for potential therapeutic applications, including hormone replacement therapy and cancer prevention. This guide delves into the comparative estrogenic potency, receptor binding affinity, and underlying signaling pathways of prominent phytoestrogens.
Comparative Biological Activity of Phytoestrogens
The estrogenic activity of phytoestrogens is determined by their ability to bind to and activate estrogen receptors, ERα and ERβ. This interaction initiates a cascade of molecular events that regulate gene expression and cellular responses. The relative potency of different phytoestrogens can vary significantly depending on the specific biological endpoint being measured.
Estrogen Receptor Binding Affinity
A key determinant of a phytoestrogen's biological activity is its binding affinity for ERα and ERβ. This is often assessed through competitive binding assays, where the phytoestrogen's ability to displace radiolabeled estradiol (B170435) from the receptor is measured. The concentration at which 50% of the radiolabeled estradiol is displaced (IC50) is a measure of binding affinity, with lower values indicating higher affinity. The relative binding affinity (RBA) is typically expressed as a percentage of the affinity of 17β-estradiol.
Table 1: Comparative Estrogen Receptor (ER) Relative Binding Affinity (RBA) of Select Phytoestrogens
| Compound | Chemical Class | RBA for ERα (%) | RBA for ERβ (%) |
| 17β-Estradiol | Steroid Hormone | 100 | 100 |
| Coumestrol | Coumestan | 185 | 224 |
| Genistein | Isoflavone | 4 | 36 |
| Daidzein | Isoflavone | 0.1 | 0.5 |
Data compiled from multiple sources. Actual values may vary depending on the specific assay conditions.
In Vitro Estrogenic Potency
The functional consequence of receptor binding is the activation or repression of estrogen-responsive genes. This is often quantified using in vitro reporter gene assays in cell lines such as MCF-7 (human breast cancer cells), which endogenously express ERα. The effective concentration that produces 50% of the maximal response (EC50) is a common metric for potency.
Table 2: Comparative Estrogenic Potency of Phytoestrogens in MCF-7 Cells
| Compound | EC50 for ERE-driven Reporter Gene Expression (nM) | Relative Potency (Estradiol = 100) |
| 17β-Estradiol | 0.01 | 100 |
| Coumestrol | 1 | 1 |
| Genistein | 100 | 0.01 |
| Daidzein | 1000 | 0.001 |
Data are approximations from various studies and can differ based on the specific reporter construct and cell line used.
Signaling Pathways of Estrogenic Action
Phytoestrogens exert their effects primarily through the classical genomic signaling pathway mediated by nuclear estrogen receptors. Upon ligand binding, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus where it binds to estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.
Caption: Generalized estrogen receptor signaling pathway activated by phytoestrogens.
Experimental Protocols
Accurate comparison of phytoestrogen activity relies on standardized and well-defined experimental protocols. Below are methodologies for key assays used in the evaluation of estrogenic compounds.
Competitive Estrogen Receptor Binding Assay
This assay determines the relative binding affinity of a test compound for the estrogen receptor.
1. Preparation of ER-rich Cytosol:
-
Uteri from ovariectomized rodents (e.g., Sprague-Dawley rats) are homogenized in a buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)[1].
-
The homogenate is centrifuged at high speed (e.g., 100,000 x g) to obtain a cytosolic fraction rich in estrogen receptors[1].
2. Competitive Binding Reaction:
-
A constant concentration of radiolabeled 17β-estradiol (e.g., [3H]E2) is incubated with the ER-containing cytosol.
-
Increasing concentrations of the unlabeled test compound (e.g., Vestecarpan, genistein) are added to compete for binding to the ER[1].
-
Non-specific binding is determined in the presence of a large excess of unlabeled estradiol.
3. Separation and Quantification:
-
Bound and free radioligand are separated (e.g., using dextran-coated charcoal).
-
The amount of bound radioactivity is quantified by liquid scintillation counting.
4. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estradiol (IC50) is calculated.
-
The relative binding affinity (RBA) is calculated as: (IC50 of Estradiol / IC50 of Test Compound) x 100.
Uterotrophic Assay in Immature Female Rats
This in vivo assay assesses the estrogenic activity of a compound by measuring the increase in uterine weight in immature or ovariectomized female rodents.
1. Animal Model:
-
Immature female rats (e.g., 20-22 days old) are used.
-
Animals are housed in controlled conditions with access to a phytoestrogen-free diet and water ad libitum[2][3].
2. Dosing:
-
The test compound is administered daily for three consecutive days via oral gavage or subcutaneous injection.
-
A vehicle control group and a positive control group (e.g., treated with 17β-estradiol) are included.
3. Endpoint Measurement:
-
On the fourth day, the animals are euthanized, and the uteri are excised and weighed (wet and blotted weight).
4. Data Analysis:
-
The mean uterine weight of each treatment group is compared to the vehicle control group.
-
A statistically significant increase in uterine weight indicates estrogenic activity.
Experimental Workflow for Phytoestrogenicity Assessment
The following diagram illustrates a typical workflow for the comprehensive evaluation of a test compound's estrogenic properties.
Caption: A stepwise workflow for assessing the estrogenic activity of a compound.
Conclusion
The comparative analysis of phytoestrogens reveals a wide spectrum of estrogenic potencies, largely dictated by their chemical structure, which in turn influences their binding affinity for ERα and ERβ. Coumestrol consistently demonstrates the highest estrogenic activity among the compared phytoestrogens, in some cases rivaling that of endogenous estradiol. Genistein and daidzein, while less potent, are of significant interest due to their high dietary prevalence.
For novel compounds such as Vestecarpan, the application of the standardized experimental protocols outlined in this guide is crucial for accurately determining their estrogenic profile. By systematically evaluating receptor binding, in vitro functional activity, and in vivo physiological effects, researchers can build a comprehensive understanding of their potential therapeutic applications and toxicological risks. Future studies should aim to populate the comparative data tables with values for Vestecarpan and other emerging phytoestrogens to provide a more complete picture of their relative biological activities.
References
- 1. The estrogen receptor relative binding affinities of 188 natural and xenochemicals: structural diversity of ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Variations in Phytoestrogen Content between Different Mill Dates of the Same Diet Produces Significant Differences in the Time of Vaginal Opening in CD-1 Mice and F344 Rats but Not in CD Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Cross-validation of different analytical methods for Vestecarpan
A Comprehensive Guide to the Cross-Validation of Analytical Methods for Vestecarpan
For researchers, scientists, and drug development professionals, the accurate and precise quantification of therapeutic compounds is paramount. Vestecarpan, a pterocarpan (B192222) isoflavonoid, has garnered interest for its potential pharmacological activities. The selection of an appropriate analytical method is a critical step in its development and quality control. This guide provides a comparative overview of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the analysis of Vestecarpan, supported by experimental data from closely related pterocarpans and isoflavonoids.
Data Presentation: A Comparative Analysis
The choice between HPLC-UV and LC-MS/MS often depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the complexity of the sample matrix. Below is a summary of typical performance data for each method, compiled from studies on structurally similar compounds.
Table 1: Comparison of HPLC-UV and LC-MS/MS Method Validation Parameters for Pterocarpan and Isoflavonoid Analysis
| Parameter | HPLC-UV for Isoflavones | LC-MS/MS for 3-hydroxy pterocarpan |
| Linearity (Correlation Coefficient, r²) | >0.99[1][2] | >0.99 |
| Range | 5–80 µg/mL[3] | 3.9–1000 ng/mL[4] |
| Accuracy (% Recovery) | 98.12–98.88%[1][2] | 95.8–104.2% (as % Bias)[4] |
| Precision (% RSD) | <2%[1][2] | <13.2%[4] |
| Limit of Detection (LOD) | ~1 pmole (for daidzein)[5][6] | 1.95 ng/mL[4] |
| Lower Limit of Quantification (LLOQ) | Not specified | 3.9 ng/mL[4] |
Experimental Protocols: Methodologies for Analysis
Detailed and robust experimental protocols are the foundation of reliable and reproducible results. The following sections outline established methodologies for HPLC-UV and LC-MS/MS analysis of pterocarpans and isoflavonoids, which can be adapted for Vestecarpan.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is widely used for the quantification of isoflavones in various samples, including pharmaceutical raw materials.[1][2]
Sample Preparation (for plant extracts):
-
Accurately weigh the dried, powdered plant material.
-
Perform an extraction with a suitable solvent, such as methanol (B129727) or an acetonitrile-water mixture.
-
For analysis of aglycones, an acid hydrolysis step is employed.
-
Centrifuge the extract to pellet solid debris.
-
Filter the supernatant through a 0.45 µm syringe filter prior to injection.
Chromatographic Conditions:
-
Column: C18 end-capped column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of 0.1% acetic acid in water and methanol (e.g., 52:48 v/v).[1][2]
-
Detection: Diode array detector (DAD) at a wavelength of 254 nm.[1][2]
-
Injection Volume: 20 µL.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it ideal for the analysis of compounds in complex biological matrices.[4]
Sample Preparation (for plasma samples):
-
To a plasma sample, add an internal standard (e.g., biochanin A).[4]
-
Perform a liquid-liquid extraction using a solvent like diethyl ether.[4]
-
Vortex and centrifuge the mixture.
-
Separate and evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase for injection.
Chromatographic and Mass Spectrometric Conditions:
-
Column: Reversed-phase C18 column (e.g., Discovery RP18).[4]
-
Mobile Phase: Acetonitrile and 0.1% acetic acid in water (e.g., 80:20 v/v) at a flow rate of 0.5 mL/min.[4]
-
Mass Spectrometer: Triple quadrupole mass spectrometer.[4]
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode.[4]
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and internal standard.
Mandatory Visualizations
Diagrams illustrating the experimental workflows provide a clear and concise understanding of the processes involved.
References
- 1. Development and validation of a RP-HPLC method for quantification of isoflavone aglycones in hydrolyzed soy dry extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Assessment of isoflavone aglycones variability in soy food supplements using a validated HPLC-UV method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of 3-hydroxy pterocarpan, a novel osteogenic compound in rat plasma by liquid chromatography-tandem mass spectrometry: application to pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPLC analysis of isoflavonoids and other phenolic agents from foods and from human fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ebm-journal.org [ebm-journal.org]
Comparative Analysis of Vitexin Content in Different Plant Varieties: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of optimal botanical sources for the extraction of bioactive compounds is a critical first step. This guide provides a comparative analysis of Vitexin, a flavonoid C-glycoside with demonstrated antioxidant, anti-inflammatory, and anti-cancer properties, across various plant species. The following sections present quantitative data, detailed experimental protocols for extraction and quantification, and a visualization of a key signaling pathway modulated by Vitexin.
Quantitative Comparison of Vitexin and Its Derivatives
The concentration of Vitexin and its related compounds can vary significantly between different plant species and even different parts of the same plant. The following table summarizes the reported quantities of Vitexin and its derivatives in several plant species. It is important to note that direct comparisons should be made with caution due to variations in extraction and analytical methodologies across studies.
| Plant Species | Plant Part | Compound | Concentration | Reference |
| Passiflora mixta | Leaves | Vitexin | 4.58 ± 1.23 mg/g of dry extract | [1] |
| Passiflora tripartita var. mollissima | Leaves | Vitexin | 2.49 ± 0.2 mg/g of dry extract | [1] |
| Passiflora edulis var. edulis | Leaves | Vitexin | 0.3 ± 0.0 mg/g of dry extract | [1] |
| Passiflora foetida | Leaves | Vitexin-2''-O-rhamnoside | 7.21% of lyophilized extract | [2] |
| Passiflora setacea | Leaves | Vitexin-2''-O-rhamnoside | 3.66% of lyophilized extract | [2] |
| Passiflora alata | Leaves | Vitexin-2''-O-rhamnoside | 2.89% of lyophilized extract | [2] |
| Vitex negundo | Leaves | Vitexin | 22.91 to 83.69 µg/mL in methanol (B129727) extract | [3] |
| Ficus deltoidea var. bilobata | Leaves | Vitexin | 27.21 µg/g of dry plant material | [4] |
| Ficus deltoidea var. angustifolia | Leaves | Isovitexin | 12.97 µg/g of dry plant material | [4] |
| Mung bean (Vigna radiata) | Seeds | Vitexin & Isovitexin | Not specified in absolute amounts, but are major antioxidant compounds | [5] |
| Crataegus monogyna (Hawthorn) | Leaves & Flowers | Vitexin | ~1.2 mg/g in 50% ethanol (B145695) extract | [6] |
Experimental Protocols
Extraction of Vitexin from Plant Material
This protocol provides a general method for the extraction of Vitexin from dried plant leaves. Optimization may be required depending on the specific plant matrix.
Materials and Reagents:
-
Dried and powdered plant leaves
-
Methanol (HPLC grade)
-
Ethanol (85%)
-
Water (deionized or distilled)
-
Soxhlet apparatus or ultrasonic bath
-
Rotary evaporator
-
Filter paper
-
0.45 µm membrane filter
Procedure:
-
Maceration/Sonication:
-
Soxhlet Extraction:
-
Alternatively, place the powdered plant material in a thimble and perform continuous extraction in a Soxhlet apparatus with a suitable solvent like ethanol[8].
-
-
Filtration and Concentration:
-
Sample Preparation for Analysis:
-
Dissolve a known amount of the dried crude extract in the mobile phase or methanol.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system[9].
-
Quantification of Vitexin by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a standard Reverse Phase-HPLC (RP-HPLC) method for the quantification of Vitexin.
Instrumentation and Conditions:
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used[9].
-
Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile (B52724) and water (often with a small amount of acid like formic or phosphoric acid to improve peak shape). For example, a mobile phase of acetonitrile and 0.1% orthophosphoric acid in water (20:80 v/v) can be used[10].
-
Detection Wavelength: Vitexin can be detected at a wavelength of 335 nm or 360 nm[5][10].
-
Column Temperature: Maintained at a constant temperature, for instance, 25°C.
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of a known concentration of pure Vitexin standard in a suitable solvent like methanol.
-
Prepare a series of calibration standards by diluting the stock solution to different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL)[9].
-
-
Analysis:
-
Inject the standard solutions and the prepared sample extracts into the HPLC system.
-
-
Quantification:
-
Identify the Vitexin peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Construct a calibration curve by plotting the peak area of the standards against their concentrations.
-
Determine the concentration of Vitexin in the sample extract by interpolating its peak area on the calibration curve.
-
Mandatory Visualization
Signaling Pathway Modulated by Vitexin
Vitexin has been shown to exert its biological effects, including its anti-cancer properties, by modulating various cellular signaling pathways. One of the key pathways is the PI3K/Akt/mTOR pathway, which is crucial in regulating cell growth, proliferation, and survival. Vitexin has been found to inhibit this pathway, leading to the suppression of tumor growth.[11][12]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by Vitexin.
References
- 1. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 2. academicjournals.org [academicjournals.org]
- 3. HPLC ANALYSIS OF VITEXIN AND FINGERPRINT OF VITEX NEGUNDO L. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. pharmacognosy-phytochemistry-natural-products.pharmaceuticalconferences.com [pharmacognosy-phytochemistry-natural-products.pharmaceuticalconferences.com]
- 6. benchchem.com [benchchem.com]
- 7. Optimization of Solvent Systems for the Extraction of Vitexin as the Major Bioactive Flavonoid in Prosopis farcta [scirp.org]
- 8. phytojournal.com [phytojournal.com]
- 9. benchchem.com [benchchem.com]
- 10. jchps.com [jchps.com]
- 11. Molecular Mechanisms of Vitexin: An Update on Its Anti-Cancer Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validating the In Vivo Estrogenic Effects of Vestecarpan: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the in vitro estrogenic effects of Vestecarpan in an in vivo model. Due to the limited direct in vivo data on Vestecarpan, this document leverages experimental data from structurally related pterocarpan (B192222) phytoestrogens, namely Medicarpin (B1676140) and Coumestrol (B1669458), to provide a comparative analysis and guide future research.
Executive Summary
Vestecarpan, a pterocarpan phytoestrogen, requires in vivo validation to substantiate its in vitro estrogenic potential. This guide outlines the standard experimental protocols, primarily the uterotrophic assay, and compares the known in vivo effects of related compounds, Medicarpin and Coumestrol. While both are structurally similar to Vestecarpan, they exhibit different in vivo estrogenic profiles. Medicarpin has been shown to have osteogenic effects mediated by estrogen receptor beta (ERβ) without significant uterotrophic activity[1][2]. In contrast, Coumestrol demonstrates clear uterotrophic effects by increasing uterine weight, although it does not stimulate uterine cellular hyperplasia[3][4]. These comparisons provide a basis for designing and interpreting in vivo studies on Vestecarpan.
Comparative Analysis of Pterocarpan Phytoestrogens
The following table summarizes the in vivo estrogenic effects of Medicarpin and Coumestrol, which can serve as a predictive baseline for Vestecarpan.
| Parameter | Medicarpin | Coumestrol | 17β-Estradiol (Positive Control) |
| Animal Model | Female Sprague-Dawley rats[2] | Ovariectomized rats[3][4] | Ovariectomized or immature rats/mice[5][6] |
| Primary Endpoint | Bone mass achievement[1][2] | Uterine wet and dry weight[3][4] | Uterine wet weight[5][6] |
| Uterotrophic Effect | No significant uterine estrogenicity reported[1][2] | Significant increase in uterine weight[3][4] | Potent increase in uterine weight |
| Mechanism of Action | Estrogen Receptor β (ERβ) mediated osteogenic action[1][2] | Binds to Estrogen Receptors (ERα and ERβ)[7][8] | Binds to Estrogen Receptors (ERα and ERβ) |
| Other Observed Effects | Stimulates osteoblast differentiation[1][2] | Does not stimulate uterine cellular hyperplasia[3][4] | Stimulates uterine cellular hyperplasia |
Experimental Protocols
A standardized protocol for assessing in vivo estrogenic activity is the rodent uterotrophic bioassay.[5][9]
Uterotrophic Assay in Ovariectomized Rats
This assay is a "gold standard" for identifying estrogen receptor (ER) agonists[5].
1. Animal Model:
-
Species: Immature female or ovariectomized adult rats (e.g., Sprague-Dawley, Wistar)[5][9]. Ovariectomized animals are used to minimize endogenous estrogen levels.
2. Acclimatization and Housing:
-
Animals are acclimatized to laboratory conditions with controlled temperature (22 ± 3°C), humidity (30-70%), and a 12-hour light/dark cycle[10].
-
Housing can be individual or in small groups[10].
-
A diet low in phytoestrogens is recommended to avoid interference with the assay[10][11].
3. Dosing:
-
Test substance (e.g., Vestecarpan) is administered daily for three consecutive days via oral gavage or subcutaneous injection[9].
-
A vehicle control group and a positive control group (e.g., 17β-estradiol) are included.
-
A range of doses for the test substance should be used to establish a dose-response relationship.
4. Endpoint Measurement:
-
Approximately 24 hours after the final dose, animals are euthanized.
-
The uterus is carefully excised, trimmed of fat and connective tissue, and weighed (wet weight).
-
The uterine weight is normalized to the animal's body weight.
5. Data Analysis:
-
A statistically significant increase in the mean uterine weight of a dose group compared to the vehicle control group indicates a positive estrogenic response.
Signaling Pathways and Experimental Workflow
Estrogen Receptor Signaling Pathway
Estrogenic compounds typically exert their effects by binding to estrogen receptors (ERα and ERβ), which act as ligand-inducible transcription factors.
Caption: Classical estrogen receptor signaling pathway.
Experimental Workflow for In Vivo Validation
The following diagram illustrates the typical workflow for validating the estrogenic effects of a test compound like Vestecarpan in vivo.
Caption: General workflow for in vivo estrogenicity testing.
Conclusion
Validating the in vitro estrogenic effects of Vestecarpan through in vivo studies is a critical step in its development as a potential therapeutic agent. By employing standardized protocols such as the uterotrophic assay and comparing its effects to structurally similar pterocarpans like Medicarpin and Coumestrol, researchers can gain valuable insights into its estrogenic and/or tissue-specific activities. The provided experimental framework and comparative data serve as a foundational guide for these essential next steps.
References
- 1. Medicarpin, a legume phytoalexin, stimulates osteoblast differentiation and promotes peak bone mass achievement in rats: evidence for estrogen receptor β-mediated osteogenic action of medicarpin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of coumestrol on estrogen receptor function and uterine growth in ovariectomized rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of coumestrol on estrogen receptor function and uterine growth in ovariectomized rats. | Semantic Scholar [semanticscholar.org]
- 5. A Curated Database of Rodent Uterotrophic Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. urosphere.com [urosphere.com]
- 10. epa.gov [epa.gov]
- 11. The OECD program to validate the rat uterotrophic bioassay. Phase 2: dietary phytoestrogen analyses - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Potency of Pterocarpans: A Comparative Analysis
While the specific pterocarpan (B192222) "Vestecarpan" remains largely uncharacterized in scientific literature with no available data on its biological activity, a comparative analysis of other prominent pterocarpans reveals a class of compounds with significant therapeutic potential. This guide provides a detailed comparison of the potency of well-researched pterocarpans, including medicarpin, glyceollins, and the synthetic pterocarpanquinone LQB-118, focusing on their anticancer and anti-inflammatory activities.
Pterocarpans are a major group of isoflavonoids, primarily found in the Leguminosae family, and are recognized for their role as phytoalexins. They possess a characteristic tetracyclic ring structure that is the basis for their diverse biological activities. This guide synthesizes available experimental data to offer researchers, scientists, and drug development professionals a comprehensive overview of the comparative potency of these compounds.
Comparative Anticancer Activity
Several pterocarpans have demonstrated significant cytotoxic effects against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, varies depending on the specific compound and cancer cell type.
Table 1: In Vitro Cytotoxicity (IC50) of Selected Pterocarpans against Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Medicarpin | U251 | Glioblastoma | 154 (48h) | [1] |
| U-87 MG | Glioblastoma | 161 (48h) | [1] | |
| Huh7it-1 | Hepatocellular Carcinoma | 34.32 | [1] | |
| LQB-118 | PC3 | Prostate Cancer | 2.8 - 8.7 (48h) | [2] |
| HL-60R | Acute Myeloid Leukemia | ~3 (24h) | [3] | |
| Tuberosin | A549 | Lung Cancer | 12.5 | [4] |
| HeLa | Cervical Cancer | 13.2 | [4] | |
| MCF-7 | Breast Cancer | 15.8 | [4] | |
| Glyceollin | MCF-7 | Breast Cancer | 10-20 | [5] |
Signaling Pathways in Anticancer Activity
The anticancer effects of pterocarpans are mediated through the modulation of various signaling pathways critical for cancer cell survival, proliferation, and apoptosis.
Medicarpin's Anticancer Signaling Pathway
Medicarpin has been shown to induce apoptosis in cancer cells by targeting key survival pathways such as the PI3K/AKT pathway.[5] Inhibition of this pathway leads to the downstream activation of apoptotic processes.
References
- 1. researchgate.net [researchgate.net]
- 2. The orally active pterocarpanquinone LQB-118 exhibits cytotoxicity in prostate cancer cell and tumor models through cellular redox stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ninho.inca.gov.br [ninho.inca.gov.br]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Unveiling the Therapeutic Potential of Vestecarpan: A Comparative Analysis of Related Flavonoids
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the reported biological activities of flavonoids structurally related to Vestecarpan, a compound for which direct published findings are currently limited. Insights are drawn from studies on flavonoids isolated from the Caesalpinia genus, the likely botanical source of Vestecarpan.
Due to the absence of direct experimental data on Vestecarpan in publicly available literature, this guide focuses on the biological activities of analogous flavonoids. This comparative approach aims to provide a foundational understanding of the potential therapeutic activities of Vestecarpan based on the activities of its chemical relatives. The primary biological activities explored are antioxidant, anti-inflammatory, and anticancer effects.
Comparative Analysis of Biological Activities
To facilitate a clear comparison, the following tables summarize the quantitative data on the biological activities of various flavonoids and extracts isolated from species within the Caesalpinia genus.
Antioxidant Activity
The antioxidant potential of plant-derived compounds is a key indicator of their ability to mitigate oxidative stress, a factor implicated in numerous pathological conditions. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method to evaluate this activity, with lower IC50 values indicating stronger antioxidant capacity.
Table 1: Antioxidant Activity of Caesalpinia Species Extracts and Flavonoids
| Species/Compound | Plant Part | Extract/Fraction | Antioxidant Assay | IC50 (µg/mL) | Reference |
| Caesalpinia pulcherrima | Leaves | Crude Extract | DPPH | 55.51 | [1] |
| Caesalpinia pulcherrima | Leaves | 100% Ethyl Acetate Fraction | DPPH | 9.15 | [1] |
| Caesalpinia pulcherrima | Leaves | 100% Methanol (B129727) Fraction | DPPH | 17.90 | [1] |
| Caesalpinia bonduc | Legumes | Ethyl Acetate Fraction | DPPH | 6.1 ± 0.3 | [2] |
| Caesalpinia digyna | Root | Methanol Extract | DPPH | Strong scavenging effect | [3] |
| Caesalpinia sappan | Heartwood | Ethyl Acetate, Methanol, and Water Extracts | DPPH & Nitric Oxide | Strong antioxidant activity | [4] |
| Caesalpinia volkensii | - | Methanolic Extract | DPPH | 0.25 mg/mL | [5] |
| Ascorbic Acid (Standard) | - | - | DPPH | 3.20 | [1] |
| BHT (Standard) | - | - | DPPH | 13.5 ± 0.7 | [2] |
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases. The ability of flavonoids to modulate inflammatory pathways is a significant area of research. A common in vitro method to assess anti-inflammatory potential is the nitric oxide (NO) inhibition assay in lipopolysaccharide (LPS)-stimulated macrophages.
Table 2: Anti-inflammatory Activity of Flavonoids from Caesalpinia pulcherrima
| Compound | Cell Line | Assay | Key Findings | Reference |
| 5,7-dimethoxyflavanone | Murine Peritoneal Macrophages | NO, TNF-α, IL-12 Inhibition | Dose-dependent inhibition | [6] |
| 5,7-dimethoxy-3',4'-methylenedioxyflavanone | Murine Peritoneal Macrophages | NO, TNF-α, IL-12 Inhibition | Dose-dependent inhibition | [6] |
| Isobondoucellin | Murine Peritoneal Macrophages | NO, TNF-α, IL-12 Inhibition | Most potent inhibitor among tested compounds | [6] |
| 2'-hydroxy-2,3,4',6'-tetramethoxychalcone | Murine Peritoneal Macrophages | NO, TNF-α, IL-12 Inhibition | Dose-dependent inhibition | [6] |
| Bonducellin | Murine Peritoneal Macrophages | NO, TNF-α, IL-12 Inhibition | Potent inhibition | [6] |
Anticancer Activity
The cytotoxic effect of flavonoids on cancer cell lines is a critical measure of their potential as anticancer agents. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is widely used to determine cell viability, with lower IC50 values indicating greater cytotoxicity.
Table 3: Anticancer Activity of Flavonoids from Caesalpinia bonduc
| Compound | Cell Line | Anticancer Assay | IC50 (µg/mL) | Reference |
| Quercetin-3-methyl ether | PC-3 (Prostate Cancer) | MTT | 45 | [2] |
| Quercetin-3-methyl ether | MCF-7 (Breast Cancer) | MTT | 78 | [2] |
| Quercetin-3-methyl ether | HepG-2 (Liver Cancer) | MTT | 99 | [2] |
| Kaempferol | PC-3, MCF-7, HepG-2 | MTT | > 100 | [2] |
| Kaempferol-3-O-α-L-rhamnopyranosyl-1→2)-β-D-xylopyranoside | PC-3, MCF-7, HepG-2 | MTT | > 100 | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay assesses the ability of a compound to act as a free radical scavenger.
-
Reagent Preparation : A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol (B145695) and stored in the dark at 4°C. A standard antioxidant, such as ascorbic acid or Trolox, is prepared in the same solvent.
-
Assay Procedure :
-
Different concentrations of the test compound and the standard are prepared.
-
A fixed volume of the DPPH solution is added to each concentration of the test compound and standard.
-
The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
The absorbance of the resulting solution is measured spectrophotometrically at approximately 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
-
Data Analysis : The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and cytotoxicity.
-
Cell Culture : Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Treatment : The cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition : After the incubation period, the treatment medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plate is then incubated for a further 3-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization : The medium containing MTT is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a solution of SDS in HCl, is added to dissolve the formazan crystals.
-
Absorbance Measurement : The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength between 550 and 600 nm.
-
Data Analysis : The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.
Nitric Oxide (NO) Inhibitory Assay
This assay evaluates the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).
-
Cell Culture : Macrophage cells (e.g., RAW 264.7) are seeded in 96-well plates and allowed to adhere.
-
Treatment and Stimulation : The cells are pre-treated with various concentrations of the test compound for a certain period before being stimulated with LPS (e.g., 1 µg/mL) to induce NO production.
-
Nitrite (B80452) Measurement : After a 24-hour incubation period, the concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) and measuring the absorbance of the resulting azo dye at around 540 nm.
-
Data Analysis : The amount of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition by the test compound is calculated relative to the LPS-stimulated control group.
Visualizing Molecular Pathways and Workflows
To provide a clearer understanding of the underlying mechanisms and experimental processes, the following diagrams have been generated.
Signaling Pathways in Cancer Modulated by Flavonoids
Flavonoids have been shown to exert their anticancer effects by modulating various signaling pathways that are often dysregulated in cancer cells. These pathways control critical cellular processes such as proliferation, apoptosis (programmed cell death), and angiogenesis (the formation of new blood vessels).
Caption: Flavonoid-mediated inhibition of cancer cell signaling pathways.
Anti-inflammatory Signaling Cascade Targeted by Flavonoids
Inflammation is a complex biological response involving the activation of various signaling pathways, notably the NF-κB pathway. Flavonoids can interfere with this cascade, leading to a reduction in the production of pro-inflammatory mediators.
Caption: Inhibition of the NF-κB inflammatory pathway by flavonoids.
General Experimental Workflow for Bioactivity Screening
The process of identifying and characterizing the biological activity of natural products involves a series of systematic steps, from extraction to in vitro and in vivo testing.
Caption: A typical workflow for natural product bioactivity studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioassay-guided Isolation of Flavonoids from Caesalpinia bonduc (L.) Roxb. and Evaluation of Their Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant activity of Caesalpinia digyna root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antioxidant activity of Caesalpinia sappan heartwood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Antioxidant Activities of Methanolic Extracts of Caesalpinia volkensii Harms., Vernonia lasiopus O. Hoffm., and Acacia hockii De Wild - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory activities of flavonoids isolated from Caesalpinia pulcherrima - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of Vestecarpan and Maackiain's antifungal efficacy
For Immediate Release
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of the antifungal properties of two pterocarpan (B192222) isoflavonoids, Vestecarpan and Maackiain. The information herein is based on currently available scientific literature.
Executive Summary
The investigation into the antifungal efficacy of Vestecarpan and Maackiain reveals a significant disparity in available research data. Maackiain has been identified as a phytoalexin with documented toxic effects against several fungal pathogens. However, specific quantitative data, such as Minimum Inhibitory Concentration (MIC) values across a broad range of clinically relevant fungi, remains limited in the public domain. In stark contrast, there is a notable absence of specific experimental data on the antifungal activity of Vestecarpan in the reviewed literature. This guide, therefore, serves to summarize the existing knowledge on Maackiain, highlight the data gap for Vestecarpan, and provide a standardized experimental framework for future comparative studies.
Data Presentation: Antifungal Efficacy
A comprehensive head-to-head comparison of the antifungal efficacy of Vestecarpan and Maackiain is currently hampered by the lack of available quantitative data for Vestecarpan and limited specific data for Maackiain.
Maackiain: Maackiain, a pterocarpan phytoalexin, is known to be toxic to several genera of fungal pathogens affecting both legume and non-legume hosts[1]. While its antifungal properties are acknowledged, specific MIC values from standardized assays are not readily available in the public literature.
Vestecarpan: No specific MIC values or other quantitative data on the antifungal efficacy of Vestecarpan were found in the reviewed scientific literature.
Experimental Protocols: A Framework for Comparative Analysis
To generate the necessary data for a direct comparison of Vestecarpan and Maackiain, standardized antifungal susceptibility testing is required. The following protocols, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines, are recommended.
Broth Microdilution Method for Yeasts (Adapted from CLSI M27)
This method is suitable for determining the MIC of Vestecarpan and Maackiain against yeast species such as Candida albicans, Candida glabrata, and Cryptococcus neoformans.
-
Preparation of Antifungal Agents:
-
Prepare stock solutions of Vestecarpan and Maackiain in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of each compound in RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS) in 96-well microtiter plates. The final concentration range should be sufficient to determine the MIC.
-
-
Inoculum Preparation:
-
Culture the yeast isolates on Sabouraud Dextrose Agar (B569324) for 24-48 hours.
-
Prepare a suspension of the yeast in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL in the microtiter wells.
-
-
Incubation:
-
Inoculate the microtiter plates containing the diluted antifungal agents with the yeast suspension.
-
Include a growth control (no antifungal agent) and a sterility control (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition (typically ≥50%) of growth compared to the growth control. The endpoint can be determined visually or by using a spectrophotometer.
-
Broth Microdilution Method for Filamentous Fungi (Adapted from CLSI M38-A2)
This method is applicable for determining the MIC of the compounds against filamentous fungi like Aspergillus fumigatus and Fusarium solani.
-
Preparation of Antifungal Agents:
-
Follow the same procedure as for yeasts to prepare serial dilutions of Vestecarpan and Maackiain in 96-well microtiter plates using RPMI-1640 medium.
-
-
Inoculum Preparation:
-
Culture the filamentous fungi on a suitable agar medium (e.g., Potato Dextrose Agar) until sporulation is evident.
-
Harvest the conidia by flooding the agar surface with sterile saline containing a wetting agent (e.g., Tween 80).
-
Adjust the conidial suspension to a concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL in RPMI-1640 medium.
-
-
Incubation:
-
Inoculate the microtiter plates with the conidial suspension.
-
Include appropriate growth and sterility controls.
-
Incubate the plates at 35°C for 48-72 hours, or until sufficient growth is observed in the control wells.
-
-
MIC Determination:
-
For filamentous fungi, the MIC is typically defined as the lowest concentration of the antifungal agent that shows complete inhibition of growth.
-
Mandatory Visualization
Experimental Workflow
Caption: Workflow for Antifungal Susceptibility Testing.
Hypothetical Signaling Pathway: Inhibition of Ergosterol (B1671047) Biosynthesis
As the specific antifungal mechanisms of Vestecarpan and Maackiain are not well-elucidated, the following diagram illustrates a common antifungal pathway, the inhibition of ergosterol biosynthesis, which is a target for many antifungal drugs.
Caption: Inhibition of the Fungal Ergosterol Biosynthesis Pathway.
Conclusion
While Maackiain is recognized for its antifungal properties, a detailed comparative analysis against Vestecarpan is not feasible due to the current lack of data for the latter. To facilitate future research and drug development, this guide provides a standardized methodology based on CLSI protocols for determining the antifungal efficacy of these and other natural compounds. The generation of such data is crucial for a conclusive head-to-head comparison and for unlocking the potential of these isoflavonoids as novel antifungal agents.
References
Safety Operating Guide
Vesticarpan: Comprehensive Disposal and Safety Protocols
For Immediate Reference: Vesticarpan is a biologically active phenolic compound. Handle with care, avoid generating dust, and prevent environmental release. All waste is considered hazardous and requires specialized disposal.
This guide provides essential safety and logistical information for the proper disposal of this compound, a pterocarpan (B192222) natural product used in research. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. This document is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling
Prior to handling, ensure you are familiar with the general safety protocols for phenolic compounds. A specific Safety Data Sheet (SDS) for this compound should be consulted if available from the supplier.
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or neoprene gloves. Double gloving is recommended.
-
Eye Protection: Chemical safety goggles are mandatory.
-
Lab Coat: A fully buttoned lab coat must be worn.
-
Respiratory Protection: If there is a risk of aerosolization or dust generation, use a NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter.
Engineering Controls:
-
All handling of this compound powder and solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
This compound Waste Disposal Procedures
This compound waste is categorized as hazardous chemical waste. Segregate this compound waste from other waste streams to ensure proper disposal.
Step 1: Waste Segregation and Collection
-
Solid Waste:
-
Includes contaminated personal protective equipment (gloves, disposable lab coats), pipette tips, empty vials, and absorbent materials used for spills.
-
Collect all solid waste in a dedicated, puncture-proof, and sealable container clearly labeled "Hazardous Waste: this compound".[1]
-
Do not mix with non-hazardous or other types of chemical waste.
-
-
Liquid Waste:
-
Includes unused this compound solutions and solvent rinses from cleaning contaminated glassware.
-
This compound is soluble in organic solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone (B3395972).
-
Collect liquid waste in a sealed, shatter-proof container, compatible with the solvents used. The container must be clearly labeled "Hazardous Waste: this compound" and list all solvent components.
-
Do not dispose of this compound solutions down the drain. [1]
-
Step 2: Spill Management
In the event of a this compound powder or solution spill:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure the area is well-ventilated.
-
Containment: For liquid spills, use an inert absorbent material like vermiculite (B1170534) or sand to contain the spill.
-
Cleanup:
-
Wear appropriate PPE.
-
For powder spills, gently cover with a damp paper towel to avoid raising dust.
-
Carefully scoop the contained material into the designated solid hazardous waste container.
-
-
Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol (B145695) or acetone) followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
Decontamination of Laboratory Equipment
Equipment that has come into contact with this compound must be decontaminated before reuse or disposal.
-
Initial Rinse: Rinse the equipment with a solvent in which this compound is soluble (e.g., acetone or ethanol). Collect the rinseate as hazardous liquid waste.
-
Washing: Wash the equipment thoroughly with soap and water.
-
Final Rinse: Rinse with deionized water.
Quantitative Data and Properties
The following table summarizes key quantitative data for this compound.
| Property | Value |
| CAS Number | 69853-46-9 |
| Molecular Formula | C₁₆H₁₄O₅ |
| Molecular Weight | 286.28 g/mol |
| Appearance | Solid powder |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |
| Storage Temperature | -20°C (Desiccate) |
Experimental Protocols and Visualizations
This compound Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for this compound waste disposal.
Disclaimer: This document provides general guidance based on the known properties of phenolic compounds. Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and regulatory requirements in your area. If a manufacturer-specific Safety Data Sheet (SDS) is available for this compound, its recommendations supersede the information provided here.
References
Personal protective equipment for handling Vesticarpan
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with Vesticarpan. It includes operational plans for safe handling and disposal, as well as emergency procedures.
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Equipment | Specifications and Use Cases |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles | Must comply with ANSI Z87.1 standard. Required at all times when handling this compound in liquid or solid form to protect against splashes. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Given its solubility in solvents like Chloroform and Acetone, ensure glove material is compatible with the solvent being used.[1] Always inspect gloves for tears or punctures before use. |
| Body Protection | Laboratory coat | A standard laboratory coat should be worn to protect skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required under normal laboratory conditions with adequate ventilation | Use in a certified chemical fume hood is recommended, especially when handling powders or creating solutions, to minimize inhalation risk. |
Emergency Procedures
In the event of an emergency, immediate and appropriate action is critical. The following table outlines procedures for various exposure scenarios.
| Exposure Type | Immediate Action | Follow-up |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. | Seek medical attention if irritation or other symptoms develop. |
| Eye Contact | Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. | Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. | If breathing is difficult or symptoms such as respiratory irritation occur, seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. | Seek immediate medical attention. |
| Spill | Alert others in the area. Evacuate the immediate vicinity if the spill is large or in a poorly ventilated area. | For small spills, absorb with an inert material (e.g., vermiculite, sand), collect in a sealed container, and dispose of as chemical waste. For large spills, contact your institution's EHS department. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial for minimizing risk.
1. Preparation and Planning:
-
Before beginning any work, review this guide and any available safety information.
-
Ensure that all necessary PPE is available and in good condition.
-
Verify that a chemical fume hood is available and functioning correctly.
-
Prepare a designated workspace for handling this compound to contain any potential spills.
2. Handling Procedures:
-
Always wear the appropriate PPE as outlined in the table above.
-
Conduct all manipulations of this compound, especially weighing of the solid form and preparation of solutions, within a certified chemical fume hood.
-
Use the smallest quantity of the compound necessary for the experiment.
-
Avoid creating dust when handling the solid form.
-
When preparing solutions, add this compound slowly to the solvent.
3. Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials.
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
All solid waste contaminated with this compound (e.g., weigh boats, contaminated gloves, absorbent pads) should be collected in a designated, sealed hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
2. Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound."
3. Disposal:
-
Dispose of all this compound waste through your institution's EHS department in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain or in regular trash.[2][3]
Visual Guides
The following diagrams illustrate key workflows for the safe handling of this compound.
Caption: Experimental workflow for the safe handling of this compound.
Caption: Logical diagram for this compound-related emergency response.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
